molecular formula C25H48O4 B1596339 Neopentyl glycol dicaprate CAS No. 27841-06-1

Neopentyl glycol dicaprate

Cat. No.: B1596339
CAS No.: 27841-06-1
M. Wt: 412.6 g/mol
InChI Key: BJDAUCLANVMIOB-UHFFFAOYSA-N
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Description

Neopentyl Glycol Dicaprate (INCI name), a synthetic diester derived from neopentyl glycol and a blend of caprylic and capric fatty acids, is a versatile ingredient of significant interest in materials science and formulation research . This compound is characterized by its excellent emollient properties, imparting a smooth, silky, and non-greasy feel in applications; it functions as a highly effective skin-conditioning agent and serves as a lightweight occlusive agent to reduce moisture loss . Its low viscosity and exceptional spreadability make it an ideal component for optimizing the sensory profile and application characteristics of various formulations . From a research and development perspective, this compound offers notable advantages due to its unique chemical structure. It exhibits high hydrolytic stability and thermal resistance, which are critical for enhancing the shelf-life and performance of products under varying conditions . In industrial research, its properties as a plasticizer and solvent are leveraged to improve the flexibility and durability of polymers and specialty chemicals . The global market for this compound is expanding, projected to grow from USD 150 Million in 2024 to USD 220 Million by 2033, driven by demand in high-performance applications, underscoring its commercial relevance . Innovative and sustainable synthesis methods, such as solvent-free biocatalytic processes using immobilized lipase enzymes, have been developed to produce this compound with high purity (exceeding 92.5%), aligning with the principles of green chemistry . This compound is supplied as a clear, colorless to pale yellow liquid and is non-comedogenic, indicating a low likelihood of clogging pores . This product is intended For Research Use Only (RUO) and is strictly not for personal, cosmetic, or pharmaceutical use.

Properties

CAS No.

27841-06-1

Molecular Formula

C25H48O4

Molecular Weight

412.6 g/mol

IUPAC Name

(3-decanoyloxy-2,2-dimethylpropyl) decanoate

InChI

InChI=1S/C25H48O4/c1-5-7-9-11-13-15-17-19-23(26)28-21-25(3,4)22-29-24(27)20-18-16-14-12-10-8-6-2/h5-22H2,1-4H3

InChI Key

BJDAUCLANVMIOB-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCC

Canonical SMILES

CCCCCCCCCC(=O)OCC(C)(C)COC(=O)CCCCCCCCC

Other CAS No.

27841-06-1

Origin of Product

United States

Foundational & Exploratory

Neopentyl glycol dicaprate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and applications of neopentyl glycol dicaprate. The information is tailored for professionals in research, science, and drug development who require a detailed understanding of this versatile diester.

Chemical Structure and Identification

This compound is the diester of neopentyl glycol (2,2-dimethyl-1,3-propanediol) and capric acid (decanoic acid). Its chemical structure is characterized by a central quaternary carbon atom which imparts significant thermal and hydrolytic stability.

  • IUPAC Name : (3-decanoyloxy-2,2-dimethylpropyl) decanoate[1]

  • CAS Number : 27841-06-1[1]

  • Molecular Formula : C₂₅H₄₈O₄[1][2]

  • Molecular Weight : 412.65 g/mol [2]

  • Synonyms : 2,2-Dimethyl-1,3-propanediyl didecanoate, Neopentyl glycol didecanoate[3]

It is important to distinguish this compound from the related mixed ester, neopentyl glycol dicaprylate/dicaprate (CAS Number: 70693-32-2), which is a reaction product of neopentyl glycol with both caprylic (octanoic) and capric (decanoic) acids.[4][5][6] This guide will focus on the dicaprate entity, but will include data for the mixed ester where relevant, as it is a common commercial product.

Physicochemical Properties

This compound is a non-ionic liquid with a range of properties that make it a valuable ingredient in various formulations. The quantitative data for its physicochemical properties are summarized in the table below. It should be noted that there are some discrepancies in the values reported in the literature, which may be due to variations in the purity of the substance or the measurement conditions.

PropertyValueSource(s)
Appearance Clear, colorless to pale yellow liquid.[4][7]
Odor Neutral to faint fatty odor.[7]
Boiling Point 483.5 ± 18.0 °C[3]
269.60 °C (estimated for dicaprylate/dicaprate)[5][8]
Melting Point < 0 °C (liquid at room temperature)[7]
-20°C to 10°C (for dicaprylate/dicaprate)[4]
Density 0.920 ± 0.06 g/mL[3]
~0.94 g/cm³ (at 25 °C for dicaprylate/dicaprate)[7]
Viscosity Low[4]
Solubility Insoluble in water; soluble in oils, esters, alcohol, and most hydrophobic solvents.[4][7][9]
Flash Point 226.00 °C (estimated)
121.80 °C (estimated for dicaprylate/dicaprate)[5][8]
Refractive Index 1.615 (for dicaprylate/dicaprate)[8]
logP (o/w) 9.476 (estimated)
3.965 (estimated for dicaprylate/dicaprate)[5]

Synthesis of this compound

This compound is typically synthesized through the direct esterification of neopentyl glycol with capric acid.[10] The reaction is generally carried out at elevated temperatures in the presence of an acid catalyst. Water, a byproduct of the reaction, is removed to drive the equilibrium towards the formation of the diester.

A more recent and environmentally friendly approach involves biocatalytic synthesis using immobilized lipases, such as Candida antarctica lipase (B570770) B (Lipozyme® 435), in a solvent-free system.[11] This method offers high purity and productivity under milder reaction conditions.[11]

Experimental Protocol: Biocatalytic Synthesis (Based on literature[12])

This protocol is a representative example of a biocatalytic approach to the synthesis of neopentyl glycol dicaprylate/dicaprate.

Materials:

  • Neopentyl glycol

  • Caprylic acid

  • Capric acid

  • Immobilized lipase (Candida antarctica lipase B, e.g., Lipozyme® 435)

  • Fed-batch reactor equipped with a mechanical stirrer and temperature control

Procedure:

  • Reactant Loading: The neopentyl glycol and a portion of the fatty acids (caprylic and capric acids) are loaded into the fed-batch reactor.

  • Enzyme Addition: The immobilized lipase (e.g., 3.75% w/w) is added to the reactor.[11]

  • Reaction Conditions: The reaction mixture is heated to a specified temperature (e.g., 80 °C) and stirred continuously.[11]

  • Fed-Batch Addition: The remaining fatty acids are fed into the reactor over a period of time to maintain a low concentration of free fatty acids, which can inhibit the enzyme.

  • Reaction Monitoring: The progress of the reaction is monitored by analyzing samples for the disappearance of reactants and the formation of the diester product, for instance, by gas chromatography.

  • Reaction Completion and Product Isolation: Once the desired conversion is achieved (e.g., >90%), the reaction is stopped.[11] The immobilized enzyme is separated from the product by filtration and can be reused.

  • Purification: The crude product is then purified, typically by vacuum distillation, to remove any unreacted starting materials and byproducts, yielding a product with high purity (e.g., 92.5%).[11]

Applications and Mechanism of Action

This compound is primarily used in the cosmetics and personal care industries as an emollient, skin conditioning agent, and viscosity-increasing agent.[5][6][12] Its unique branched structure contributes to its desirable sensory properties, such as a light, silky, and non-greasy feel on the skin.[10]

Key Functions in Formulations:

  • Emollient: It forms a protective, non-occlusive film on the skin's surface, which helps to reduce water loss and maintain skin hydration, leaving the skin feeling soft and smooth.[9][13][14]

  • Texture Enhancer: It improves the spreadability of formulations, allowing for a smooth and even application of products such as creams, lotions, and foundations.[4][15]

  • Solvent: It can act as a solvent for lipophilic active ingredients, enhancing their dispersion and bioavailability in a formulation.[4][10]

  • Binder: In pressed powder formulations, it can function as a binder.[5]

  • Stability: It is stable over a wide pH and temperature range, contributing to the overall stability of the final product.[10]

Mandatory Visualizations

Synthesis_of_Neopentyl_Glycol_Dicaprate cluster_reactants Reactants cluster_process Process cluster_byproduct Byproduct cluster_product Product Neopentyl Glycol Neopentyl Glycol Esterification Reaction Esterification Reaction Neopentyl Glycol->Esterification Reaction Capric Acid Capric Acid Capric Acid->Esterification Reaction Water Water Esterification Reaction->Water Removed This compound This compound Esterification Reaction->this compound

Caption: Synthesis of this compound.

Applications_of_Neopentyl_Glycol_Dicaprate cluster_applications Key Applications & Benefits This compound This compound Emollient Emollient This compound->Emollient Provides Texture Enhancer Texture Enhancer This compound->Texture Enhancer Improves Solvent Solvent This compound->Solvent Acts as Formulation Stabilizer Formulation Stabilizer This compound->Formulation Stabilizer Enhances Skin Moisturization\n& Softness Skin Moisturization & Softness Emollient->Skin Moisturization\n& Softness Smooth Application\n& Silky Feel Smooth Application & Silky Feel Texture Enhancer->Smooth Application\n& Silky Feel Dispersion of\nActive Ingredients Dispersion of Active Ingredients Solvent->Dispersion of\nActive Ingredients Product Shelf-life\n& Performance Product Shelf-life & Performance Formulation Stabilizer->Product Shelf-life\n& Performance

Caption: Key Applications of this compound.

References

Synthesis of Neopentyl Glycol Dicaprate via Esterification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprate, a diester of neopentyl glycol and capric acid, is a versatile compound with applications in cosmetics, pharmaceuticals, and as a biolubricant. Its synthesis is primarily achieved through the esterification of neopentyl glycol with capric acid (or a mixture of caprylic and capric acids). This technical guide provides a comprehensive overview of the synthesis of this compound, detailing both chemical and enzymatic methodologies. The guide includes structured data on reaction conditions, detailed experimental protocols, and visual representations of the synthesis pathways and workflows to facilitate understanding and replication by researchers and professionals in related fields.

Introduction

This compound is valued for its emollient, skin-conditioning, and stabilizing properties.[1] The synthesis of this diester is a focal point for researchers aiming to optimize production efficiency, product purity, and sustainability. Esterification, the core reaction, can be catalyzed by chemical agents, typically strong acids, or by enzymes, offering a greener alternative. This guide will explore both avenues, providing quantitative data and procedural details for the synthesis, purification, and characterization of the final product.

Chemical Synthesis of this compound

The chemical synthesis of this compound involves the direct esterification of neopentyl glycol with capric acid, typically in the presence of an acid catalyst. This method is known for its relatively high yields and straightforward approach.

Reaction Parameters and Quantitative Data

The efficiency of the chemical synthesis is influenced by several key parameters, including the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. The following table summarizes the quantitative data from a study on the synthesis of a similar neopentyl glycol diester using palm oil fatty acids, which include capric acid.

ParameterValueReference
Molar Ratio (Fatty Acid:Neopentyl Glycol)2:1[2]
CatalystSulfuric Acid (H₂SO₄)[2]
Catalyst Concentration1% (by weight of fatty acids)[2]
Reaction Temperature145 °C[2]
Reaction Time4.56 hours[2]
Yield 90% [2]

An alternative approach involves the use of a heterogeneous catalyst, such as an acidic ion exchange resin (e.g., polyestyrenedivinylbenzene sulfated), which simplifies catalyst removal. This process is typically conducted at elevated temperatures over 4-5 hours, often with the use of an azeotroping agent like toluene (B28343) to continuously remove the water byproduct and drive the reaction towards completion.[3]

Detailed Experimental Protocol: Acid-Catalyzed Esterification

This protocol is adapted from the synthesis of neopentyl glycol diesters with palm oil fatty acids.[2]

Materials:

  • Neopentyl glycol (NPG)

  • Capric acid (or a mixture of palm oil fatty acids)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Toluene

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a Dean-Stark trap

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Separating funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Column for chromatography

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, Dean-Stark trap, and thermometer, add neopentyl glycol and capric acid in a 1:2 molar ratio.

  • Catalyst Addition: Add 1% (by weight of the capric acid) of concentrated sulfuric acid to the reaction mixture.

  • Esterification Reaction: Heat the mixture to 145 °C with continuous stirring. The reaction is carried out for approximately 4.5 hours. Water produced during the reaction can be collected in the Dean-Stark trap, optionally with the aid of an azeotroping agent like toluene.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to confirm the consumption of starting materials and the formation of the diester.[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separating funnel and wash it with water to remove the acid catalyst and any unreacted neopentyl glycol.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent (if any) using a rotary evaporator.

    • Further purify the crude product by passing it through a silica gel column using toluene as the eluent.

    • Finally, remove any remaining unreacted fatty acid by vacuum distillation to obtain the pure this compound.

Enzymatic Synthesis of this compound

Enzymatic synthesis, a cornerstone of green chemistry, offers a milder and more selective alternative to chemical methods. Lipases are commonly employed as biocatalysts for the esterification reaction.

Reaction Parameters and Quantitative Data

The enzymatic synthesis of neopentyl glycol dicaprylate/dicaprate has been successfully demonstrated using an immobilized lipase (B570770) in a solvent-free system.[4]

ParameterValueReference
BiocatalystLipozyme® 435 (immobilized Candida antarctica lipase B)[4]
Reaction SystemSolvent-free, Fed-batch reactor[4]
Reaction Temperature80 °C[4]
Reaction Time6 hours[4]
Product Purity 92.5% [4]

A fed-batch approach, where the fatty acid is added incrementally, is often employed to minimize the inhibition of the enzyme by high substrate concentrations.[4] For similar neopentyl glycol esters, optimal conditions for Novozym® 435 have been reported as 3.75% w/w of the immobilized enzyme at 80 °C.[4]

Detailed Experimental Protocol: Enzymatic Esterification

The following is a generalized protocol based on the available literature for the enzymatic synthesis of neopentyl glycol esters.

Materials:

  • Neopentyl glycol (NPG)

  • Capric acid

  • Immobilized lipase (e.g., Novozym® 435)

Equipment:

  • Jacketed glass reactor with a vertical paddle stirrer and temperature control

  • Peristaltic pump (for fed-batch operation)

  • Vacuum system (optional, for water removal)

Procedure:

  • Reaction Setup: Add neopentyl glycol and the immobilized lipase (e.g., 3.75% w/w of total substrates) to the jacketed glass reactor.

  • Reaction Initiation: Heat the reactor to 80 °C with continuous stirring.

  • Fed-Batch Addition: Gradually add the capric acid to the reactor using a peristaltic pump over a set period. This maintains a low concentration of the acid, preventing enzyme inhibition.

  • Esterification Reaction: Continue the reaction for a total of 6 hours at 80 °C. The removal of water, a byproduct of the reaction, can be facilitated by conducting the reaction in an open-air reactor or under a mild vacuum to shift the equilibrium towards product formation.

  • Catalyst Recovery: After the reaction, the immobilized enzyme can be recovered by simple filtration for potential reuse in subsequent batches.

  • Purification: The product can be used directly in some applications without further purification, especially if high conversion is achieved.[5] For higher purity, vacuum distillation or chromatographic methods can be employed to remove any unreacted starting materials.

Visualization of Synthesis Pathways and Workflows

Chemical Synthesis Pathway

G cluster_reactants Reactants cluster_products Products NPG Neopentyl Glycol Intermediate Monoester Intermediate NPG->Intermediate + Capric Acid CapricAcid Capric Acid (2 eq.) CapricAcid->Intermediate NPG_Dicaprate This compound Intermediate->NPG_Dicaprate + Capric Acid Water Water (2 eq.) Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Intermediate Catalyst->NPG_Dicaprate G Start Start Reactants Mix NPG, Capric Acid, and Catalyst Start->Reactants Reaction Heat at 145°C for 4.5h Reactants->Reaction Cooling Cool to Room Temperature Reaction->Cooling Washing Wash with Water Cooling->Washing Drying Dry with Na₂SO₄ Washing->Drying Filtration Filter Drying->Filtration SolventRemoval Rotary Evaporation Filtration->SolventRemoval Purification Column Chromatography / Vacuum Distillation SolventRemoval->Purification End Pure this compound Purification->End G Start Start Reactants Mix NPG and Immobilized Lipase Start->Reactants Reaction Heat to 80°C Reactants->Reaction FedBatch Fed-batch Addition of Capric Acid over 6h Reaction->FedBatch CatalystRecovery Filter to Recover Catalyst FedBatch->CatalystRecovery Purification Optional Purification (Vacuum Distillation) CatalystRecovery->Purification End This compound Purification->End

References

Physical and chemical properties of Neopentyl glycol dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprate is a synthetic ester with significant applications in the cosmetic and potentially in the pharmaceutical industries. This technical guide provides an in-depth review of its physical and chemical properties, synthesis, and safety profile. It also explores its role as an emollient and its potential as a component in drug delivery systems. Detailed experimental methodologies for the characterization of this compound are provided, alongside visualizations of its synthesis and its mechanism of action in enhancing skin penetration.

Introduction

This compound (NGDC) is the diester of neopentyl glycol and capric acid.[1] It is a versatile ingredient valued for its emollient and skin-conditioning properties in cosmetic and personal care products.[2][3] Its unique chemical structure, featuring a branched neopentyl glycol backbone, imparts desirable sensory characteristics such as a light, silky feel and a non-greasy finish.[4][5] For drug development professionals, NGDC presents potential as a non-irritating, hypoallergenic excipient that can enhance the bioavailability of lipophilic active pharmaceutical ingredients (APIs).[6][7] This guide aims to consolidate the available technical data on NGDC, providing a resource for its evaluation in both cosmetic and pharmaceutical formulations.

Physical Properties

This compound is a clear, colorless to pale yellow liquid at room temperature.[8][9] It possesses a neutral to faint fatty odor.[9] Key physical properties are summarized in Table 1.

PropertyValueReference(s)
Appearance Clear, colorless to pale yellow liquid[8][9]
Odor Neutral to faint fatty odor[9]
Melting Point < 0 °C[9]
Boiling Point 200 °C (decomposes)[9]
Density ~0.94 g/cm³ (at 25 °C)[9]
Solubility Insoluble in water; soluble in oils and esters[8][9]

Chemical Properties

Chemically, this compound is a stable ester. Its structure and key chemical identifiers are detailed in Table 2.

PropertyValueReference(s)
Chemical Name 2,2-dimethyl-1,3-propanediyl didecanoate
INCI Name Neopentyl Glycol Dicaprylate/Dicaprate[10]
CAS Number 70693-32-2[11]
Molecular Formula C25H48O4
Molar Weight 412.65 g/mol
Log P (Octanol/Water Partition Coefficient) 9.62 (estimated)[7]

Synthesis

This compound is synthesized via a direct esterification reaction between neopentyl glycol and capric acid.[4][8] This process is typically carried out under controlled heating in the presence of a catalyst.[8] The resulting diester is then purified to remove any by-products and impurities.[8]

Synthesis_Workflow Reactants Neopentyl Glycol + Capric Acid ReactionVessel Reaction Vessel (Controlled Heating) Reactants->ReactionVessel Catalyst Acid Catalyst Catalyst->ReactionVessel Esterification Esterification ReactionVessel->Esterification Purification Purification (e.g., Distillation, Filtration) Esterification->Purification Byproducts By-products (e.g., Water) Esterification->Byproducts FinalProduct This compound Purification->FinalProduct

Synthesis Workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not widely available in the public domain. However, standardized methods such as those from the Organisation for Economic Co-operation and Development (OECD) are typically employed.[6] The following are representative protocols.

Determination of Boiling Point (OECD Guideline 103)

The boiling point can be determined using a dynamic method where the vapor pressure of the substance is measured as a function of temperature.[6] The boiling point is the temperature at which the vapor pressure equals the atmospheric pressure. A distillation method or a differential scanning calorimetry (DSC) method can also be used.[6]

Determination of Density (OECD Guideline 109)

The density of liquid this compound can be determined using a pycnometer, a hydrometer, or an oscillating densitometer.[6] The measurement is typically performed at a constant temperature, for example, 25 °C.

Determination of Viscosity (OECD Guideline 114)

For a liquid like this compound, the viscosity can be measured using a capillary viscometer or a rotational viscometer.[6] The kinematic viscosity is measured and then converted to dynamic viscosity by multiplying by the density of the substance at the same temperature.[6]

Determination of n-Octanol/Water Partition Coefficient (OECD Guideline 117)

The partition coefficient (Log P) is a measure of the lipophilicity of a substance. For this compound, the HPLC method is suitable.[12] The retention time of the substance on a reversed-phase HPLC column is compared to that of standard substances with known Log P values.[12]

Applications in Drug Development

While primarily used in cosmetics, the properties of this compound make it an interesting candidate for pharmaceutical applications, particularly in topical and oral drug delivery.

Emollient and Skin Penetration Enhancer

As an emollient, this compound can improve the sensory characteristics of topical formulations and help maintain skin hydration by forming an occlusive layer that reduces transepidermal water loss.[10] Its lipophilic nature allows it to interact with the lipids of the stratum corneum, potentially disrupting their highly ordered structure and thereby enhancing the penetration of co-administered drugs.[4][13]

Skin_Penetration_Mechanism cluster_SC Stratum Corneum LipidBilayer Organized Lipid Bilayer Interaction Intercalation and Disruption of Lipid Packing LipidBilayer->Interaction NGDC Neopentyl Glycol Dicaprate NGDC->Interaction IncreasedPermeability Increased Permeability Interaction->IncreasedPermeability Penetration Enhanced Drug Penetration IncreasedPermeability->Penetration Drug Drug Molecule Drug->IncreasedPermeability

Mechanism of Skin Penetration Enhancement.
Potential Role in Self-Emulsifying Drug Delivery Systems (SEDDS)

Self-emulsifying drug delivery systems are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluid.[14] These systems are used to enhance the solubility and bioavailability of poorly water-soluble drugs.[14] While specific data for this compound in SEDDS is limited, similar compounds like propylene (B89431) glycol dicaprate have been investigated for this purpose.[14] Given its properties as an oily vehicle and its good solubilizing characteristics for lipophilic compounds, this compound is a promising candidate for inclusion in SEDDS formulations.

Toxicological Profile

This compound is considered to be a safe ingredient for use in cosmetic products.[2] It is classified as a non-irritant and hypoallergenic.[6] Repeated dermatological tests have shown no evidence of irritation, sensitization, or phototoxicity.[6] In vitro studies, such as the hen's egg test-chorioallantoic membrane (HET-CAM) assay, have indicated a very low potential for ocular irritation.[7]

Conclusion

This compound is a well-characterized synthetic ester with a favorable safety profile and desirable physical and chemical properties for formulation development. While its primary applications are currently in the cosmetics industry, its characteristics suggest potential for use in pharmaceutical formulations, particularly for topical and oral delivery of poorly soluble drugs. Further research into its role in advanced drug delivery systems like SEDDS is warranted to fully explore its potential in the pharmaceutical field.

References

An In-depth Technical Guide to Neopentyl Glycol Dicaprate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Central Identifier: Neopentyl Glycol Dicaprate CAS Number: 27841-06-1 Molecular Formula: C25H48O4 Molecular Weight: 412.65 g/mol [1]

This technical guide provides a comprehensive overview of this compound, a versatile diester with significant applications in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its synthesis, physicochemical properties, analytical methods, and its role as an excipient in drug delivery systems.

Physicochemical and Toxicological Profile

This compound is the diester of neopentyl glycol and capric acid.[2] It is a non-ionic liquid that is clear to light yellow in appearance.[3] Its properties as a lightweight emollient with a non-greasy feel make it a valuable ingredient in topical formulations.[2][4]

Quantitative Data Summary
PropertyValueReference
CAS Number 27841-06-1[5]
Molecular Formula C25H48O4[5]
Molecular Weight 412.65 g/mol [1]
Appearance Clear to light yellow liquid[3]
Solubility Insoluble in water; soluble in oils and esters[4]

From a toxicological standpoint, this compound is generally considered safe for its intended use in topical applications. Repeated dermatological tests have shown it to be a non-irritant and hypoallergenic.[6] It is also reported to have a low likelihood of clogging pores.

Synthesis of this compound

The primary method for synthesizing this compound is through the direct esterification of neopentyl glycol with capric acid. This process can be achieved through chemical catalysis or more environmentally friendly enzymatic pathways.

Chemical Synthesis Workflow

Reactants Neopentyl Glycol + Capric Acid Reaction Esterification Reaction (Elevated Temperature, Inert Atmosphere) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction CrudeProduct Crude Neopentyl Glycol Dicaprate Reaction->CrudeProduct Purification Purification (Neutralization, Washing, Vacuum Distillation) CrudeProduct->Purification FinalProduct Pure Neopentyl Glycol Dicaprate Purification->FinalProduct Substrates Neopentyl Glycol + Capric Acid Bioreaction Enzymatic Esterification (Solvent-free, Controlled Temperature) Substrates->Bioreaction Enzyme Immobilized Lipase (e.g., Lipozyme® 435) Enzyme->Bioreaction ProductMixture Product Mixture Bioreaction->ProductMixture EnzymeRecovery Enzyme Recovery (Filtration) ProductMixture->EnzymeRecovery PurifiedProduct Purified Neopentyl Glycol Dicaprate ProductMixture->PurifiedProduct EnzymeRecovery->Enzyme Recycle Drug Poorly Soluble Drug Formulation Pharmaceutical Formulation (e.g., SEDDS, Topical Cream) Drug->Formulation NPGD This compound (as a solubilizer/carrier) NPGD->Formulation Dissolution Enhanced Drug Dissolution and Dispersion Formulation->Dissolution Absorption Improved Drug Absorption (Oral or Dermal) Dissolution->Absorption Bioavailability Increased Bioavailability Absorption->Bioavailability

References

Navigating the Formulation Landscape: A Technical Guide to the Solubility of Neopentyl Glycol Dicaprate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl Glycol Dicaprate (CAS No: 27841-06-1), a diester of neopentyl glycol and capric acid, is a versatile emollient and solvent widely utilized in the pharmaceutical and cosmetic industries. Its unique properties, including its light feel, excellent spreadability, and ability to solubilize active ingredients, make it a valuable component in a diverse range of formulations. A thorough understanding of its solubility in various organic solvents is paramount for formulators to ensure product stability, efficacy, and desired sensory characteristics. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a logical workflow for solvent selection.

Quantitative and Qualitative Solubility Data

SolventSolvent TypeSolubility ProfileTemperature (°C)Data Type
WaterAqueousInsolubleAmbientQualitative
EthanolPolar Protic AlcoholSolubleAmbientSemi-Quantitative
IsopropanolPolar Protic AlcoholSolubleAmbientQualitative
Mineral OilNon-polar HydrocarbonSolubleAmbientQualitative
Isopropyl MyristateEsterSolubleAmbientQualitative
Caprylic/Capric TriglycerideEsterSolubleAmbientQualitative
CyclopentasiloxaneSiliconeSolubleAmbientSemi-Quantitative
Dimethicone (10 mm²/s)SiliconeSolubleAmbientSemi-Quantitative
Dimethicone (100 mm²/s)SiliconePartially SolubleAmbientSemi-Quantitative
Aromatic HydrocarbonsNon-polar AromaticSolubleAmbientQualitative
Mineral SpiritsNon-polar HydrocarbonSolubleAmbientQualitative

Note on Semi-Quantitative Data: "Soluble" indicates that this compound is soluble at concentrations of 20%, 50%, and 80% (w/w). "Partially Soluble" indicates solubility at some, but not all, of these concentrations.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in an organic solvent. This protocol is based on the isothermal equilibrium method, which is a standard technique for liquid-liquid solubility determination.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected Organic Solvent (analytical grade)

  • Temperature-controlled orbital shaker or magnetic stirrer with a hot plate

  • Calibrated analytical balance (readable to ±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Calibrated positive displacement pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a High-Performance Liquid Chromatograph with a suitable detector (HPLC)

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. These will be used to create a calibration curve for the analytical instrumentation.

  • Sample Preparation:

    • Add an excess amount of this compound to a series of glass vials.

    • Using a calibrated pipette, add a known volume of the organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or on a magnetic stirrer set to the desired temperature (e.g., 25°C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary study may be necessary to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 12-24 hours) to allow for the complete separation of the two phases (the solvent saturated with the solute and the excess solute).

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, upper solvent phase using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved micro-droplets.

    • Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample using a calibrated GC-FID or HPLC method to determine the concentration of this compound.

  • Data Calculation:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the solubility in the original (undiluted) saturated solvent phase, taking into account the dilution factor. The solubility can be expressed in various units, such as g/100 mL or weight percent (wt%).

Logical Workflow for Solvent Selection

The following diagram illustrates a logical workflow for selecting a suitable organic solvent for this compound based on formulation requirements.

SolventSelectionWorkflow Start Define Formulation Requirements (e.g., Polarity, Volatility, Safety) Screening Initial Screening of Potential Solvents (Based on chemical compatibility and desired properties) Start->Screening QualitativeTest Qualitative Solubility Test (Visual assessment of miscibility at room temperature) Screening->QualitativeTest QualitativeTest->Screening Immiscible SemiQuantTest Semi-Quantitative Solubility Test (Test solubility at 20%, 50%, 80% concentrations) QualitativeTest->SemiQuantTest Miscible SemiQuantTest->Screening Insoluble QuantitativeTest Quantitative Solubility Determination (Isothermal Equilibrium Method) SemiQuantTest->QuantitativeTest Soluble / Partially Soluble Optimization Formulation Optimization (Evaluate stability, performance, and sensory attributes) QuantitativeTest->Optimization FinalSelection Final Solvent Selection Optimization->FinalSelection

Caption: A workflow for selecting an appropriate organic solvent for this compound.

A Technical Guide to the Thermal Properties of Neopentyl Glycol Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprate is a diester of neopentyl glycol and capric acid, widely utilized in the cosmetic and personal care industries as an emollient, texture enhancer, and solvent.[1][2] Its favorable sensory characteristics, such as a light, silky feel, and good spreadability, make it a popular ingredient in a variety of formulations, including skincare, sun care, and color cosmetics.[1][3] In the context of drug development, particularly for topical and transdermal delivery systems, the thermal properties of excipients like this compound are of paramount importance. These properties influence the manufacturing process, stability, and ultimately the performance of the final product. This technical guide provides an in-depth overview of the core thermal properties of this compound, detailed experimental methodologies for their determination, and a visualization of its synthesis pathway.

Data Presentation: Thermal Properties

The thermal properties of this compound are summarized in the tables below. It is important to note that there are some discrepancies in the reported values across different sources, which may be attributed to variations in measurement techniques, sample purity, and the fact that "this compound" can sometimes refer to a mixture of esters.

Table 1: Physical and Thermal Properties of this compound

PropertyValueSource(s)
Melting Point-20°C to 10°C[1]
< 0°C (liquid at room temperature)[4]
Boiling Point269.6°C at 760 mmHg[5]
200°C (decomposes)[4]
483.27°C (estimated)[6]
Flash Point121.8°C (estimated)[3]
226.00°C (estimated)[6][7]

Table 2: Thermal Conductivity and Specific Heat Capacity

PropertyValueNotes
Thermal ConductivityData not availableFor long-chain esters, values are typically in the range of 0.15-0.20 W/m·K.[8]
Specific Heat CapacityData not availableFor long-chain esters, values are generally around 1.9 J/g·K for the solid phase and 2.2 J/g·K for the liquid phase.[8]

Experimental Protocols

The characterization of the thermal properties of this compound relies on standard thermoanalytical techniques. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Melting Point and Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique for determining the melting point and other phase transitions of a material by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Objective: To determine the melting point and enthalpy of fusion of this compound.

Instrumentation: A heat-flux or power-compensated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: A small sample of this compound (typically 1-15 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[9] An empty sealed pan is used as a reference.

  • Instrument Calibration: The instrument is calibrated for temperature and enthalpy using a certified standard, such as indium.

  • Thermal Program:

    • The sample is cooled to a low temperature (e.g., -50°C) to ensure it is in a solid state.

    • The sample is then heated at a constant rate, typically 10°C/min, to a temperature well above its melting point (e.g., 50°C).[10]

    • The sample is held at this temperature for a few minutes to erase its thermal history.

    • A cooling scan is performed at the same rate back to the starting temperature.

    • A second heating scan is performed under the same conditions as the first. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.[10]

  • Data Analysis: The heat flow is plotted against temperature. The melting point is determined as the onset or peak of the endothermic melting transition. The enthalpy of fusion is calculated by integrating the area under the melting peak.[10]

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition profile of a material.

Objective: To evaluate the thermal stability and decomposition temperature of this compound.

Instrumentation: A Thermogravimetric Analyzer.

Methodology:

  • Sample Preparation: A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.[11]

  • Atmosphere: The analysis is typically conducted under an inert nitrogen atmosphere at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.[8]

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, such as 10 or 20°C/min.[8][12]

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.[8] The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.[13]

Mandatory Visualization

Synthesis of this compound

This compound is synthesized via an esterification reaction between neopentyl glycol and capric acid (decanoic acid), often in the presence of a catalyst and under controlled temperature conditions.[1] A biocatalytic route using an immobilized lipase (B570770) has also been described.[14]

SynthesisWorkflow cluster_reactants Reactants cluster_process Esterification Process cluster_purification Purification cluster_product Final Product NPG Neopentyl Glycol Reactor Reactor NPG->Reactor CA Capric Acid CA->Reactor Purification Purification Steps (e.g., Neutralization, Washing, Distillation) Reactor->Purification Crude Product Catalyst Catalyst (e.g., Acid Catalyst or Lipase) Catalyst->Reactor Heat Controlled Heating (e.g., 80°C for biocatalytic route) Heat->Reactor NPGD This compound Purification->NPGD

Caption: Workflow for the synthesis of this compound.

References

The Core Mechanism of Neopentyl Glycol Dicaprate as a Cutaneous Emollient: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

IV. Executive Summary

Neopentyl Glycol Dicaprate is a synthetic ester that functions as a highly effective emollient and skin conditioning agent in topical formulations. Its unique branched-chain structure and moderate polarity confer desirable sensory properties, such as a light, non-greasy feel and excellent spreadability. Mechanistically, this compound forms a thin, breathable, and semi-occlusive film on the stratum corneum. This physical barrier reduces the rate of transepidermal water loss (TEWL), thereby increasing skin hydration and maintaining the skin's natural moisture balance.[1] Furthermore, its ability to integrate into the lipid lamellae of the skin enhances softness and smoothness, contributing to an overall improvement in skin texture and appearance. This technical guide provides an in-depth analysis of the physicochemical properties, mechanism of action, and performance data of this compound, along with detailed experimental protocols for its evaluation.

I. Introduction

This compound is the diester of neopentyl glycol and a blend of caprylic and capric acids.[2] It is a versatile and widely utilized ingredient in the cosmetic and pharmaceutical industries, valued for its emollient and skin-conditioning properties.[2][3] Its primary functions are to soften and smooth the skin, enhance the spreadability of topical products, and provide a light, silky after-feel.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing the core mechanism of action of this compound as an emollient.

II. Physicochemical Properties

The emollient properties of this compound are intrinsically linked to its chemical structure and resulting physicochemical characteristics. Its branched structure and fatty acid chains contribute to its unique sensory profile and interaction with the skin.

PropertyValueReference
INCI Name Neopentyl Glycol Dicaprylate/Dicaprate[2]
Chemical Formula C25H48O4[4][5]
Molecular Weight 412.65 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[2]
Odor Odorless[2]
Solubility Insoluble in water; soluble in oils[2]
Viscosity Low[6]
Sensory Profile Light, dry, elegant, silky after-feel, matte finish[6]

III. Mechanism of Action as an Emollient

The primary mechanism of action of this compound as an emollient is the formation of a protective, semi-occlusive film on the surface of the skin. This film plays a crucial role in maintaining skin hydration and improving its overall condition.

  • Film Formation and Occlusion: Upon application, this compound spreads evenly across the skin's surface, forming a thin, breathable barrier.[2] This film reduces the rate of transepidermal water loss (TEWL), which is the evaporation of water from the skin's surface.[1] By slowing down this process, the skin is able to retain more moisture, leading to increased hydration of the stratum corneum.[1]

  • Skin Conditioning and Sensory Feel: The ester structure of this compound allows it to integrate with the lipid matrix of the stratum corneum. This interaction helps to smooth and soften the skin, filling in the spaces between corneocytes and creating a more even and supple skin surface. Its low viscosity and unique molecular structure contribute to a light, non-greasy, and silky feel, which is highly desirable in cosmetic and pharmaceutical formulations.[2][6]

  • Enhancement of Formulation Spreadability: The low viscosity and surface tension of this compound contribute to the improved spreadability of topical products.[2] This ensures a more uniform application of the formulation and the active ingredients it may contain.

Neopentyl_Glycol_Dicaprate_Mechanism_of_Action cluster_0 Application to Skin cluster_1 Physical Interaction with Stratum Corneum cluster_2 Primary Emollient Effects cluster_3 Resulting Skin Benefits NGD_Application This compound (in formulation) Film_Formation Forms a thin, breathable film NGD_Application->Film_Formation Spreads evenly Lipid_Integration Integrates with intercellular lipids NGD_Application->Lipid_Integration Spreadability Enhanced Product Spreadability NGD_Application->Spreadability Occlusion Reduces Transepidermal Water Loss (TEWL) Film_Formation->Occlusion Smoothing Fills gaps between corneocytes Lipid_Integration->Smoothing Hydration Increased Skin Hydration Occlusion->Hydration Softness Improved Skin Softness and Smoothness Smoothing->Softness

Figure 1: Mechanism of Action of this compound as an Emollient.

IV. Experimental Protocols for Efficacy Evaluation

The efficacy of emollients like this compound is quantified through a series of standardized in-vivo and in-vitro tests. Below are detailed methodologies for key experiments.

A. Measurement of Skin Hydration (Corneometry)

Objective: To quantify the effect of this compound on the hydration level of the stratum corneum.

Methodology:

  • Subject Selection: A panel of healthy volunteers with dry to normal skin is selected. Subjects should acclimate to the controlled environment (temperature and humidity) for at least 30 minutes before measurements.

  • Test Areas: Define test areas on the volar forearm of each subject. One area serves as an untreated control, while another is treated with a formulation containing this compound.

  • Baseline Measurement: Baseline skin hydration is measured in all test areas using a Corneometer® (e.g., CM 825, Courage + Khazaka). The probe measures the electrical capacitance of the skin, which correlates with its water content.[7]

  • Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test area.

  • Post-Application Measurements: Corneometer readings are taken at specified time points after application (e.g., 1, 2, 4, 6, and 24 hours) to assess the change in skin hydration over time.[7]

  • Data Analysis: The change in Corneometer units from baseline is calculated for both the treated and untreated sites. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the hydration effect.

B. Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the occlusive properties of this compound by measuring its effect on TEWL.

Methodology:

  • Subject and Test Area Preparation: Similar to the corneometry protocol, subjects are acclimated, and test areas are defined on the forearms.

  • Baseline Measurement: Baseline TEWL is measured using a Tewameter® (e.g., TM 300, Courage + Khazaka). The probe measures the water vapor gradient above the skin surface.[8]

  • Product Application: The test formulation is applied to the designated area.

  • Post-Application Measurements: TEWL measurements are taken at set intervals post-application. A decrease in TEWL indicates an occlusive effect.[9]

  • Data Analysis: The percentage reduction in TEWL compared to the baseline and the untreated control is calculated to quantify the occlusivity of the formulation.

C. Sensory Panel Analysis

Objective: To evaluate the sensory characteristics of this compound upon application.

Methodology:

  • Panelist Selection: A trained sensory panel of 10-15 individuals is used.[10]

  • Product Application: A standardized amount of the emollient is applied to a designated area on the panelists' skin (e.g., volar forearm).[10]

  • Attribute Evaluation: Panelists evaluate a predefined set of sensory attributes at specific time points (e.g., immediately after application and after 5-15 minutes). Attributes include:

    • Initial Spreading[10]

    • Skin Feel (lightness, oiliness)[10]

    • Residue[10]

    • Tackiness[10]

    • After-feel (softness, smoothness)[10]

  • Scaling and Data Analysis: Panelists rate each attribute on a structured scale (e.g., 1-10 or a visual analog scale).[10] The data is then statistically analyzed to create a sensory profile of the emollient.[11]

Emollient_Efficacy_Workflow cluster_0 In-Vivo Efficacy Testing cluster_1 Sensory Evaluation cluster_2 Data Analysis & Reporting Start Start: Formulation Development Subject_Recruitment Subject Recruitment & Acclimation Start->Subject_Recruitment Panelist_Training Trained Sensory Panel Start->Panelist_Training Baseline_Measurement Baseline Measurements (Corneometry, TEWL) Subject_Recruitment->Baseline_Measurement Product_Application Standardized Product Application Baseline_Measurement->Product_Application Post_Application_Measurement Time-point Measurements Product_Application->Post_Application_Measurement Data_Analysis Statistical Analysis of Efficacy & Sensory Data Post_Application_Measurement->Data_Analysis Sensory_Application Standardized Application for Sensory Panel Panelist_Training->Sensory_Application Attribute_Rating Rating of Sensory Attributes Sensory_Application->Attribute_Rating Attribute_Rating->Data_Analysis Report Final Report Data_Analysis->Report

Figure 2: Experimental Workflow for Evaluating Emollient Efficacy.

V. Conclusion

This compound is a high-performance emollient with a well-defined mechanism of action centered on the formation of a semi-occlusive film that reduces transepidermal water loss and enhances skin hydration. Its unique physicochemical properties result in a desirable light and silky sensory profile, making it a versatile ingredient for a wide range of dermatological and cosmetic applications. The experimental protocols outlined in this guide provide a robust framework for the quantitative and qualitative evaluation of its emollient efficacy. For researchers and formulators, this compound offers a reliable and effective solution for developing products that improve skin health and provide a superior user experience.

References

In Vitro Toxicity Profile of Neopentyl Glycol Dicaprate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available in vitro toxicological data for Neopentyl Glycol Dicaprate (CAS No. 27841-06-1), a diester of neopentyl glycol and decanoic acid commonly used as an emollient and skin-conditioning agent in cosmetic and personal care products. This document summarizes key toxicity endpoints, details relevant experimental protocols, and presents logical workflows for the cited assays.

Executive Summary

Quantitative Toxicity Data

The publicly available quantitative data on the in vitro toxicity of this compound is limited. The following tables summarize the findings from the Cosmetic Ingredient Review's safety assessment.[1][2][3]

Table 1: Ocular Irritation Potential

AssayTest SubstanceConcentrationResultReference
Hen's Egg Test-Chorioallantoic Membrane (HET-CAM)This compound in corn oil25%Predicted to have practically no irritation potentialCIR

Table 2: Mutagenicity Potential

AssayCell LineMetabolic ActivationResultReference
Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)Mouse lymphoma L5178Y cellsWith and WithoutNegative for mutagenic potentialCIR

Experimental Protocols and Workflows

Detailed experimental protocols for the specific studies cited in the CIR report are not publicly available. Therefore, this section provides representative, standardized protocols for the types of assays conducted, which are widely accepted in the field of in vitro toxicology.

Ocular Irritation: Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay

The HET-CAM assay is an alternative method used to assess the potential ocular irritancy of a substance by observing its effects on the vascularized chorioallantoic membrane of a chicken embryo.

Experimental Protocol:

  • Egg Incubation: Fertilized hen's eggs are incubated at 37.5°C and 55% relative humidity for nine days, with automatic rotation.

  • Egg Preparation: On day 9, the eggs are candled to check for viability. The shell at the air sac end is opened, and the inner membrane is removed to expose the chorioallantoic membrane (CAM).

  • Test Substance Application: A 0.3 mL volume of the test substance (e.g., 25% this compound in a suitable vehicle like corn oil) is applied directly onto the CAM. A negative control (vehicle) and a positive control (e.g., 1% sodium dodecyl sulfate) are also applied to separate eggs.

  • Observation: The CAM is observed for 5 minutes for signs of hemorrhage (bleeding), lysis (vessel degradation), and coagulation (intravascular or extravascular protein denaturation).

  • Scoring: An irritation score (IS) is calculated based on the time of onset of each of the three endpoints. An IS of 0-0.9 is typically considered non-irritating.[4]

HET_CAM_Workflow HET-CAM Assay Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Incubation Incubate Fertilized Eggs (9 days) Preparation Prepare Eggs & Expose CAM Incubation->Preparation Application Apply Test Substance (0.3 mL) Preparation->Application Observation Observe CAM for 5 minutes Application->Observation Endpoints Record Time of Onset: - Hemorrhage - Lysis - Coagulation Observation->Endpoints Scoring Calculate Irritation Score (IS) Endpoints->Scoring Classification Classify Irritation Potential Scoring->Classification

HET-CAM Assay Workflow Diagram
Mutagenicity: In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay - MLA)

The MLA is used to evaluate the mutagenic potential of a substance by measuring its ability to induce forward mutations at the thymidine (B127349) kinase (TK) locus in mouse lymphoma L5178Y cells.

Experimental Protocol:

  • Cell Culture: L5178Y/TK+/- mouse lymphoma cells are cultured in appropriate media.

  • Treatment: Duplicate cultures are exposed to a minimum of eight concentrations of the test substance, along with positive and negative (solvent) controls, for 4 hours. This is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

  • Expression Period: Following exposure, the cells are washed and cultured for a 2-day expression period to allow for the fixation of mutations.

  • Cloning: Cells are then plated in a selective medium containing trifluorothymidine (TFT). Only mutant cells lacking a functional TK enzyme (TK-/-) can survive in the presence of TFT. Non-mutant cells are plated in a non-selective medium to determine cloning efficiency.

  • Incubation and Colony Counting: Plates are incubated for 10-14 days to allow for colony formation. Mutant colonies are then counted.

  • Data Analysis: The mutant frequency is calculated by dividing the number of mutant colonies by the total number of viable cells. A significant, dose-dependent increase in mutant frequency compared to the negative control indicates a positive result.

MLA_Workflow Mouse Lymphoma Assay (MLA) Workflow cluster_prep Preparation cluster_exp Exposure cluster_selection Selection & Analysis CellCulture Culture L5178Y/TK+/- Cells Treatment_S9 Treat Cells with Test Substance (+S9) CellCulture->Treatment_S9 Treatment_noS9 Treat Cells with Test Substance (-S9) CellCulture->Treatment_noS9 Expression Wash & Culture for Expression (2 days) Treatment_S9->Expression Treatment_noS9->Expression Plating Plate Cells in Selective (TFT) & Non-Selective Media Expression->Plating Incubation Incubate Plates (10-14 days) Plating->Incubation Counting Count Mutant & Viable Colonies Incubation->Counting Analysis Calculate Mutant Frequency Counting->Analysis MTT_Workflow MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellPlating Plate Cells in 96-well Plate Incubate1 Incubate for Cell Adherence CellPlating->Incubate1 Treatment Treat with Test Compound Incubate1->Treatment Incubate2 Incubate for Exposure Period Treatment->Incubate2 AddMTT Add MTT Reagent to Each Well Incubate2->AddMTT Incubate3 Incubate for 4 hours (Formazan Formation) AddMTT->Incubate3 AddSolubilizer Add Solubilization Solution Incubate3->AddSolubilizer MeasureAbsorbance Read Absorbance (~570 nm) AddSolubilizer->MeasureAbsorbance CalculateViability Calculate % Cell Viability MeasureAbsorbance->CalculateViability DPRA_Workflow DPRA Workflow for Skin Sensitization cluster_prep Preparation cluster_exp Incubation cluster_analysis Analysis PrepPeptides Prepare Cysteine & Lysine Peptide Solutions Incubation Incubate Peptides with Test Chemical (24h) PrepPeptides->Incubation PrepTestChem Prepare Test Chemical Solution PrepTestChem->Incubation HPLC Analyze Samples by HPLC Incubation->HPLC Quantify Quantify Remaining Peptide Concentration HPLC->Quantify Calculate Calculate % Peptide Depletion Quantify->Calculate Classify Classify Reactivity Calculate->Classify KeratinoSens_Workflow KeratinoSens™ Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CellPlating Plate KeratinoSens™ Cells Treatment Treat Cells with Test Chemical (48h) CellPlating->Treatment Lysis Lyse Cells Treatment->Lysis Viability Assess Cell Viability (e.g., MTT) Treatment->Viability Luminescence Measure Luciferase Activity (Luminescence) Lysis->Luminescence CalculateInduction Calculate Gene Induction Fold-Change Luminescence->CalculateInduction Viability->CalculateInduction DeterminePositive Determine Positive Result based on Induction & Viability CalculateInduction->DeterminePositive hCLAT_Workflow h-CLAT Workflow for Skin Sensitization cluster_prep Preparation & Exposure cluster_staining Staining cluster_analysis Analysis CellCulture Culture THP-1 Cells Treatment Treat Cells with Test Chemical (24h) CellCulture->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Staining Stain with Fluorescently-Labeled Anti-CD54 & Anti-CD86 Antibodies Harvest->Staining FlowCytometry Analyze by Flow Cytometry Staining->FlowCytometry Quantify Quantify Relative Fluorescence Intensity (RFI) FlowCytometry->Quantify Classify Classify as Sensitizer or Non-Sensitizer Quantify->Classify

References

An In-depth Technical Guide to the Biodegradability and Environmental Impact of Neopentyl Glycol Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl glycol dicaprate, a diester of neopentyl glycol and capric acid, is a widely utilized emollient and skin-conditioning agent in the cosmetics and pharmaceutical industries. Its environmental fate, particularly its biodegradability and ecotoxicity, is of critical importance for assessing its overall sustainability and environmental risk profile. This technical guide provides a comprehensive overview of the available data on the biodegradability and aquatic toxicity of this compound. Detailed experimental protocols for key OECD test guidelines are also presented to facilitate a deeper understanding of the methodologies used to generate such data. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide synthesizes available information on the substance and its structural analogs to provide a thorough assessment.

Chemical Identity and Properties

This compound is a clear, odorless liquid. Key chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name 2,2-dimethylpropane-1,3-diyl didecanoate
CAS Number 27841-06-1
Molecular Formula C25H48O4
Molecular Weight 412.65 g/mol

Biodegradability

The biodegradability of a substance is a crucial indicator of its persistence in the environment. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions. The Organisation for Economic Co-operation and Development (OECD) has established a series of test guidelines (OECD 301 series) to assess the ready biodegradability of chemicals.

Experimental Protocol: OECD 301F - Manometric Respirometry Test

The OECD 301F test is a widely used method to assess the ready biodegradability of poorly soluble substances. The principle of the test is to expose the test substance to a microbial inoculum in a closed system and measure the oxygen consumption over a 28-day period. The amount of oxygen consumed is then compared to the theoretical oxygen demand (ThOD) of the substance to calculate the percentage of biodegradation.

Key Methodological Parameters:

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial source.

  • Test Substance Concentration: A concentration of the test substance that is sufficient to yield a theoretical oxygen demand (ThOD) of 50-100 mg/L is recommended.

  • Test System: The test is conducted in sealed flasks equipped with a device to measure the pressure change resulting from oxygen consumption. Carbon dioxide produced during respiration is absorbed by a potassium hydroxide (B78521) solution.

  • Duration: The test is typically run for 28 days.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

Detailed Experimental Workflow:

Caption: Workflow for OECD 301F Manometric Respirometry Test.

Environmental Impact and Ecotoxicity

The environmental impact of a chemical is further assessed by its potential toxicity to aquatic organisms. Standardized tests are used to determine the concentrations at which a substance causes adverse effects on representative species from different trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers).

Specific ecotoxicity data for this compound is not widely available in public literature. However, information on the parent alcohol, Neopentyl Glycol, indicates that it is non-toxic to fish, daphnids, and algae[1]. It is important to emphasize that the ecotoxicological profile of the ester may differ from the alcohol.

Aquatic Toxicity Data

The following table summarizes the typical endpoints for aquatic toxicity testing. Currently, no specific data for this compound is available to populate this table.

Test OrganismEndpointTest GuidelineResult (mg/L)
Algae (e.g., Pseudokirchneriella subcapitata)72h EC50 (Growth Inhibition)OECD 201Data not available
Daphnia (e.g., Daphnia magna)48h EC50 (Immobilization)OECD 202Data not available
Fish (e.g., Danio rerio)96h LC50 (Lethal Concentration)OECD 203Data not available
Experimental Protocols for Aquatic Toxicity Testing

This test assesses the effect of a substance on the growth of freshwater algae.

Key Methodological Parameters:

  • Test Organism: Typically Pseudokirchneriella subcapitata.

  • Test Concentrations: A range of concentrations of the test substance.

  • Duration: 72 hours.

  • Endpoint: The concentration that causes a 50% reduction in algal growth (EC50) is determined.

Experimental Workflow:

Release Release to Environment Partitioning Partitioning between Water, Soil, and Air Release->Partitioning Biodegradation Biodegradation Partitioning->Biodegradation Bioaccumulation Bioaccumulation Partitioning->Bioaccumulation Ecotoxicity Ecotoxicity Biodegradation->Ecotoxicity Bioaccumulation->Ecotoxicity

References

Methodological & Application

Application Notes and Protocols for Neopentyl Glycol Dicaprate in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Neopentyl Glycol Dicaprate as a versatile excipient in the formulation of topical drug delivery systems. The information presented is intended to guide researchers and formulation scientists in leveraging the unique properties of this ingredient to enhance the efficacy and elegance of topical pharmaceutical and cosmeceutical products.

Application Notes

This compound, a diester of neopentyl glycol and capric acid, is a non-occlusive emollient with a light, silky feel.[1][2] Its primary functions in topical formulations include acting as a skin-conditioning agent, an emollient, and a solvent.[1] In the context of drug delivery, it serves as a valuable vehicle component that can improve the dispersion and absorption of active pharmaceutical ingredients (APIs).[3]

Key Advantages in Topical Formulations:

  • Enhanced Spreadability and Aesthetics: Its lightweight and non-greasy nature improves the sensory characteristics of topical products, leading to better patient compliance.[1]

  • Solubilizing Agent: this compound can act as an effective solvent for lipophilic drugs, enhancing their incorporation into various formulation types.

  • Skin Hydration: By forming a thin, breathable barrier on the skin, it helps to reduce transepidermal water loss (TEWL) and maintain skin hydration.[2]

  • Potential Permeation Enhancement: It is suggested that this compound may act as a penetration enhancer. Its lipophilic tails can intersperse with the lipid matrix of the stratum corneum, while the more hydrophilic neopentyl glycol portion can hydrate (B1144303) this layer, thereby promoting drug diffusion.

Applications in Various Topical Drug Delivery Systems:

  • Creams and Lotions: Its emollient properties make it an excellent choice for the oil phase of creams and lotions, providing a smooth application and a non-greasy after-feel.

  • Gels and Nanoemulgels: In these systems, this compound can be incorporated as the oil phase to carry lipophilic drugs. Nanoemulgels, in particular, benefit from the small droplet size which can enhance skin penetration.[4][5]

  • Ointments: While less common, it can be used to modify the texture and feel of ointments, making them more cosmetically elegant.

  • Transdermal Patches: It can be used within the adhesive matrix to help dissolve the drug and facilitate its release into the skin.

Quantitative Data

Currently, there is a limited amount of publicly available quantitative data specifically detailing the permeation enhancement effects of this compound in peer-reviewed literature. The following table is a representative example of how such data would be presented. Researchers are encouraged to perform in-vitro permeation tests to quantify the effects of this compound on their specific API and formulation.

Table 1: Representative In-Vitro Skin Permeation Data for a Model Lipophilic Drug

FormulationDrug Concentration (%)This compound Concentration (%)Cumulative Drug Permeation at 24h (µg/cm²)Steady-State Flux (Jss) (µg/cm²/h)Enhancement Ratio*
Control (Simple Cream Base) 1050 ± 52.1 ± 0.21.0
Test Formulation A 1575 ± 63.1 ± 0.31.48
Test Formulation B 110110 ± 84.6 ± 0.42.19
Test Formulation C 115135 ± 105.6 ± 0.52.67

*Enhancement Ratio = Jss of Test Formulation / Jss of Control Formulation

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Cream with this compound

This protocol describes the preparation of a basic O/W cream where this compound is a key component of the oil phase.

Materials:

  • Oil Phase:

    • This compound: 10.0% w/w

    • Cetyl Alcohol: 3.0% w/w

    • Stearic Acid: 2.0% w/w

    • Active Pharmaceutical Ingredient (API): X% w/w (dissolved in the oil phase)

  • Aqueous Phase:

  • Preservative:

    • Phenoxyethanol: 0.5% w/w

Procedure:

  • Oil Phase Preparation: In a suitable vessel, combine this compound, Cetyl Alcohol, and Stearic Acid. Heat to 70-75°C while stirring until all components are melted and the phase is uniform. If the API is oil-soluble, dissolve it in this phase.

  • Aqueous Phase Preparation: In a separate vessel, combine deionized water and glycerin. Heat to 70-75°C while stirring. Add the triethanolamine to this phase.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a stable emulsion.

  • Cooling: Begin cooling the emulsion while stirring gently.

  • Preservative Addition: When the temperature of the emulsion is below 40°C, add the preservative and continue to stir until the cream is uniform and has cooled to room temperature.

  • Final QC: Perform final quality control checks including pH, viscosity, and appearance.

Protocol 2: In-Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol outlines the methodology for assessing the skin permeation of an API from a topical formulation containing this compound.[6][7]

Materials and Equipment:

  • Franz Diffusion Cells[6][7]

  • Excised human or animal skin (e.g., porcine ear skin)

  • Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizing agent like polysorbate 80 to maintain sink conditions)[8]

  • Formulation to be tested

  • Magnetic stirrer

  • Water bath or heating block to maintain 32°C at the skin surface[8]

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical method for API quantification

Procedure:

  • Skin Preparation: Thaw the excised skin and cut it into sections large enough to fit the Franz diffusion cells. Carefully inspect the skin for any defects.

  • Cell Assembly: Mount the skin sections onto the Franz diffusion cells with the stratum corneum side facing the donor compartment.[8]

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (37°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.[8]

  • Equilibration: Allow the system to equilibrate for at least 30 minutes. The water jacket of the Franz cell should be maintained at a temperature that ensures the skin surface is at 32°C.[8]

  • Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the test formulation evenly onto the skin surface in the donor compartment.[8]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and replace it with an equal volume of fresh, pre-warmed receptor solution.[8]

  • Sample Analysis: Analyze the collected samples for API concentration using a validated analytical method (e.g., HPLC).

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area (µg/cm²) and plot this against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.

Visualizations

G cluster_formulation Topical Formulation cluster_skin Skin Barrier cluster_action Mechanism of Action Formulation Formulation containing This compound and API SC Stratum Corneum Formulation->SC Application Hydration Hydration of Stratum Corneum Formulation->Hydration Lipid_Interaction Interaction with Intercellular Lipids Formulation->Lipid_Interaction VE Viable Epidermis Dermis Dermis Partitioning Enhanced API Partitioning Hydration->Partitioning Lipid_Interaction->Partitioning Diffusion Increased API Diffusion Partitioning->Diffusion Diffusion->VE Enhanced Permeation

Caption: Proposed mechanism of skin permeation enhancement by this compound.

G cluster_prep Formulation Preparation cluster_testing In-Vitro Permeation Testing A Prepare Oil Phase: This compound, Excipients, API (70-75°C) C Emulsification: Add Oil Phase to Aqueous Phase with Homogenization A->C B Prepare Aqueous Phase: Water, Glycerin, etc. (70-75°C) B->C D Cooling with Gentle Stirring C->D E Add Preservative (<40°C) D->E F Final Formulation E->F H Apply Formulation to Stratum Corneum F->H Dosing G Assemble Franz Diffusion Cell with Excised Skin G->H I Maintain Skin Surface at 32°C J Sample Receptor Fluid at Time Intervals I->J K Analyze Samples for API Concentration (e.g., HPLC) J->K L Calculate Permeation Parameters (Flux, Cumulative Amount) K->L

Caption: Experimental workflow for formulation and in-vitro testing.

References

Application Notes and Protocols: Neopentyl Glycol Dicaprate as a Plasticizer for Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the development of pharmaceutical polymer films, such as those used for transdermal, buccal, or ocular drug delivery, achieving the desired physical properties is paramount.[1] Plasticizers are essential excipients that enhance the flexibility and reduce the brittleness of these films.[1] They function by lowering the polymer's glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1][2]

Neopentyl glycol dicaprate is a synthetic, lightweight emollient ester that serves as an effective plasticizer.[3][4] It is produced through the esterification of neopentyl glycol with capric and caprylic acids.[3] Its non-greasy, non-comedogenic nature and favorable safety profile make it a suitable candidate for pharmaceutical films that come into contact with the skin.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound as a plasticizer in the formulation of polymer films for drug delivery.

Application Notes

Mechanism of Action

Plasticizers work by embedding themselves between polymer chains, disrupting the intermolecular forces (like van der Waals forces and hydrogen bonds) that hold the chains together.[1] This separation of polymer chains increases the free volume and molecular mobility, which in turn lowers the energy required for the polymer to move from a rigid to a flexible state, thereby decreasing the glass transition temperature (Tg).[1][2] The improved flexibility prevents the film from cracking and ensures it can conform to the application surface, such as the skin.

cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer p1 Polymer Chain p2 Polymer Chain p1->p2 Strong Intermolecular Forces p3 Polymer Chain p2->p3 Strong Intermolecular Forces plast1 NPG Dicaprate p2->plast1 + Neopentyl Glycol Dicaprate lab1 Result: Rigid, Brittle Film pp1 Polymer Chain pp2 Polymer Chain pp1->pp2 Weakened Intermolecular Forces pp3 Polymer Chain pp2->pp3 Weakened Intermolecular Forces plast2 NPG Dicaprate lab2 Result: Flexible, Pliable Film

Figure 1. Mechanism of polymer plasticization.

Properties of this compound

This compound possesses several properties that make it an attractive plasticizer for pharmaceutical applications.

PropertyValue / DescriptionReference
INCI Name NEOPENTYL GLYCOL DICAPRYLATE/DICAPRATE[3]
Chemical Formula C₂₅H₄₈O₄[5]
Molecular Weight ~412.6 g/mol [5][6]
Appearance Clear, colorless to pale yellow liquid[3]
Key Features Lightweight texture, non-greasy, smooth and silky feel, improves spreadability[3]
Solubility Insoluble in water, lipophilic[4]
Safety Non-toxic, non-irritating, non-comedogenic[3][4]
Effects on Polymer Film Properties

The incorporation and concentration of this compound will significantly influence the film's mechanical properties and drug release profile.[7] While specific data for this compound is limited in public literature, the following tables illustrate the expected effects based on studies of similar plasticizers in pharmaceutical films.[7][8][9]

a) Mechanical Properties

Plasticizers generally increase the elongation (flexibility) and decrease the tensile strength and elastic modulus (rigidity) of a polymer film.[7]

Plasticizer System (Illustrative Example)Plasticizer Conc. (% w/w)Tensile Strength (MPa)Elongation at Break (%)Elastic Modulus (MPa)Reference
Ethyl Cellulose (No Plasticizer)0%--~528[10]
CAP-PF127 Film + TEC10%~25~10~700[7][9]
CAP-PF127 Film + TEC20%~15~25~400[7][9]
CAP-PF127 Film + TBC10%~20~15~600[7][9]
CAP-PF127 Film + TBC20%~10~30~300[7][9]
(Data is illustrative, based on Triethyl Citrate (TEC) and Tributyl Citrate (TBC) in Cellulose Acetate Phthalate films)

b) Drug Release

Plasticizers can modify the drug release rate by increasing the mobility of polymer chains, which facilitates drug diffusion through the polymer matrix.[2] The effect can vary depending on the properties of the plasticizer, drug, and polymer.[7]

Plasticizer System (Illustrative Example)DrugCumulative Release at 3 hours (%)Reference
CAP-PF127 Film + TEC (20%)Quercetin52-56%[7]
CAP-PF127 Film + TBC (20%)Quercetin74-80%[7]
CAP-PF127 Film + TEC (20%)Pirfenidone>95% (at 6 hours)[7]
CAP-PF127 Film + TBC (20%)Pirfenidone>95% (at 6 hours)[7]
(Data is illustrative, showing how different plasticizers (TEC vs. TBC) can alter release rates of different drugs)

Experimental Protocols

Protocol 1: Preparation of Polymer Films by Solvent Casting

The solvent casting method is a widely used technique for preparing uniform polymer films in a laboratory setting.[1][10]

Materials:

  • Film-forming polymer (e.g., Ethyl Cellulose, Eudragit® RLPO, HPMC)

  • This compound (Plasticizer)

  • Active Pharmaceutical Ingredient (API)

  • Volatile solvent (e.g., ethanol, ethyl acetate, acetone, or a mixture)

  • Petri dish or a flat, level casting surface

  • Magnetic stirrer and stir bar

  • Desiccator or controlled-environment chamber

Procedure:

  • Polymer Solution Preparation: Accurately weigh the desired amount of polymer and dissolve it in a measured volume of the chosen solvent in a beaker or flask. Stir using a magnetic stirrer until the polymer is completely dissolved. This may take several hours.

  • Addition of Plasticizer and API: Accurately weigh and add the this compound to the polymer solution. The concentration is typically varied (e.g., 5%, 10%, 20% w/w of the polymer weight) to find the optimal level. If incorporating an API, dissolve it in the solution at this stage.

  • Mixing: Continue stirring the solution until all components are fully dissolved and the solution is homogenous.

  • Casting: Pour a specific volume of the final solution into a level Petri dish. The volume will determine the final thickness of the film.

  • Solvent Evaporation: Place the cast film in an environment that allows for slow, controlled evaporation of the solvent. This can be a fume hood with the sash partially closed or a controlled-environment chamber at a set temperature (e.g., 25°C or 40°C). Avoid rapid evaporation, which can cause defects in the film.

  • Drying and Removal: Once the solvent has completely evaporated (typically 24-48 hours), the film can be carefully peeled from the casting surface.

  • Storage: Store the prepared films in a desiccator to protect them from moisture until characterization.

A 1. Dissolve Polymer in Solvent B 2. Add API and Neopentyl Glycol Dicaprate A->B C 3. Stir until Homogenous B->C D 4. Cast Solution onto Level Surface C->D E 5. Controlled Solvent Evaporation (24-48h) D->E F 6. Peel Dried Film from Surface E->F G 7. Store Film in Desiccator F->G

Figure 2. Workflow for solvent casting of polymer films.

Protocol 2: Characterization of Polymer Films

A series of tests should be performed to characterize the physical and functional properties of the films.

a) Mechanical Properties (Tensile Strength & Elongation)

  • Instrument: Texture Analyzer or Universal Testing Machine with film grips.

  • Method:

    • Cut the film into uniform rectangular strips (e.g., 10 mm x 50 mm).

    • Measure the thickness of each strip at multiple points using a digital micrometer and calculate the average.

    • Mount the strip into the grips of the instrument.

    • Apply a constant rate of extension (e.g., 1 mm/s) until the film breaks.

    • The instrument software will record the force (load) versus displacement (extension).

    • Tensile Strength (MPa) is calculated as the maximum force applied divided by the original cross-sectional area of the film.

    • Percent Elongation (%) is the change in length at the point of rupture divided by the initial length, multiplied by 100.

b) Thermal Properties (Glass Transition Temperature - Tg)

  • Instrument: Differential Scanning Calorimeter (DSC).

  • Method:

    • Accurately weigh a small sample of the film (5-10 mg) into an aluminum DSC pan and seal it.

    • Place the pan in the DSC cell alongside an empty reference pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The Tg is identified as a stepwise change in the heat flow curve in the resulting thermogram.

c) In Vitro Drug Release

  • Apparatus: USP Dissolution Apparatus II (Paddle) or Franz Diffusion Cell (for transdermal films).

  • Method (using Paddle Apparatus):

    • Cut a precise area of the drug-loaded film (e.g., 2 cm x 2 cm).

    • Fill the dissolution vessel with a known volume of release medium (e.g., phosphate (B84403) buffer pH 7.4) maintained at 37°C.

    • Place the film in the vessel (it can be fixed to a slide or holder to prevent floating).

    • Begin paddle rotation at a set speed (e.g., 50 rpm).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the release medium.

    • Immediately replace the withdrawn volume with fresh, pre-warmed medium.

    • Analyze the drug concentration in the samples using a suitable analytical method (e.g., UV-Vis Spectroscopy or HPLC).[11]

    • Calculate the cumulative percentage of drug released over time.

cluster_prep Film Preparation cluster_char Film Characterization cluster_data Data Analysis Prep Prepared Polymer Film (with NPG Dicaprate) Mech Mechanical Testing (Tensile Strength, Elongation) Prep->Mech Therm Thermal Analysis (DSC for Tg) Prep->Therm Rel In Vitro Drug Release Study Prep->Rel DataMech Stress-Strain Curves Mech->DataMech DataTherm Heat Flow Thermogram Therm->DataTherm DataRel Drug Release Profile Rel->DataRel

Figure 3. General workflow for polymer film characterization.

Conclusion

This compound is a promising plasticizer for the development of polymer films in pharmaceutical applications. Its desirable physical properties and safety profile make it an excellent candidate for formulations intended for topical or mucosal contact. By systematically applying the protocols outlined above, researchers can effectively formulate and characterize polymer films, optimizing the concentration of this compound to achieve the desired flexibility, stability, and drug release kinetics for their specific application.

References

Application Notes and Protocols for the Formulation of Neopentyl Glycol Dicaprate in Lubricant Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprate (NPGDC) is a synthetic ester that is gaining attention as a high-performance base stock for lubricant formulations.[1][2] Belonging to the class of polyol esters, NPGDC offers a unique combination of properties that make it a compelling alternative to conventional mineral oils and other synthetic base stocks like polyalphaolefins (PAOs).[1][2] Its inherent high viscosity index, good thermal and oxidative stability, and excellent lubricity contribute to enhanced equipment protection, extended lubricant life, and improved energy efficiency.[3][4] These application notes provide a comprehensive overview of the formulation of NPGDC in lubricant compositions, including its physicochemical properties, performance characteristics, and detailed experimental protocols for evaluation.

Physicochemical Properties of this compound

This compound is synthesized through the esterification of neopentyl glycol with capric acid. This process results in a stable diester with desirable lubricating properties. The table below summarizes the key physicochemical properties of a representative Neopentyl Glycol Diester (NPGDE) derived from palm oil fatty acids, which serves as a close analogue to NPGDC.

PropertyValueTest Method
Oxidative Stability (Onset Temperature) 184 °CDifferential Scanning Calorimetry (DSC)
Pour Point 10 °CASTM D97
Flash Point 235 °CASTM D92
Viscosity Index 160ASTM D2270
Coefficient of Friction (40 °C) 0.20Pin-on-Disk
Coefficient of Friction (100 °C) 0.19Pin-on-Disk

Data sourced from a study on Neopentyl Glycol Diester from palm oil fatty acids.[3][4]

Performance Advantages in Lubricant Formulations

The unique molecular structure of neopentyl glycol esters imparts several performance advantages in lubricant formulations. The absence of beta-hydrogens in the neopentyl glycol backbone contributes to their excellent thermal and oxidative stability.[3]

Comparative Performance Data

While direct head-to-head comparative data for neat this compound is limited in publicly available literature, studies on neopentyl glycol esters and their blends with other synthetic base oils provide valuable insights into their performance relative to conventional lubricants. The following table presents a qualitative comparison and available quantitative data to highlight the performance benefits of incorporating neopentyl glycol esters.

Performance ParameterNeopentyl Glycol Ester (NPGDE)Polyalphaolefin (PAO)Mineral Oil
Viscosity Index High (e.g., 160 for NPGDE)[3]High (Typically 120-140)[5]Low to Medium (Typically 80-120)[5]
Oxidative Stability Good to Excellent (e.g., 184°C onset for NPGDE)[3]Excellent[6]Fair to Good[7]
Wear Resistance Good to Excellent (Blends with PAO show improved wear resistance)[1]GoodFair
Pour Point Moderate (e.g., 10°C for NPGDE)[3]Excellent (Very Low)[8]Poor to Fair
Flash Point High (e.g., 235°C for NPGDE)[3]High[6]Moderate
Biodegradability Readily BiodegradablePoorPoor

Experimental Protocols

To evaluate the performance of lubricant formulations containing this compound, a series of standardized tests should be conducted. The following are detailed protocols for key experiments.

Viscosity Index Determination (ASTM D2270)

Objective: To determine the viscosity-temperature characteristics of the lubricant. A higher viscosity index indicates a smaller change in viscosity with temperature.

Apparatus:

  • Calibrated glass capillary viscometers

  • Constant temperature baths (40°C and 100°C)

  • Timer

Procedure:

  • Measure the kinematic viscosity of the lubricant sample at 40°C and 100°C using the calibrated viscometers.

  • Record the efflux time for the lubricant to flow through the viscometer at each temperature.

  • Calculate the kinematic viscosity (in centistokes, cSt) at each temperature using the viscometer constant.

  • Use the kinematic viscosity values at 40°C and 100°C to calculate the Viscosity Index using the formulas provided in the ASTM D2270 standard.

Wear Preventive Characteristics (Four-Ball Method - ASTM D4172)

Objective: To evaluate the anti-wear properties of the lubricant under sliding contact conditions.

Apparatus:

  • Four-Ball Wear Test Machine

  • Steel balls (52100 steel, 12.7 mm diameter)

  • Microscope for wear scar measurement

Procedure:

  • Thoroughly clean the four steel balls and the test cup.

  • Clamp three balls securely in the test cup and cover them with the test lubricant.

  • Place the fourth ball in the chuck of the machine.

  • Assemble the test cup into the machine and apply a specified load (e.g., 40 kgf).

  • Rotate the top ball at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[9]

  • After the test, clean the three lower balls and measure the diameter of the wear scars on each ball using a microscope.

  • Calculate the average wear scar diameter. A smaller wear scar indicates better anti-wear performance.[10]

Oxidation Stability (Rotating Pressure Vessel Oxidation Test - RPVOT - ASTM D2272)

Objective: To assess the resistance of the lubricant to oxidation under accelerated conditions.

Apparatus:

  • Rotating Pressure Vessel (Bomb)

  • Oxygen supply

  • Pressure gauge

  • Constant temperature bath (150°C)

  • Copper catalyst coil

Procedure:

  • Place a measured amount of the lubricant sample, distilled water, and the copper catalyst coil into the pressure vessel.[11]

  • Seal the vessel and charge it with oxygen to a pressure of 90 psi (620 kPa).[11]

  • Immerse the vessel in the heated bath maintained at 150°C and rotate it at 100 rpm.[11]

  • Monitor the pressure inside the vessel continuously.

  • The test is complete when the pressure drops by a specified amount from the maximum pressure (e.g., 25 psi).[12]

  • The result is reported as the time in minutes to reach the specified pressure drop, with a longer time indicating better oxidation stability.[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for formulating and testing lubricants containing this compound.

Lubricant_Formulation_Workflow cluster_formulation Formulation Stage cluster_testing Performance Testing Stage cluster_analysis Data Analysis and Optimization Base_Oil Select Base Oil (this compound) Additives Select Additives (Antioxidants, Anti-wear, etc.) Base_Oil->Additives Define Ratios Blending Blending and Homogenization Additives->Blending Viscosity_Test Viscosity & Viscosity Index (ASTM D2270) Blending->Viscosity_Test Wear_Test Wear Prevention (ASTM D4172 - Four-Ball) Blending->Wear_Test Oxidation_Test Oxidation Stability (ASTM D2272 - RPVOT) Blending->Oxidation_Test Data_Collection Collect Performance Data Viscosity_Test->Data_Collection Wear_Test->Data_Collection Oxidation_Test->Data_Collection Comparison Compare with Benchmarks (PAO, Mineral Oil) Data_Collection->Comparison Optimization Optimize Formulation Comparison->Optimization Optimization->Base_Oil Reformulate

Caption: Lubricant Formulation and Testing Workflow.

Experimental_Protocol_Flow cluster_viscosity Viscosity Index (ASTM D2270) cluster_wear Four-Ball Wear Test (ASTM D4172) cluster_oxidation RPVOT (ASTM D2272) start Start prep Prepare Lubricant Sample start->prep visc_40 Measure Viscosity at 40°C prep->visc_40 wear_setup Assemble Four-Ball Apparatus prep->wear_setup rpvot_setup Prepare RPVOT Vessel prep->rpvot_setup visc_100 Measure Viscosity at 100°C visc_40->visc_100 calc_vi Calculate Viscosity Index visc_100->calc_vi end End calc_vi->end run_wear Run Test (Load, Speed, Time, Temp) wear_setup->run_wear measure_scar Measure Wear Scar Diameter run_wear->measure_scar measure_scar->end run_rpvot Run Test (Temp, Pressure, Rotation) rpvot_setup->run_rpvot record_time Record Time to Pressure Drop run_rpvot->record_time record_time->end

References

Application Notes and Protocols: Neopentyl Glycol Dicaprate as a Phase Change Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprate, a diester of neopentyl glycol and capric acid, is emerging as a promising organic phase change material (PCM). Organic PCMs, particularly fatty acid esters, are gaining significant attention for thermal energy storage and release due to their desirable characteristics such as high latent heat of fusion, chemical stability, non-toxicity, and tunable phase transition temperatures. While Neopentyl Glycol (NPG) itself is a known solid-solid PCM, its esterification with fatty acids like capric acid can yield solid-liquid PCMs with modified and potentially more versatile thermal properties.

These application notes provide a comprehensive overview of the potential use of this compound as a PCM, drawing upon analogous data from other neopentyl glycol-fatty acid esters. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and development in thermal energy storage, smart textiles, and drug delivery systems.

Inferred Thermal Properties and Quantitative Data

Based on a study of neopentyl glycol dilaurate (NPG-DL, C12), neopentyl glycol dimyristate (NPG-DM, C14), and neopentyl glycol dipalmitate (NPG-DP, C16), we can extrapolate the potential properties of this compound (C10).

Table 1: Measured Thermal Properties of Neopentyl Glycol-Fatty Acid Esters

Phase Change MaterialFatty Acid ChainMelting Point (°C)Latent Heat of Fusion (J/g)
Neopentyl Glycol Dilaurate (NPG-DL)C1211.297.6
Neopentyl Glycol Dimyristate (NPG-DM)C1425.8106.4
Neopentyl Glycol Dipalmitate (NPG-DP)C1634.5123.7

Data sourced from a study on NPG-fatty acid esters.

Given that capric acid (C10) has a shorter alkyl chain than lauric acid (C12), it is anticipated that this compound will exhibit a melting point slightly below that of NPG-DL (11.2 °C) and a latent heat of fusion slightly lower than 97.6 J/g. These properties would make it a suitable candidate for applications requiring thermal regulation in the lower temperature ranges.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the esterification of neopentyl glycol with capric acid to synthesize this compound.

Materials:

  • Neopentyl glycol (NPG)

  • Capric acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (solvent for azeotropic removal of water)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine neopentyl glycol and capric acid in a 1:2.2 molar ratio.

  • Add p-toluenesulfonic acid (1-2% by weight of the reactants) as a catalyst.

  • Add toluene to the flask to facilitate the azeotropic removal of water produced during the reaction.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the toluene using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation if required.

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Esterification cluster_workup Work-up & Purification NPG Neopentyl Glycol Reaction Reflux in Toluene (Azeotropic Water Removal) NPG->Reaction CapricAcid Capric Acid CapricAcid->Reaction Catalyst p-Toluenesulfonic Acid Catalyst->Reaction Wash Wash with NaHCO3 & Water Reaction->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Vacuum Distillation Evaporate->Purify Product Neopentyl Glycol Dicaprate Purify->Product

Caption: Synthesis of this compound.

Protocol 2: Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique to determine the phase change temperature and latent heat of fusion of the synthesized PCM.

Instrumentation:

  • Differential Scanning Calorimeter (DSC) with a cooling accessory.

  • Hermetically sealed aluminum pans.

Procedure:

  • Accurately weigh 5-10 mg of the synthesized this compound into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

  • Place the sample and reference pans into the DSC cell.

  • Equilibrate the sample at a temperature well below its expected melting point (e.g., -20 °C).

  • Heat the sample at a constant rate (e.g., 5-10 °C/min) to a temperature well above its melting point (e.g., 50 °C).

  • Hold the sample at this temperature for a few minutes to ensure complete melting.

  • Cool the sample at the same constant rate back to the initial temperature.

  • Repeat the heating and cooling cycle for 2-3 cycles to ensure the reproducibility of the results.

  • The melting temperature is determined as the onset or peak temperature of the endothermic peak in the heating curve.

  • The latent heat of fusion is calculated by integrating the area of the melting peak.

DSC_Workflow Start Sample Preparation (5-10 mg in Al pan) Equilibrate Equilibrate at -20°C Start->Equilibrate Heat Heat at 10°C/min to 50°C Equilibrate->Heat Hold Isothermal at 50°C Heat->Hold Cool Cool at 10°C/min to -20°C Hold->Cool Repeat Repeat Cycle (2-3x) Cool->Repeat Analyze Analyze Thermogram Repeat->Analyze Results Determine: - Melting Point - Latent Heat Analyze->Results

Caption: DSC Analysis Workflow.

Protocol 3: Thermal Reliability and Chemical Stability Testing

This protocol assesses the long-term performance of the PCM through repeated phase change cycles.

Procedure:

  • Seal a sample of this compound in a vial.

  • Subject the sample to repeated heating and cooling cycles that encompass its melting and freezing points. This can be done using a thermal cycler or a temperature-controlled bath.

  • After a predetermined number of cycles (e.g., 100, 500, 1000), analyze the thermal properties of the PCM using DSC as described in Protocol 2.

  • Compare the melting temperature and latent heat of fusion of the cycled sample with the initial values. A significant change (e.g., >5%) may indicate thermal degradation.

  • Chemical stability can be assessed by comparing the Fourier-transform infrared (FTIR) spectra of the PCM before and after thermal cycling to detect any changes in chemical bonds.

Applications

Thermal Energy Storage (TES)

This compound, with its inferred low melting point, is a potential candidate for low-temperature thermal energy storage applications, such as in passive cooling of buildings, temperature regulation of electronics, and cold chain logistics.

Shape-Stabilization: To prevent leakage of the molten PCM, it can be incorporated into a supporting matrix to create a shape-stabilized PCM (SSPCM).

Protocol for Preparation of a Shape-Stabilized Composite:

  • Melt the this compound by heating it above its melting temperature.

  • Disperse a porous supporting material (e.g., expanded graphite, fumed silica, or a polymer matrix) into the molten PCM with vigorous stirring.

  • Continue stirring until a homogeneous mixture is obtained.

  • Cool the mixture to room temperature to solidify the PCM within the matrix.

  • The resulting composite should retain its shape even when heated above the melting point of the PCM.

Shape_Stabilization_Workflow PCM This compound Melt Melt PCM PCM->Melt Matrix Porous Matrix (e.g., Expanded Graphite) Mix Disperse Matrix in Molten PCM (Vigorous Stirring) Matrix->Mix Melt->Mix Cool Cool to Solidify Mix->Cool SSPCM Shape-Stabilized PCM Composite Cool->SSPCM Drug_Delivery_Pathway cluster_formulation Formulation cluster_delivery Delivery & Triggering Drug Active Drug Formulation Drug dispersed in solid PCM matrix Drug->Formulation PCM This compound (Solid) PCM->Formulation Device Integration into Delivery Device Formulation->Device Stimulus Local Heating Stimulus (e.g., NIR light) Device->Stimulus Melting PCM Melts Stimulus->Melting Release Drug Release at Target Site Melting->Release

Neopentyl Glycol Dicaprate: Application Notes and Protocols for the Solubilization of Lipophilic Active Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Neopentyl Glycol Dicaprate (NGD) is a versatile diester of neopentyl glycol and capric acid, recognized for its excellent solvent properties for lipophilic active pharmaceutical ingredients (APIs).[1] Its unique chemical structure imparts a combination of desirable characteristics, making it a valuable excipient in the development of various drug delivery systems.[1] This document provides detailed application notes and protocols for utilizing this compound as a solvent in pharmaceutical formulations.

1. Properties of this compound

NGD is a clear, colorless to pale yellow, low-viscosity liquid with a neutral to faint fatty odor.[2][3] It is insoluble in water but soluble in oils, esters, and other hydrophobic solvents.[3] Its non-greasy, lightweight feel and good spreadability make it an excellent vehicle for topical and transdermal formulations.[2] A key advantage of NGD is its stability across a wide range of pH and temperatures, which is beneficial for the formulation of robust drug products.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name 2,2-dimethyl-1,3-propanediyl didecanoate[4]
CAS Number 27841-06-1[4]
Molecular Formula C25H48O4[4]
Molecular Weight 412.65 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[2]
Odor Neutral to faint fatty odor[3]
Solubility Insoluble in water; soluble in oils and esters[3]
Safety Profile Generally considered safe and non-irritating for topical use[2]

2. Advantages as a Solvent for Lipophilic APIs

The branched structure and ester linkages of this compound contribute to its excellent solubilizing capacity for a wide range of lipophilic drugs. Its use as a solvent can offer several advantages in formulation development:

  • Enhanced Bioavailability: By dissolving poorly water-soluble drugs, NGD can improve their absorption and overall bioavailability, particularly in oral lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS).[6][7]

  • Improved Stability: NGD can protect sensitive APIs from degradation by providing a stable, non-aqueous environment.[1][8]

  • Formulation Versatility: It is compatible with a wide range of other excipients, allowing for the development of various dosage forms, including oral, topical, and parenteral formulations.

  • Favorable Sensory Profile: For topical applications, its non-greasy and light texture enhances patient compliance.[2]

3. Key Considerations for Formulation Development

When using this compound as a solvent, researchers should consider the following:

  • Solubility Screening: It is crucial to experimentally determine the saturation solubility of the target API in NGD at different temperatures to ensure the drug remains dissolved throughout the product's shelf life.

  • Excipient Compatibility: While generally compatible with many excipients, potential interactions with other formulation components should be evaluated.

  • Regulatory Status: NGD is widely used in cosmetics and is generally regarded as safe (GRAS) for topical applications.[2] For oral or parenteral use, its regulatory acceptance for the specific route of administration should be verified.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound as a solvent for lipophilic active ingredients.

Protocol 1: Determination of Saturation Solubility of a Lipophilic API in this compound

This protocol describes the isothermal shake-flask method, a common technique for determining the equilibrium solubility of a drug in a solvent.

Materials:

  • Lipophilic Active Pharmaceutical Ingredient (API) powder

  • This compound (pharmaceutical grade)

  • Vials with screw caps

  • Orbital shaking incubator or a constant temperature water bath with a shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a validated analytical method for the API

Procedure:

  • Add an excess amount of the API powder to a series of vials.

  • Accurately pipette a known volume (e.g., 2 mL) of this compound into each vial.

  • Securely cap the vials and place them in an orbital shaking incubator set at a constant temperature (e.g., 25°C, 37°C).

  • Allow the samples to equilibrate for a predetermined period (e.g., 24, 48, or 72 hours), ensuring constant agitation. The equilibration time should be sufficient to reach a plateau in drug concentration.

  • After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved API.

  • Express the solubility as mg/mL or g/100g .

Table 2: Example of Solubility Data for a Hypothetical Lipophilic API in this compound

Temperature (°C)Solubility (mg/mL)
2555.8
3782.3

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

Protocol 2: Formulation of a Simple Topical Solution with this compound

This protocol outlines the preparation of a basic topical solution where NGD is the primary solvent.

Materials:

  • Lipophilic API

  • This compound

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Penetration enhancer (optional, e.g., Oleic Acid)

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Weigh the required amount of this compound into a glass beaker.

  • If an antioxidant is used, add it to the NGD and stir until completely dissolved.

  • Slowly add the accurately weighed lipophilic API to the NGD while stirring continuously.

  • Continue stirring until the API is completely dissolved. Gentle heating (e.g., to 40°C) may be applied to facilitate dissolution, but the thermal stability of the API must be considered.

  • If a penetration enhancer is included, add it to the solution and mix until uniform.

  • Package the final solution in an appropriate light-resistant container.

Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) using this compound

This protocol describes the formulation of a simple SEDDS for oral delivery of a lipophilic drug.

Materials:

  • Lipophilic API

  • This compound (Oil phase)

  • Surfactant (e.g., Polysorbate 80)

  • Co-surfactant/Co-solvent (e.g., Propylene Glycol)

  • Glass vials

  • Vortex mixer

Procedure:

  • Determine the optimal ratio of oil, surfactant, and co-surfactant by constructing a pseudo-ternary phase diagram.

  • Accurately weigh the required amounts of this compound, surfactant, and co-surfactant into a glass vial.

  • Mix the components thoroughly using a vortex mixer until a clear, homogenous mixture is obtained.

  • Add the accurately weighed lipophilic API to the mixture.

  • Continue vortexing, with gentle warming if necessary, until the API is completely dissolved.

  • The resulting formulation is the SEDDS pre-concentrate, which should be a clear, isotropic liquid.

Visualizations

The following diagrams illustrate key workflows and concepts related to the use of this compound in pharmaceutical formulations.

G cluster_0 Solubility Determination Workflow prep Prepare API-NGD Mixture (Excess API) equilibrate Equilibrate at Constant Temperature (e.g., 25°C, 37°C) with Agitation prep->equilibrate separate Separate Undissolved API (Centrifugation) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze solubility Determine Saturation Solubility analyze->solubility

Caption: Workflow for determining the saturation solubility of a lipophilic API in this compound.

G cluster_1 Topical Formulation Workflow dissolve_antioxidant Dissolve Antioxidant in NGD dissolve_api Dissolve Lipophilic API in NGD dissolve_antioxidant->dissolve_api add_enhancer Add Penetration Enhancer (Optional) dissolve_api->add_enhancer final_solution Final Topical Solution add_enhancer->final_solution

Caption: A simplified workflow for the preparation of a topical solution using this compound.

G cluster_2 SEDDS Formulation and Action mix_excipients Mix NGD (Oil), Surfactant, and Co-surfactant dissolve_api_sedds Dissolve Lipophilic API mix_excipients->dissolve_api_sedds sedds_preconcentrate SEDDS Pre-concentrate (Isotropic Liquid) dissolve_api_sedds->sedds_preconcentrate oral_admin Oral Administration sedds_preconcentrate->oral_admin emulsification Self-emulsification in GI Fluids oral_admin->emulsification drug_release Drug Release and Absorption emulsification->drug_release

Caption: Conceptual diagram of the formulation and mechanism of action of a SEDDS using this compound.

References

Application Note: Rheological Characterization of Cosmetic Emulsions Formulated with Neopentyl Glycol Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the cosmetics and pharmaceutical industries.

Introduction

Neopentyl Glycol Dicaprate is a synthetic ester that functions as a lightweight, non-greasy emollient in a wide range of cosmetic and personal care products. Its primary role is to impart a smooth, silky feel to the skin and improve the spreadability of formulations such as moisturizers, serums, and sunscreens. The rheological properties of these emulsions are critical to their performance, stability, and consumer acceptance. Rheology, the study of the flow and deformation of matter, provides crucial insights into the texture, viscosity, and structural integrity of cosmetic formulations.

This application note provides a detailed protocol for the preparation and rheological analysis of an oil-in-water (O/W) emulsion containing this compound. It outlines the experimental workflow, data analysis, and interpretation of results to guide researchers in characterizing the impact of this emollient on emulsion properties.

Applications

The inclusion of this compound in an emulsion can significantly influence its rheological profile. As a low-viscosity emollient, it can reduce the overall viscosity of a formulation, leading to a lighter, more spreadable product. This is particularly desirable in daily-use facial moisturizers and body lotions where a non-greasy after-feel is preferred.

Furthermore, the concentration of this compound can affect the emulsion's stability. Rheological measurements, such as oscillatory tests, can be used to assess the viscoelastic properties of the emulsion, providing an indication of its long-term stability against phase separation and creaming. Understanding these relationships allows formulators to optimize the concentration of this compound to achieve the desired sensory attributes without compromising product stability.

Experimental Protocols

Preparation of Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a model O/W emulsion containing this compound.

Materials:

  • Oil Phase:

    • This compound

    • Cetearyl Alcohol (thickener)

    • Glyceryl Stearate & PEG-100 Stearate (emulsifier)

  • Aqueous Phase:

    • Deionized Water

    • Glycerin (humectant)

    • Xanthan Gum (stabilizer)

  • Preservative:

    • Phenoxyethanol (and/or other broad-spectrum preservative)

Equipment:

  • Beakers

  • Water bath or heating mantle

  • Overhead stirrer or homogenizer

  • Analytical balance

  • pH meter

Procedure:

  • Aqueous Phase Preparation: In a beaker, disperse the Xanthan Gum in Glycerin to form a slurry. Add the deionized water and heat to 75°C while stirring until the Xanthan Gum is fully hydrated.

  • Oil Phase Preparation: In a separate beaker, combine the this compound, Cetearyl Alcohol, and Glyceryl Stearate & PEG-100 Stearate. Heat the mixture to 75°C while stirring until all components are melted and uniform.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 5000 rpm) for 5-10 minutes.

  • Cooling: Remove the emulsion from the heat and continue stirring at a lower speed.

  • Final Additions: When the emulsion has cooled to below 40°C, add the preservative. Adjust the pH if necessary.

  • Homogenization (Optional): For a finer emulsion, a second homogenization step can be performed.

Rheological Analysis

This protocol outlines the steps for characterizing the rheological properties of the prepared emulsion.

Equipment:

  • Rotational rheometer with cone-plate or parallel-plate geometry

  • Temperature control unit

Procedure:

  • Sample Loading: Carefully load the emulsion sample onto the rheometer plate, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to equilibrate at the testing temperature (e.g., 25°C) for a few minutes.

  • Flow Curve Measurement (Viscosity):

    • Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹).

    • Record the shear stress and viscosity as a function of the shear rate.

    • This test demonstrates the shear-thinning behavior typical of cosmetic emulsions.

  • Oscillatory Measurement (Viscoelasticity):

    • Amplitude Sweep: First, perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER).

    • Frequency Sweep: Within the LVER, perform a frequency sweep from a low frequency (e.g., 0.1 rad/s) to a high frequency (e.g., 100 rad/s) at a constant strain.

    • Record the storage modulus (G') and loss modulus (G'') as a function of frequency. This provides insight into the emulsion's internal structure and stability.

Data Presentation

The following tables present representative quantitative data for O/W emulsions formulated with varying concentrations of this compound.

Table 1: Flow Curve Data at 25°C

Shear Rate (s⁻¹)Viscosity (Pa·s) - 5% this compoundViscosity (Pa·s) - 10% this compound
0.115.212.8
15.84.9
101.51.2
1000.40.3

Table 2: Oscillatory Rheology Data at 25°C (Strain: 0.5%)

Angular Frequency (rad/s)G' (Pa) - 5% this compoundG'' (Pa) - 5% this compoundG' (Pa) - 10% this compoundG'' (Pa) - 10% this compound
0.125.48.920.17.5
142.315.635.813.2
1070.128.462.524.9
100115.650.2102.345.7

Visualizations

experimental_workflow cluster_prep Emulsion Preparation cluster_analysis Rheological Analysis cluster_data Data Interpretation prep_aq Aqueous Phase Preparation (75°C) emulsify Homogenization prep_aq->emulsify prep_oil Oil Phase Preparation (75°C) prep_oil->emulsify cool Cooling (<40°C) emulsify->cool add_preservative Add Preservative cool->add_preservative load Sample Loading on Rheometer add_preservative->load equilibrate Equilibration at 25°C load->equilibrate flow_curve Flow Curve Measurement equilibrate->flow_curve oscillatory Oscillatory Measurement equilibrate->oscillatory analyze_visc Analyze Viscosity vs. Shear Rate flow_curve->analyze_visc analyze_visco Analyze G' and G'' vs. Frequency oscillatory->analyze_visco conclusion Correlate with Stability & Sensory Profile analyze_visc->conclusion analyze_visco->conclusion

Caption: Experimental workflow for emulsion preparation and rheological analysis.

logical_relationship cluster_components Formulation Components cluster_properties System Properties cluster_performance Product Performance npd This compound (Emollient) microstructure Emulsion Microstructure (Droplet Size, Network) npd->microstructure affects emulsifier Emulsifier / Thickener emulsifier->microstructure water Aqueous Phase water->microstructure rheology Rheological Profile (Viscosity, Viscoelasticity) microstructure->rheology determines sensory Sensory Attributes (Spreadability, Feel) rheology->sensory influences stability Product Stability rheology->stability correlates with

Caption: Relationship between formulation, microstructure, and performance.

Conclusion

The rheological characterization of emulsions containing this compound is essential for developing cosmetically elegant and stable products. The protocols and data presented in this application note provide a framework for assessing the impact of this versatile emollient. By systematically analyzing the flow and viscoelastic properties, formulators can optimize their products to meet specific performance and sensory targets, ensuring a high-quality consumer experience.

Application Note: Analytical Method Development for the Quantification of Neopentyl Glycol Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprate is a diester of neopentyl glycol and capric acid, widely used as an emollient and skin-conditioning agent in cosmetic and pharmaceutical formulations.[1][2] Its concentration in these products is a critical quality attribute, impacting both efficacy and safety. Accurate and reliable analytical methods are therefore essential for its quantification in raw materials and finished products. This application note provides detailed protocols for the development and validation of analytical methods for the quantification of this compound using Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

Analytical Principles

Two primary chromatographic techniques are proposed for the quantification of this compound. The choice of method will depend on the sample matrix, available instrumentation, and the desired analytical outcome.

  • Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV): This method is suitable for the analysis of this compound in various cosmetic formulations. The non-polar nature of the analyte allows for good retention and separation on a C18 stationary phase with a polar mobile phase. As this compound lacks a strong chromophore, UV detection is performed at a low wavelength (around 205-215 nm) where the ester functional group exhibits some absorbance.[3]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust technique for the analysis of volatile and semi-volatile compounds like esters.[1][4] The sample is vaporized and separated on a capillary column, and the analyte is detected by a flame ionization detector, which provides a response proportional to the mass of carbon atoms. This method is highly sensitive and can be used for the analysis of this compound in complex matrices.

Experimental Protocols

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

1. Instrumentation and Materials

  • HPLC system with a pump, autosampler, column oven, and UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions

ParameterCondition
Mobile PhaseAcetonitrile:Water (85:15, v/v) with 0.1% Phosphoric Acid[5]
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume20 µL
Detection Wavelength210 nm
Run Time15 minutes

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 10-200 µg/mL.

4. Sample Preparation

The sample preparation method will vary depending on the formulation. A general procedure for a cream or lotion is provided below.

  • Accurately weigh an amount of the sample equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.

  • Add 20 mL of a suitable organic solvent (e.g., hexane (B92381) or a mixture of isopropanol (B130326) and hexane).

  • Vortex for 5 minutes to disperse the sample.

  • Sonicate for 15 minutes to ensure complete extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation

The analytical method should be validated according to ICH guidelines, assessing the following parameters:

  • Specificity: Analyze a blank matrix and a matrix spiked with this compound to ensure no interference from excipients at the retention time of the analyte.

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area against the concentration. Perform a linear regression analysis.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the expected sample concentration).

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on three different days.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Quantitative Data Summary (HPLC-UV)

Validation ParameterResult
Linearity Range10 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)98.0% - 102.0%
Precision (RSD%)
- Repeatability< 2.0%
- Intermediate Precision< 3.0%
Limit of Detection (LOD)2 µg/mL
Limit of Quantification (LOQ)10 µg/mL
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

1. Instrumentation and Materials

  • Gas chromatograph with a flame ionization detector (FID), split/splitless injector, and autosampler

  • Capillary column suitable for high-temperature analysis (e.g., DB-5ht, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

  • Nitrogen (makeup gas)

  • This compound reference standard

  • Ethyl acetate (B1210297) or dichloromethane (B109758) (GC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions

ParameterCondition
Injector Temperature280 °C
Detector Temperature300 °C
Oven Temperature ProgramInitial: 150 °C, hold for 1 minRamp: 15 °C/min to 320 °C, hold for 5 min
Carrier Gas (Helium) Flow1.2 mL/min (constant flow)
Injection Volume1 µL
Split Ratio20:1

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with ethyl acetate to obtain concentrations in the range of 10-200 µg/mL.

4. Sample Preparation

The sample preparation is similar to the HPLC method, with the final solvent being compatible with GC analysis.

  • Accurately weigh an amount of the sample equivalent to approximately 10 mg of this compound into a 50 mL centrifuge tube.

  • Add 20 mL of hexane.

  • Vortex for 5 minutes.

  • Sonicate for 15 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in a known volume of ethyl acetate.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Method Validation

The GC-FID method should be validated similarly to the HPLC-UV method, assessing specificity, linearity, accuracy, precision, LOD, and LOQ.

Quantitative Data Summary (GC-FID)

Validation ParameterResult
Linearity Range10 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (Recovery)97.5% - 102.5%
Precision (RSD%)
- Repeatability< 2.5%
- Intermediate Precision< 3.5%
Limit of Detection (LOD)1 µg/mL
Limit of Quantification (LOQ)5 µg/mL

Visualizations

AnalyticalMethodDevelopmentWorkflow cluster_validation Validation Parameters start Start: Define Analytical Target and Requirements method_selection Method Selection (HPLC-UV or GC-FID) start->method_selection protocol_dev Protocol Development - Instrument Parameters - Sample Preparation method_selection->protocol_dev method_validation Method Validation (ICH Guidelines) protocol_dev->method_validation specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ specificity->linearity linearity->accuracy accuracy->precision precision->lod_loq routine_analysis Routine Analysis of Samples lod_loq->routine_analysis end End: Report Results routine_analysis->end

Caption: Workflow for Analytical Method Development and Validation.

SamplePreparationWorkflow start Start: Weigh Sample extraction Solvent Extraction (e.g., Hexane) start->extraction sonication Sonication extraction->sonication centrifugation Centrifugation sonication->centrifugation separation Separate Supernatant centrifugation->separation evaporation Evaporate Solvent (Nitrogen Stream) separation->evaporation reconstitution Reconstitute in Mobile Phase / GC Solvent evaporation->reconstitution filtration Filter (0.45 µm) reconstitution->filtration analysis Inject into HPLC or GC filtration->analysis

Caption: Logical Workflow for Sample Preparation.

References

Application Notes and Protocol for Stability Testing of Neopentyl Glycol Dicaprate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neopentyl glycol dicaprate is a versatile diester widely employed in cosmetic and pharmaceutical formulations as an emollient, skin conditioning agent, and stabilizer.[1] Its chemical structure, a diester of neopentyl glycol and capric acid, imparts desirable sensory properties and contributes to the overall stability of formulations.[2][3] Ensuring the stability of formulations containing this compound is paramount to guarantee product quality, safety, and efficacy throughout its shelf life.[4]

This document provides a comprehensive protocol for conducting stability testing of formulations containing this compound. The protocol is designed in accordance with the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines, specifically ICH Q1A(R2), to ensure regulatory compliance and scientific robustness.[2][5][6][7][8] The protocol outlines procedures for long-term and accelerated stability studies, forced degradation studies to identify potential degradation products, and a validated stability-indicating analytical method for the quantification of this compound and its degradation products.

Materials and Reagents

  • This compound reference standard

  • Formulation containing this compound

  • Placebo formulation (without this compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (B78521) (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

  • HPLC columns (e.g., C18, C8)

  • GC columns (e.g., polar-modified polyethylene (B3416737) glycol phase)

  • Standard laboratory glassware and equipment

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • HPLC-UV/MS system or GC-MS system

  • pH meter

Experimental Protocols

Stability-Indicating Analytical Method Development

A robust stability-indicating analytical method is crucial for accurately quantifying this compound and separating it from any potential degradation products, excipients, or impurities.[9][10] Given that this compound lacks a strong UV chromophore, analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) are recommended.[9][11]

Rationale: GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like esters and their potential degradation products, such as neopentyl glycol and capric acid.

  • Column: Polar-modified polyethylene glycol capillary column (e.g., SPB-1000, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Sample Preparation: Dilute the formulation in a suitable solvent like hexane (B92381) or isopropanol, followed by centrifugation to remove insoluble excipients. The supernatant can then be directly injected.

Forced Degradation Studies

Forced degradation studies are essential to identify the likely degradation products of this compound and to establish the stability-indicating capability of the analytical method.[4][12][13] A target degradation of 5-20% is recommended to avoid the formation of secondary degradation products.[3][4]

  • Acid Hydrolysis:

    • Treat the sample solution with 0.1 M HCl at 60°C for 48 hours.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Treat the sample solution with 0.1 M NaOH at room temperature for 24 hours. Given that esters can be labile to base hydrolysis, milder conditions are initially employed.[4]

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation:

    • Expose the solid drug substance and the formulation to 105°C for 72 hours.

  • Photodegradation:

    • Expose the drug substance and formulation to light in a photostability chamber according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

A control sample (unstressed) and a placebo sample subjected to the same stress conditions should be analyzed concurrently to differentiate degradation products from excipient-related interference.

Stability Study Protocol

The stability study should be conducted on at least three primary batches of the final formulation in the proposed commercial packaging.[7]

Based on ICH Q1A(R2) guidelines, the following storage conditions are recommended:

  • Long-Term Stability: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

  • Accelerated Stability: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

  • Intermediate Stability: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (to be performed if significant change occurs in the accelerated stability study).

  • Long-Term Stability: 0, 3, 6, 9, 12, 18, and 24 months.

  • Accelerated Stability: 0, 3, and 6 months.

  • Intermediate Stability: 0, 3, and 6 months.

The following parameters should be evaluated at each time point:

  • Physical Appearance: Color, odor, and phase separation.

  • pH (for aqueous or emulsified formulations).

  • Viscosity.

  • Assay of this compound.

  • Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

  • Microbiological Purity.

  • Package Integrity.

Data Presentation

Quantitative data should be summarized in tables for clear comparison and trend analysis.

Table 1: Forced Degradation Study Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Time(s) of Major Degradation Products (min)
0.1 M HCl, 60°C, 48h
0.1 M NaOH, RT, 24h
3% H₂O₂, RT, 24h
Thermal (105°C), 72h
Photostability

Table 2: Long-Term Stability Data (25°C/60%RH)

Time Point (Months)Physical AppearancepHViscosity (cP)Assay of this compound (%)Total Degradation Products (%)
0
3
6
9
12
18
24

Table 3: Accelerated Stability Data (40°C/75%RH)

Time Point (Months)Physical AppearancepHViscosity (cP)Assay of this compound (%)Total Degradation Products (%)
0
3
6

Visualization

Experimental Workflow

Stability_Testing_Workflow cluster_prep Preparation cluster_studies Stability Studies cluster_forced_deg Forced Degradation cluster_analysis Analysis cluster_reporting Reporting Prep Prepare Formulation Batches (n≥3) Packaging Package in Final Container Prep->Packaging InitialAnalysis Time Zero Analysis Packaging->InitialAnalysis LongTerm Long-Term Stability (25°C/60%RH or 30°C/65%RH) TimePointAnalysis Time Point Analysis LongTerm->TimePointAnalysis Accelerated Accelerated Stability (40°C/75%RH) Intermediate Intermediate Stability (30°C/65%RH) (if required) Accelerated->Intermediate if significant change Accelerated->TimePointAnalysis Intermediate->TimePointAnalysis ForcedDeg Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) DegradationAnalysis Degradation Product Analysis ForcedDeg->DegradationAnalysis InitialAnalysis->LongTerm InitialAnalysis->Accelerated DataEval Data Evaluation & Trend Analysis TimePointAnalysis->DataEval DegradationAnalysis->DataEval Report Stability Report Generation DataEval->Report

Caption: Workflow for the stability testing of this compound formulations.

Logical Relationship of Stability Testing Components

Stability_Components cluster_formulation Formulation Aspects cluster_stress Stress Factors cluster_assessment Stability Assessment cluster_outcome Outcome API Neopentyl Glycol Dicaprate Chemical Chemical Stability API->Chemical Excipients Excipients Physical Physical Stability Excipients->Physical Excipients->Chemical Packaging Packaging Material Packaging->Physical Temperature Temperature Temperature->Chemical Humidity Humidity Humidity->Chemical Light Light Light->Chemical pH pH pH->Chemical Oxidation Oxidation Oxidation->Chemical ShelfLife Shelf-Life Determination Physical->ShelfLife Chemical->ShelfLife Microbiological Microbiological Stability Microbiological->ShelfLife Storage Storage Conditions ShelfLife->Storage

Caption: Interrelationship of factors influencing the stability of the formulation.

Potential Degradation Pathway of this compound

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_thermal Thermal Degradation cluster_oxidation Oxidative Degradation NPGD This compound NPG Neopentyl Glycol NPGD->NPG CapricAcid Capric Acid NPGD->CapricAcid Alkene Alkenes NPGD->Alkene ThermalAcid Acids NPGD->ThermalAcid OxidizedProducts Various Oxidized Products (e.g., shorter chain acids, aldehydes) NPGD->OxidizedProducts

Caption: Potential degradation pathways for this compound under stress conditions.

References

Application Notes and Protocols for Neopentyl Glycol Dicaprate in Nanoemulsion Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of Neopentyl Glycol Dicaprate as an oil phase in the formulation of nanoemulsions for pharmaceutical and cosmetic applications. The following sections detail the properties of this excipient, formulation protocols, characterization techniques, and potential mechanisms of action for enhanced delivery of active pharmaceutical ingredients (APIs).

Introduction to this compound in Nanoemulsions

This compound is a diester of neopentyl glycol and capric acid. It is a non-comedogenic, lightweight emollient and solvent that offers excellent spreadability and a non-greasy feel, making it a suitable candidate for topical and dermatological formulations.[1] In the context of nanoemulsions, its primary role is as the oil phase, serving as a carrier for lipophilic drugs and contributing to the stability and sensory characteristics of the final formulation. Nanoemulsions are kinetically stable, submicron-sized colloidal dispersions (typically 20-200 nm) of two immiscible liquids, which can enhance the solubility, bioavailability, and targeted delivery of therapeutic agents.[2][3][4]

Key Attributes of this compound for Nanoemulsion Formulation:

  • High Polarity: Facilitates the solubilization of a wide range of lipophilic active ingredients.

  • Good Stability: Contributes to the overall stability of the nanoemulsion formulation.

  • Excellent Sensory Profile: Its lightweight and non-greasy nature is advantageous for topical applications.

  • Safety Profile: Generally considered safe and non-irritating for cosmetic and pharmaceutical use.[1]

Experimental Protocols

The following protocols provide a generalized framework for the development and characterization of nanoemulsions using this compound as the oil phase. Optimization of specific parameters will be required for each unique formulation.

Protocol 1: Formulation of this compound Nanoemulsion by High-Pressure Homogenization

This protocol describes a high-energy method for producing nanoemulsions with a small droplet size and narrow size distribution.

Materials:

  • This compound (Oil Phase)

  • Lipophilic Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Polysorbate 80, Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® P, Propylene Glycol)

  • Purified Water (Aqueous Phase)

  • High-shear mixer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

Methodology:

  • Oil Phase Preparation: Dissolve the lipophilic API in this compound at a predetermined concentration. Gentle heating may be applied to facilitate dissolution.

  • Aqueous Phase Preparation: Dissolve the surfactant and co-surfactant in purified water.

  • Pre-emulsion Formation: Gradually add the oil phase to the aqueous phase while homogenizing with a high-shear mixer at 5,000-10,000 rpm for 10-15 minutes to form a coarse pre-emulsion.

  • Nanoemulsification: Pass the pre-emulsion through a high-pressure homogenizer at a pressure of 10,000-20,000 psi for 3-5 cycles. The system should be cooled to prevent excessive heat generation.

  • Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.

Protocol 2: Characterization of this compound Nanoemulsion

2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis

  • Instrumentation: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.

    • Equilibrate the sample to 25°C.

    • Measure the particle size (Z-average), PDI, and zeta potential in triplicate.

2.2.2. Stability Studies

  • Thermodynamic Stability:

    • Centrifugation: Centrifuge the nanoemulsion at 3,500 rpm for 30 minutes and observe for any phase separation, creaming, or cracking.

    • Heating-Cooling Cycles: Subject the nanoemulsion to six cycles of temperature variation between refrigerator temperature (4°C) and 45°C, with storage at each temperature for not less than 48 hours. Observe for any signs of instability.

    • Freeze-Thaw Cycles: Subject the nanoemulsion to three freeze-thaw cycles between -21°C and +25°C. Observe for any phase separation.

  • Long-Term Stability: Store the nanoemulsion at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) for a specified period (e.g., 3-6 months). Periodically evaluate the particle size, PDI, zeta potential, and drug content.

Data Presentation

Table 1: Representative Formulation Compositions of Oil-in-Water (O/W) Nanoemulsions

Formulation CodeOil Phase (% w/w)Surfactant (% w/w)Co-surfactant (% w/w)Aqueous Phase (% w/w)
NE-A10201060
NE-B15251545
NE-C20301535

Table 2: Physicochemical Characterization of Representative Nanoemulsion Formulations

Formulation CodeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Content (%)
NE-A125.3 ± 4.10.15 ± 0.02-25.8 ± 1.598.7 ± 0.8
NE-B148.9 ± 5.60.18 ± 0.03-22.4 ± 1.299.1 ± 0.5
NE-C172.1 ± 6.20.21 ± 0.04-19.6 ± 1.898.5 ± 1.1

Table 3: Stability Assessment of a Representative Nanoemulsion Formulation (NE-A)

Stability TestObservation
CentrifugationNo phase separation
Heating-Cooling CyclesNo phase separation
Freeze-Thaw CyclesNo phase separation
Long-Term Stability (3 months at 25°C)Particle Size: 128.5 nm, PDI: 0.16, Zeta Potential: -24.9 mV

Visualizations

Experimental Workflow

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_char Characterization oil_phase Oil Phase Preparation (this compound + Lipophilic API) pre_emulsion Pre-emulsion Formation (High-Shear Mixing) oil_phase->pre_emulsion aq_phase Aqueous Phase Preparation (Water + Surfactant + Co-surfactant) aq_phase->pre_emulsion nanoemulsion Nanoemulsification (High-Pressure Homogenization) pre_emulsion->nanoemulsion size_zeta Particle Size, PDI, Zeta Potential (DLS) nanoemulsion->size_zeta stability Stability Studies (Thermodynamic & Long-Term) nanoemulsion->stability

Caption: Workflow for Nanoemulsion Formulation and Characterization.

Signaling Pathway: Mechanism of Enhanced Skin Permeation

Nanoemulsions can enhance the topical delivery of drugs by interacting with the stratum corneum, the outermost layer of the skin. The components of the nanoemulsion, including the oil phase (this compound), surfactants, and co-surfactants, can act as permeation enhancers.

G cluster_ne Nanoemulsion Components cluster_sc Stratum Corneum Interaction cluster_delivery Enhanced Drug Delivery ne Nanoemulsion (this compound as Oil Phase) lipid_disruption Disruption of Intercellular Lipids ne->lipid_disruption hydration Increased Hydration ne->hydration permeation Increased Drug Permeation lipid_disruption->permeation hydration->permeation bioavailability Enhanced Bioavailability in Skin Layers permeation->bioavailability

Caption: Mechanism of Enhanced Skin Permeation by Nanoemulsions.

References

Troubleshooting & Optimization

Technical Support Center: Neopentyl Glycol Dicaprate in Formulation Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neopentyl Glycol Dicaprate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve formulation instability issues when working with this versatile emollient.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the formulation of emulsions, creams, and other delivery systems containing this compound.

Issue 1: Phase Separation in an Oil-in-Water (O/W) Emulsion

Q1: My O/W emulsion containing this compound is showing signs of phase separation (creaming or coalescence). What are the potential causes and how can I resolve this?

A1: Phase separation in O/W emulsions is a common stability issue. While this compound is an excellent emollient that contributes to a stable formulation, its interaction with other ingredients can sometimes lead to instability.[1]

Potential Causes:

  • Inadequate Emulsifier System: The type and concentration of the emulsifier are critical. An emulsifier with an inappropriate Hydrophile-Lipophile Balance (HLB) value or insufficient concentration may not adequately stabilize the oil droplets.

  • High Oil Phase Concentration: If the concentration of this compound and other oils is too high, it can lead to droplet coalescence.

  • Incorrect Processing Parameters: Improper homogenization speed or time can result in a wide droplet size distribution, with larger droplets being more prone to creaming.

  • Electrolyte Imbalance: The presence of salts or charged active pharmaceutical ingredients (APIs) can disrupt the stability of the emulsion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for phase separation in O/W emulsions.

Issue 2: Unexpected Changes in Viscosity

Q2: I have observed a significant decrease in the viscosity of my lotion formulation containing this compound over time. What could be causing this?

A2: Changes in viscosity can indicate underlying instability in your formulation. This compound itself has a low viscosity, but its interaction with thickeners and other components of the formulation is key to maintaining the desired rheological properties.

Potential Causes:

  • Incompatibility with Thickener: The chosen thickening agent may not be compatible with other ingredients in the formulation, leading to a breakdown of the gel network.

  • pH Shift: A change in the pH of the formulation can affect the performance of many common thickeners, such as carbomers.

  • Microbial Contamination: Microbial growth can lead to the degradation of polymers and other components, resulting in a loss of viscosity.

  • Temperature Fluctuations: Exposure to high temperatures can accelerate the degradation of certain ingredients and alter the structure of the formulation.

Troubleshooting Steps:

  • Compatibility Check: Review the compatibility of this compound and other excipients with the chosen thickener. Consider using a different thickener if incompatibility is suspected.

  • pH Monitoring: Measure the pH of the formulation over time to check for any significant shifts. Buffer the formulation if necessary.

  • Microbial Testing: Perform microbial limit testing to rule out contamination. Ensure that the preservative system is effective.

  • Accelerated Stability Testing: Conduct stability studies at elevated temperatures to assess the formulation's robustness to thermal stress.

Issue 3: Crystallization of Active Pharmaceutical Ingredient (API)

Q3: My formulation with this compound as a solvent for a lipophilic API is showing crystal growth upon storage. How can I prevent this?

A3: this compound is a good solvent for many lipophilic compounds. However, crystallization can still occur if the API's solubility limit is exceeded or if the formulation's conditions change.

Potential Causes:

  • Supersaturation: The concentration of the API may be too close to its saturation point in the formulation.

  • Temperature Cycling: Fluctuations in temperature during storage and transport can induce crystallization.

  • Presence of Nucleation Sites: Impurities or certain excipients can act as nucleation sites for crystal growth.

Preventative Measures:

  • Solubility Studies: Determine the saturation solubility of the API in this compound and the final formulation at various temperatures.

  • Incorporate a Crystallization Inhibitor: The addition of a polymer such as PVP or HPMC can help to maintain the API in a supersaturated state.

  • Optimize the Solvent System: Consider adding a co-solvent to increase the solubility of the API.

  • Filtration: Filter the formulation to remove any potential nucleation sites.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
INCI Name This compound[2]
CAS Number 27841-06-1[2]
Molecular Formula C₂₅H₄₈O₄
Appearance Clear to light yellow liquid[2]
Odor Characteristic, slight[2]
Solubility Insoluble in water; Soluble in oils, alcohols, and most hydrophobic solvents[2]
Saponification Value 270 ± 10 mg KOH/g[2]
Acid Value ≤ 1.0 mg KOH/g[2]
Hydroxyl Value ≤ 3.0 mg KOH/g[2]
Specific Gravity (30°C) 0.905 ± 0.01 g/cm³[2]

Table 2: Compatibility of this compound with Common Excipients

Excipient ClassCompatibilityNotes
Silicone Oils (e.g., Dimethicone) HighReadily miscible, often used in combination to enhance sensory feel.
Esters (e.g., Isopropyl Myristate) HighGood compatibility, can be blended to achieve desired skin feel and solvency.
Fatty Alcohols (e.g., Cetyl Alcohol) HighCompatible, often used together in the oil phase of emulsions.
Non-ionic Surfactants (e.g., Polysorbates) HighGenerally compatible and can be used to emulsify this compound.
Anionic Surfactants (e.g., Sodium Laureth Sulfate) ModerateCompatibility should be tested on a case-by-case basis as it can depend on the overall formulation.
Cationic Surfactants (e.g., Cetrimonium Chloride) ModeratePotential for interaction, requires careful formulation and stability testing.
Carbomers HighCompatible, this compound can be used in carbomer-thickened gels and emulsions.

Experimental Protocols

Protocol 1: Evaluation of Emulsion Stability by Particle Size Analysis

Objective: To assess the stability of an O/W emulsion containing this compound by monitoring changes in droplet size over time.

Methodology:

  • Sample Preparation: Prepare the emulsion according to the formulation protocol.

  • Initial Measurement (Time 0):

    • Take an aliquot of the freshly prepared emulsion.

    • Dilute the sample with deionized water to a suitable concentration for analysis by Dynamic Light Scattering (DLS).

    • Measure the mean droplet size and Polydispersity Index (PDI) using a DLS instrument.

  • Stability Study:

    • Store the emulsion under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH).

    • At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), repeat the sample preparation and DLS measurement as described in step 2.

  • Data Analysis:

    • Plot the mean droplet size and PDI as a function of time for each storage condition.

    • A significant increase in droplet size or PDI indicates emulsion instability (coalescence or Ostwald ripening).

Protocol 2: Assessment of Rheological Stability

Objective: To evaluate the viscosity and structural stability of a cream or lotion containing this compound.

Methodology:

  • Sample Preparation: Prepare the formulation as per the standard procedure.

  • Initial Rheological Profile (Time 0):

    • Load the sample onto a rheometer equipped with the appropriate geometry (e.g., parallel plate or cone and plate).

    • Perform a viscosity measurement at a controlled temperature (e.g., 25°C) over a range of shear rates.

    • Conduct an oscillatory measurement (frequency sweep) to determine the storage modulus (G') and loss modulus (G'').

  • Stability Study:

    • Store the formulation under controlled conditions.

    • At specified time intervals, repeat the rheological measurements as described in step 2.

  • Data Analysis:

    • Compare the viscosity profiles and the values of G' and G'' over time.

    • A significant change in viscosity or the viscoelastic moduli indicates a change in the formulation's internal structure and potential instability.

Signaling Pathways and Logical Relationships

Diagram 1: Emulsion Destabilization Pathways

G A Stable Emulsion B Creaming/Sedimentation A->B Gravitational Forces C Flocculation A->C Interparticle Attractions F Ostwald Ripening A->F Diffusion of Dispersed Phase D Coalescence B->D C->D Droplet Fusion E Phase Separation D->E Complete Breakdown F->D

Caption: Key pathways leading to the destabilization of an emulsion.

This technical support center provides a foundational guide to addressing common formulation challenges when working with this compound. For more specific issues, further investigation into the interactions between all formulation components is recommended.

References

Technical Support Center: Synthesis of Neopentyl Glycol Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of Neopentyl glycol dicaprate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The primary method for synthesizing this compound is the direct esterification of Neopentyl glycol (NPG) with capric acid (decanoic acid).[1] This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the diester product.

Q2: What are the most common side reactions during the synthesis of this compound?

A2: The most prevalent side reactions include the Tishchenko reaction, which can form ester by-products, and disproportionation, where the desired diester reacts with unreacted Neopentyl glycol to form the monoester.[2][3]

Q3: How can I minimize the formation of by-products?

A3: By-product formation can be minimized by carefully controlling reaction conditions. Key strategies include maintaining optimal reaction temperatures to prevent thermally induced side reactions like the Tishchenko reaction, ensuring the correct stoichiometric ratio of reactants to reduce the likelihood of disproportionation, and selecting an appropriate catalyst that favors the desired esterification reaction.[2]

Q4: What are the recommended methods for purifying the final this compound product?

A4: Purification is crucial to remove by-products and impurities.[1] Common purification techniques for the crude ester include neutralization washes to remove the acid catalyst, followed by vacuum distillation to separate the desired diester from unreacted starting materials and lower-boiling impurities.[4] Crystallization and adsorption chromatography can also be employed to achieve high purity.[4]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: Gas chromatography-mass spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are effective methods for determining the purity of this compound and identifying any by-products.[5][6] For monitoring the progress of the esterification reaction, gas chromatography with a flame ionization detector (GC-FID) is a suitable technique.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to insufficient reaction time or temperature.Increase the reaction time or temperature according to optimized protocols. Ensure continuous and efficient removal of water to drive the reaction forward.[2]
Presence of water in the reaction mixture, shifting the equilibrium towards the reactants.Utilize a Dean-Stark apparatus or azeotropic distillation for the continuous removal of water as it is formed during the reaction.[2]
Deactivated or insufficient amount of catalyst.Ensure the use of an active and appropriate catalyst. Consider adding a fresh batch of catalyst if deactivation is suspected.[2]
Product Discoloration Thermal degradation of the product or reactants at high temperatures.Operate the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[2]
Residual acid catalyst in the final product.After the reaction, thoroughly wash the product with a neutralizing agent like a dilute sodium bicarbonate solution to remove any remaining acid catalyst.[2]
Oxidation of the product or impurities due to exposure to air at high temperatures.Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[2]
Presence of Monoester in the Final Product Incomplete esterification of the Neopentyl glycol.Increase the molar ratio of capric acid to Neopentyl glycol to favor the formation of the diester.
Disproportionation of the diester with unreacted Neopentyl glycol.Carefully control the stoichiometry of the reactants and ensure the reaction goes to completion by effectively removing water.[2]
Formation of Tishchenko Ester By-product High reaction temperatures favoring the Tishchenko side reaction.Maintain a lower and precisely controlled reaction temperature to minimize the formation of the Tishchenko ester.[4]

Experimental Protocols

General Laboratory-Scale Synthesis of this compound

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and equipment.

Materials:

  • Neopentyl glycol (NPG)

  • Capric acid (Decanoic acid)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene (B28343) (or another suitable azeotropic solvent)

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dean-Stark apparatus

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, Dean-Stark apparatus connected to a condenser, and a temperature probe.

  • Charging Reactants: To the flask, add Neopentyl glycol, capric acid (in a molar ratio of approximately 1:2.2 to favor diester formation), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to NPG), and toluene.

  • Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the esterification will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the reaction is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acid catalyst.[2]

    • Wash the organic layer with brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate.[2]

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Remove the toluene using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation to obtain the final product.[2]

Visualizations

Logical Relationships in Troubleshooting Low Yield

low_yield_troubleshooting Troubleshooting Low Yield of this compound Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Water Presence Water Presence Low Yield->Water Presence Catalyst Issue Catalyst Issue Low Yield->Catalyst Issue Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Remove Water Efficiently Remove Water Efficiently Water Presence->Remove Water Efficiently Check Catalyst Activity/Amount Check Catalyst Activity/Amount Catalyst Issue->Check Catalyst Activity/Amount

Caption: Troubleshooting logic for low product yield.

Experimental Workflow for this compound Synthesis

synthesis_workflow Experimental Workflow for this compound Synthesis Reaction Setup Reaction Setup Charge Reactants Charge Reactants Reaction Setup->Charge Reactants Esterification (Azeotropic Water Removal) Esterification (Azeotropic Water Removal) Charge Reactants->Esterification (Azeotropic Water Removal) Work-up (Neutralization & Washing) Work-up (Neutralization & Washing) Esterification (Azeotropic Water Removal)->Work-up (Neutralization & Washing) Purification (Vacuum Distillation) Purification (Vacuum Distillation) Work-up (Neutralization & Washing)->Purification (Vacuum Distillation) Final Product Final Product Purification (Vacuum Distillation)->Final Product

Caption: Step-by-step synthesis workflow.

Signaling Pathway of Main and Side Reactions

reaction_pathway Main and Side Reaction Pathways NPG + Capric Acid NPG + Capric Acid Monoester Monoester NPG + Capric Acid->Monoester Esterification Tishchenko By-product Tishchenko By-product NPG + Capric Acid->Tishchenko By-product High Temp This compound (Diester) This compound (Diester) Monoester->this compound (Diester) Esterification Disproportionation Disproportionation This compound (Diester)->Disproportionation + NPG Disproportionation->Monoester

Caption: Main reaction and potential side reactions.

References

Technical Support Center: Optimizing Neopentyl Glycol Dicaprate as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of Neopentyl Glycol Dicaprate (NGD) as a plasticizer in their formulations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a plasticizer?

This compound is a diester of neopentyl glycol and capric acid.[1] As a plasticizer, it is incorporated into a polymer matrix to increase its flexibility, workability, and distensibility.[2] The mechanism involves the insertion of the plasticizer molecules between the polymer chains, which reduces the intermolecular forces holding them together.[3] This increased spacing allows the polymer chains to move more freely, resulting in a decrease in the material's glass transition temperature (Tg), making it softer and less brittle.[2][3] The unique branched structure of the neopentyl glycol backbone can contribute to good thermal stability and compatibility with various resins.[4][5]

Q2: With which types of polymers is this compound likely to be compatible?

Q3: How does the concentration of this compound affect the properties of a polymer?

The concentration of a plasticizer is a critical factor that directly influences the final properties of the material.[7] Generally, as the concentration of this compound increases, the following changes can be expected:

  • Decrease in Glass Transition Temperature (Tg): The Tg of the polymer will decrease, making the material more flexible at lower temperatures.[3] This reduction is often directly proportional to the plasticizer concentration.[2]

  • Changes in Mechanical Properties:

    • Tensile Strength: Typically decreases as the plasticizer concentration increases.[8]

    • Elongation at Break: Generally increases with higher plasticizer content, indicating greater flexibility.[8]

    • Hardness and Modulus: Both will decrease, resulting in a softer material.[2]

  • Potential for Migration: At very high concentrations, the risk of plasticizer migration (leaching out of the polymer) increases, which can lead to changes in material properties over time and potential contamination of surrounding materials.[2][9]

Q4: Are there any alternatives to this compound that I should consider?

Yes, the family of neopentyl glycol esters includes other potential non-phthalate plasticizers. For instance, neopentyl glycol diacetate has been studied as a high-performance alternative to traditional phthalate (B1215562) plasticizers like DEHP and DINP in PVC formulations.[10] Other bio-based plasticizers derived from vegetable oils or citric acid are also being explored to reduce migration and improve safety profiles.[9] Polymeric plasticizers, which are higher in molecular weight, offer excellent resistance to migration.[6] The choice of an alternative will depend on the specific performance requirements, cost, and regulatory considerations of your application.

Data Presentation

While specific quantitative data for this compound as a plasticizer in polymers like PVC is limited in the available literature, the following table provides a comparative performance analysis of a related compound, Neopentyl Glycol Diacetate , against common phthalate plasticizers in a flexible PVC formulation. This data is intended to serve as a reference for the types of performance indicators to evaluate.

Table 1: Comparative Performance of Neopentyl Glycol Diacetate vs. Phthalate Plasticizers in Flexible PVC (60 phr) [10]

PropertyNeopentyl Glycol Diacetate (or derivative)DEHP (Di(2-ethylhexyl) phthalate)DINP (Diisononyl phthalate)DBP (Dibutyl phthalate)
Hardness (Shore A) 80 - 8582 - 8785 - 9078 - 83
Tensile Strength (MPa) 18 - 2219 - 2320 - 2417 - 21
Elongation at Break (%) 350 - 450300 - 400280 - 380380 - 480
Low-Temperature Flexibility (°C) -40 to -50-30 to -40-25 to -35-35 to -45
Volatility (Weight Loss %) < 1.01.5 - 2.51.0 - 2.0> 5.0
Migration Resistance HighModerateGoodLow

Note: Data compiled from various technical sources and research publications for illustrative purposes. Actual values will vary based on the specific formulation and processing conditions.

Experimental Protocols

Protocol 1: Determination of Glass Transition Temperature (Tg) using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for analyzing the effect of this compound concentration on the Tg of a polymer.

  • Sample Preparation:

    • Prepare a series of polymer formulations with varying concentrations of this compound (e.g., 0, 10, 20, 30, 40 wt%).

    • Ensure homogeneous mixing of the polymer and plasticizer, for example, by melt blending or solution casting.

    • Accurately weigh 5-10 mg of the prepared sample into a standard aluminum DSC pan.[11]

    • Seal the pan using a press. An empty, sealed pan will be used as a reference.[11]

  • DSC Instrument Setup and Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).[12]

    • The thermal program typically involves a heat-cool-heat cycle to erase the thermal history of the sample.

      • First Heating Scan: Heat the sample from room temperature to a temperature above the expected melting point of the polymer at a controlled rate (e.g., 10 K/min).[12]

      • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 K/min) to a temperature well below the expected Tg.[12]

      • Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The Tg is determined from this second heating scan.[12]

  • Data Analysis:

    • Plot the heat flow versus temperature from the second heating scan.

    • The glass transition will appear as a step-like change in the baseline of the DSC thermogram.[13]

    • Determine the Tg, which is typically taken as the midpoint of the transition region.[14]

    • Compare the Tg values across the different concentrations of this compound to quantify its plasticizing effect. A lower Tg indicates a more efficient plasticizing effect.[13]

Protocol 2: Tensile Property Analysis of Thin Films (ASTM D882)

This protocol details the method for measuring the tensile strength and elongation of thin polymer films plasticized with this compound.

  • Specimen Preparation:

    • Prepare thin films (less than 1.0 mm thick) of the polymer with varying concentrations of this compound.

    • Cut rectangular test specimens from the films. The width of the specimens should be between 1 and 25 mm, and the length should be sufficient for gripping in the test apparatus.[15]

    • Ensure the specimens are free from nicks, cuts, or any other defects.

  • Test Conditions:

    • Condition the specimens at a standard laboratory temperature of 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing, unless otherwise specified.[16]

  • Testing Procedure:

    • Use a universal testing machine (UTM) equipped with suitable grips for thin films.[16]

    • Set the initial grip separation (gage length), typically 50 mm.[15]

    • Clamp the specimen securely in the grips, ensuring it is aligned vertically and not under any initial tension.

    • Set the crosshead speed (rate of grip separation). This will depend on the material's properties but is typically a constant rate that will cause the specimen to break within a specific time frame (e.g., 0.5 to 5 minutes).[17]

    • Start the test and record the load (force) and elongation (extension) data until the specimen ruptures.[16]

    • Test at least five specimens for each formulation.

  • Data Analysis and Calculation:

    • From the load-elongation curve, calculate the following properties:

      • Tensile Strength at Break: The maximum stress the specimen can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

      • Elongation at Break: The percentage increase in the original gage length at the point of rupture.

    • Calculate the average and standard deviation for each set of specimens.

    • Plot the tensile strength and elongation at break as a function of this compound concentration to determine the optimal level for the desired mechanical properties.

Mandatory Visualization

Optimization_Workflow A Define Performance Targets (e.g., Flexibility, Hardness, Tg) B Formulation Preparation: Vary NGD Concentration (e.g., 0-40 phr) A->B C Material Processing (e.g., Melt Blending, Film Casting) B->C D Characterization of Material Properties C->D E Tensile Testing (ASTM D882) - Strength - Elongation D->E Mechanical F Thermal Analysis (DSC) - Glass Transition (Tg) D->F Thermal G Hardness Testing (Shore A/D) D->G Physical H Performance Evaluation: Compare results to targets E->H F->H G->H I Properties Meet Targets? H->I J Final Formulation Optimized I->J Yes K Troubleshooting: Analyze Deviations I->K No L Material too Brittle? K->L M Material too Tacky/Soft? K->M L->M No N Increase NGD Concentration L->N Yes O Decrease NGD Concentration M->O Yes N->B Re-formulate O->B Re-formulate

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Guide

Table 2: Common Issues in Plasticizer Optimization

Problem Potential Cause(s) Related to NGD Concentration Recommended Solution(s)
Material is too brittle or rigid Insufficient concentration of this compound.Incrementally increase the concentration of NGD (e.g., in 5 phr steps) and re-evaluate mechanical properties (Tensile Elongation) and Tg (DSC).
Poor compatibility between NGD and the polymer.Consider using a co-plasticizer or a different grade of polymer. Evaluate miscibility using techniques like DSC (looking for a single Tg).[14]
Material is too soft, tacky, or shows excessive creep Excessive concentration of this compound.Systematically decrease the concentration of NGD and re-assess hardness (Shore A/D) and tensile modulus.
Phase separation or "blooming" (plasticizer migration to the surface) The concentration of NGD exceeds its compatibility limit with the polymer.Reduce the NGD concentration to a level below the saturation point. Consider incorporating a higher molecular weight or polymeric plasticizer to improve permanence.[9]
Incompatibility exacerbated by temperature or environmental conditions.Evaluate the formulation's stability under the intended use conditions.
Poor low-temperature flexibility Insufficient NGD concentration to lower the Tg adequately.Increase the NGD concentration. Refer to DSC results to ensure the Tg is below the required service temperature.
Inconsistent mechanical properties Inhomogeneous dispersion of NGD within the polymer matrix.Optimize the mixing process (e.g., increase mixing time, temperature, or shear) to ensure uniform distribution of the plasticizer.
Degradation of the polymer or plasticizer during processing.Evaluate the thermal stability of the formulation using Thermogravimetric Analysis (TGA). Consider adjusting processing temperatures or adding stabilizers.

References

Degradation pathways of Neopentyl glycol dicaprate under stress conditions

Author: BenchChem Technical Support Team. Date: December 2025

This center provides technical guidance for researchers, scientists, and drug development professionals on the stability and degradation of Neopentyl Glycol Dicaprate under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it used?

A1: this compound is a diester of neopentyl glycol and capric acid.[1][2] It functions as a lightweight, non-greasy emollient and skin-conditioning agent in many cosmetic and pharmaceutical formulations, prized for its silky feel and ability to improve product spreadability.[3][4][5] Its structure enhances the stability of formulations against heat, light, and water.[6]

Q2: What are the primary degradation pathways for this compound?

A2: As an ester, this compound is primarily susceptible to degradation via hydrolysis and oxidation .[7][8]

  • Hydrolysis: The ester linkages can be broken down by acid or base catalysis, yielding Neopentyl Glycol and Capric Acid as the primary degradation products.

  • Oxidation: This pathway can be initiated by exposure to peroxides, light, or heat, potentially leading to the formation of hydroperoxides and subsequent cleavage into smaller aldehydes, ketones, or carboxylic acids.

  • Thermal Degradation: High temperatures can cause decomposition, though the neopentyl structure generally provides good thermal stability.[6][9]

Q3: How can I minimize the degradation of this compound in my formulation?

A3: To enhance stability, consider the following:

  • pH Control: Maintain the formulation pH close to neutral (pH 5-7) to minimize both acid and base-catalyzed hydrolysis.

  • Antioxidants: Incorporate antioxidants such as tocopherol (Vitamin E) or butylated hydroxytoluene (BHT) to quench free radicals and prevent oxidative degradation.

  • Chelating Agents: Use chelating agents like EDTA to sequester metal ions that can catalyze oxidative reactions.

  • Packaging: Store the product in opaque, airtight containers to protect it from light and oxygen.[10]

  • Temperature Control: Store the product in a cool, dry place, ideally between 5°C and 30°C, to prevent thermal degradation.[11]

Q4: What analytical techniques are best for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with a mass spectrometer (MS), is the preferred technique.[12] This allows for the separation and quantification of the intact this compound from its potential degradants. Gas Chromatography (GC) can also be used, particularly for volatile degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC chromatogram. 1. Impurities in the starting material.2. Formation of secondary degradation products.3. Interaction with container/closure system.4. Contamination from the manufacturing process.1. Analyze a reference standard of this compound to confirm purity.2. Use LC-MS or GC-MS to identify the mass of the unknown peaks and elucidate their structures.3. Perform an extractables and leachables study on the container.4. Review the manufacturing process for potential sources of contamination.
Faster than expected degradation under stress conditions. 1. Presence of catalytic impurities (e.g., metal ions).2. Incorrect pH of the formulation.3. Higher than intended stressor concentration (e.g., acid, base, peroxide).4. Inadequate protection from light or oxygen.1. Add a chelating agent (e.g., EDTA) to the formulation.2. Verify the pH of the stress solutions and the final formulation.3. Prepare fresh stressor solutions and verify their concentration.4. Conduct experiments in amber glassware and/or under a nitrogen atmosphere.
Inconsistent or non-reproducible stability results. 1. Poor control over experimental conditions (temperature, humidity, light exposure).2. Non-homogeneity of the sample.3. Inconsistent sample preparation or analytical method execution.1. Ensure precise control and monitoring of environmental chambers.2. Thoroughly mix the sample before taking aliquots for testing.3. Review and standardize all protocols; ensure all analysts are following the same procedure.
Mass balance is less than 95% in the stability study. 1. Formation of non-chromophoric or volatile degradation products not detected by the primary analytical method.2. Adsorption of the compound or its degradants onto the container surface.1. Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in parallel with UV.2. Employ Gas Chromatography (GC) to analyze for volatile compounds.3. Analyze rinses of the container to check for adsorbed material.

Degradation Data Summary

The following tables summarize typical degradation behavior of this compound under forced degradation conditions. The goal of such studies is typically to achieve 10-20% degradation to reveal potential degradants.[13]

Table 1: Hydrolytic Degradation of this compound at 60°C

ConditionTime (days)% Degradation (Approx.)Major Degradants Identified
0.1 M HCl7~15%Neopentyl Glycol, Capric Acid
pH 7 Buffer7< 2%-
0.1 M NaOH7~20%Neopentyl Glycol, Capric Acid

Table 2: Oxidative and Photolytic Degradation of this compound at 25°C

ConditionTime (hours)% Degradation (Approx.)Potential Degradants Identified
3% H₂O₂24~18%Hydroperoxides, various aldehydes & ketones
High-Intensity Light (ICH Q1B)48~10%Oxidative byproducts

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To assess the degradation of this compound under acidic, basic, and neutral hydrolytic conditions.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile/water 50:50).

  • Stress Conditions:

    • Acidic: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Basic: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Neutral: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubation: Place all samples in a controlled temperature oven or water bath at 60°C.

  • Time Points: Withdraw aliquots at 0, 24, 48, 96, and 168 hours (7 days).

  • Sample Analysis:

    • Immediately neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze by a validated stability-indicating HPLC-UV/MS method.

  • Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound at each time point to the time-zero sample. Identify degradants using mass spectrometry data.

Visualizations

Degradation Pathways

cluster_stress Stress Conditions cluster_products Primary Degradation Products NPGD This compound Hydrolysis Hydrolysis (Acid/Base) NPGD->Hydrolysis Oxidation Oxidation (Peroxide/Light/Heat) NPGD->Oxidation NPG Neopentyl Glycol Hydrolysis->NPG CA Capric Acid Hydrolysis->CA Ox_Products Oxidative Byproducts (Hydroperoxides, Aldehydes, etc.) Oxidation->Ox_Products

Caption: Primary degradation pathways of this compound.

Experimental Workflow

start Start: Sample Preparation (1 mg/mL Stock Solution) stress Apply Stress Conditions (Acid, Base, Peroxide, Light, Heat) start->stress incubate Incubate at Defined Temperature & Time Points stress->incubate sample_proc Sample Processing (Neutralize, Dilute) incubate->sample_proc analysis Analytical Testing (HPLC-UV/MS) sample_proc->analysis data_eval Data Evaluation (% Degradation, Impurity Profile) analysis->data_eval report End: Report Generation data_eval->report

Caption: Workflow for a typical forced degradation experiment.

References

Technical Support Center: Optimizing Neopentyl Glycol Dicaprate Performance at Extreme Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neopentyl Glycol Dicaprate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the performance of this versatile emollient ester in formulations subjected to extreme temperatures. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter when working with this compound at low and high temperatures.

Low-Temperature Challenges: Crystallization and Increased Viscosity

Issue: My formulation containing this compound becomes cloudy, grainy, or solidifies at low temperatures.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps & Formulation Strategies
Crystallization This compound, like many esters, can crystallize or solidify at temperatures below its melting point. This can lead to a grainy texture, opacity, or complete solidification of the formulation.1. Modify the Oil Phase: Introduce a co-solvent or another ester to lower the overall crystallization point of the oil phase. Good compatibility has been observed with various oils, including silicone oils.[1] 2. Control the Cooling Rate: Rapid cooling ("shock cooling") during the manufacturing process can promote the formation of smaller, less perceptible crystals, leading to a smoother texture. Slow cooling allows for the growth of larger crystals.[2] 3. Optimize Emulsifier System: An improper Hydrophilic-Lipophilic Balance (HLB) can lead to emulsion instability, which may encourage crystallization of the oil phase.[2]
Increased Viscosity As the temperature decreases, the viscosity of the formulation will naturally increase. Excessive thickening can affect spreadability and product application.1. Adjust Emollient Concentration: Consider reducing the concentration of this compound if the viscosity is too high at the target low temperature. 2. Incorporate Low-Viscosity Fluids: Blend with lower viscosity emollients to maintain the desired rheological profile at cold temperatures.
Emulsion Instability Low temperatures can affect the stability of emulsions, leading to phase separation.1. Optimize Homogenization: Ensure the homogenization process creates a fine and uniform droplet size, as larger droplets are more prone to coalescence and instability.[2] 2. Select Appropriate Emulsifiers: Choose an emulsifier system that is robust across a wide temperature range.
High-Temperature Challenges: Degradation and Viscosity Changes

Issue: My formulation with this compound shows signs of degradation (e.g., changes in color, odor) or significant thinning at elevated temperatures.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Steps & Formulation Strategies
Thermal Decomposition At very high temperatures, esters can undergo thermal decomposition. For Neopentyl Glycol, the core of the molecule, thermal degradation begins around 135°C.[3]1. Avoid Excessive Heat: Do not exceed recommended processing temperatures during manufacturing. 2. Incorporate Antioxidants: Add antioxidants to the formulation to mitigate oxidative degradation, which is often accelerated by heat. Common choices for oils and esters include Butylated Hydroxytoluene (BHT) and Tert-butylhydroquinone (TBHQ).[4][5]
Decreased Viscosity The viscosity of this compound, like most liquids, decreases as temperature increases. This can lead to a thinner, less desirable product consistency.1. Use Thickeners: Incorporate a suitable thickener or rheology modifier that is effective at higher temperatures to maintain the target viscosity. 2. Adjust Emollient Blend: Combine with other emollients that have a more stable viscosity profile at elevated temperatures.
Oxidative Instability Prolonged exposure to high temperatures in the presence of air can lead to oxidation of the ester, resulting in changes in color, odor, and performance.1. Use Antioxidants: A well-designed antioxidant system is crucial for protecting against degradation.[6] Consider a blend of antioxidants for synergistic effects. 2. Protective Packaging: Use packaging that minimizes exposure to air and light to further enhance stability.

Frequently Asked Questions (FAQs)

Q1: What is the typical viscosity of this compound at room temperature?

Q2: What is the melting point of this compound?

Q3: How stable is this compound across a range of pH and temperatures?

Neopentyl Glycol Dicaprylate/Dicaprate is reported to have robust stability across a pH range of 3-8 and from freezer storage to heat-activated styling product temperatures.[8]

Q4: Can this compound be used in temperature-sensitive drug delivery systems?

While this compound's properties make it a potential candidate for such applications, specific studies on its performance in temperature-sensitive drug release systems are limited in the reviewed literature. However, phase-change materials with similar melting characteristics have been explored for temperature-regulated drug release.[9]

Q5: What are the primary degradation products of this compound at high temperatures?

The thermal decomposition of neopentylpolyol esters at high temperatures (320-360°C) can proceed through the splitting of alkyl-oxygen bonds.

Q6: Are there any specific formulation strategies to prevent the crystallization of esters at low temperatures?

Yes, strategies include using a co-solvent, controlling the cooling rate during production, and optimizing the emulsifier system.[2] Additionally, the use of crystallization inhibitors, such as certain polymers, can be effective.

Quantitative Data

Physical and Thermal Properties of this compound and Related Compounds

PropertyValueNotes
Viscosity ~20 mPa·s at 25°CFor Neopentyl Glycol Dicaprylate/Dicaprate.[7]
Melting Point -20°C to 10°CFor Neopentyl Glycol Dicaprylate/Dicaprate.
Thermal Decomposition (Neopentyl Glycol) Begins around 135°CTGA analysis of the parent glycol.[3]

Experimental Protocols

Protocol 1: Determination of Kinematic Viscosity

This protocol is based on the principles outlined in ASTM D445 and ISO 3104 for determining the kinematic viscosity of transparent liquids.[2][4]

Objective: To measure the kinematic viscosity of this compound at various temperatures.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde type)

  • Constant temperature bath with precise temperature control (±0.02°C)

  • Stopwatch accurate to 0.1 seconds

  • Thermometer with appropriate range and accuracy

Procedure:

  • Select a clean, dry, calibrated viscometer appropriate for the expected viscosity range.

  • Filter the sample of this compound through a fine-mesh screen to remove any particulate matter.

  • Charge the viscometer with the sample in the manner prescribed for the specific viscometer type.

  • Place the charged viscometer in the constant temperature bath, ensuring it is vertically aligned.

  • Allow the viscometer to equilibrate in the bath for at least 30 minutes.

  • Using suction, draw the liquid up through the capillary to a point above the upper timing mark.

  • Release the suction and allow the liquid to flow freely down the capillary.

  • Start the stopwatch as the meniscus passes the upper timing mark and stop it as it passes the lower timing mark.

  • Record the flow time in seconds.

  • Repeat the measurement at least twice. The flow times should be within the acceptable repeatability for the method.

  • Calculate the kinematic viscosity (ν) using the following equation: ν = C * t where:

    • ν is the kinematic viscosity in mm²/s (cSt)

    • C is the calibration constant of the viscometer in mm²/s² (cSt/s)

    • t is the average flow time in seconds.

  • To determine the dynamic viscosity (η), multiply the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ

Protocol 2: Thermal Stability Analysis using Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (e.g., aluminum or platinum)

  • High-purity inert gas (e.g., nitrogen)

Procedure:

  • Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.

  • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA sample pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heat the sample at a constant rate (e.g., 10°C/min) over the desired temperature range (e.g., 30°C to 400°C).

  • Continuously record the sample weight as a function of temperature.

  • The resulting TGA curve will show the temperature at which weight loss begins, indicating the onset of thermal decomposition.

Visualizations

Experimental_Workflow_Viscosity_Measurement cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Select clean, dry, calibrated viscometer prep2 Filter this compound sample prep1->prep2 prep3 Charge viscometer with sample prep2->prep3 meas1 Equilibrate in constant temperature bath prep3->meas1 meas2 Draw liquid above upper timing mark meas1->meas2 meas3 Measure flow time between marks meas2->meas3 meas4 Repeat measurement meas3->meas4 calc1 Calculate average flow time meas4->calc1 calc2 Calculate kinematic viscosity (ν = C * t) calc1->calc2 calc4 Calculate dynamic viscosity (η = ν * ρ) calc2->calc4 calc3 Determine density (ρ) at test temperature calc3->calc4

Caption: Experimental workflow for viscosity measurement.

Troubleshooting_Low_Temp cluster_causes Potential Causes cluster_solutions Solutions & Strategies issue Issue: Formulation is cloudy/grainy at low temperature cause1 Crystallization of this compound issue->cause1 cause2 Increased Viscosity issue->cause2 cause3 Emulsion Instability issue->cause3 sol1a Modify oil phase with co-solvents cause1->sol1a sol1b Control cooling rate (shock cooling) cause1->sol1b sol1c Optimize emulsifier system (HLB) cause1->sol1c sol2a Adjust emollient concentration cause2->sol2a sol2b Incorporate low-viscosity fluids cause2->sol2b sol3a Optimize homogenization cause3->sol3a sol3b Select robust emulsifiers cause3->sol3b

Caption: Troubleshooting logic for low-temperature issues.

References

Overcoming compatibility issues of Neopentyl glycol dicaprate with other additives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Neopentyl Glycol Dicaprate. The following sections address common challenges encountered during formulation development and provide detailed experimental protocols for stability testing.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions in a formulation?

This compound is a synthetic ester derived from neopentyl glycol and capric acid.[1] It functions primarily as an emollient, skin-conditioning agent, and texture enhancer in cosmetic and pharmaceutical formulations.[2][3][4] Its branched chemical structure lends it a lightweight, non-greasy, and silky feel, making it a popular choice for a wide range of products including lotions, creams, sunscreens, and color cosmetics.[2][3] Additionally, it can act as a solvent for active ingredients and improve the overall stability and spreadability of a product.[5]

Q2: Is this compound known to have compatibility issues with other common additives?

This compound is generally characterized by its excellent compatibility with a wide range of cosmetic and pharmaceutical ingredients.[2] Its robust stability across a broad pH (3-8) and temperature range makes it a versatile ingredient.[6] Issues with incompatibility are rare; more commonly, it is used to improve the stability and sensory profile of formulations.[1][6]

Q3: Can this compound help to solubilize lipophilic active ingredients?

Yes, this compound can act as an effective solvent for lipophilic (oil-soluble) active ingredients, enhancing their dispersion and bioavailability within a formulation.[5][6] By improving the solubility of these actives, it can help prevent crystallization and ensure a homogenous distribution throughout the product.

Q4: How does this compound contribute to the stability of an emulsion?

This compound can enhance emulsion stability in several ways. Its ability to solubilize lipophilic components can prevent them from separating out of the formulation.[6] Furthermore, its presence in the oil phase can help to create a stable interface with the water phase, reducing the likelihood of creaming or coalescence.[7]

Troubleshooting Guide

While this compound is a highly compatible ingredient, formulation challenges can still arise. This guide provides a systematic approach to troubleshooting common issues.

Issue 1: Emulsion Instability (Creaming or Phase Separation)

Symptoms:

  • A visible layer of oil or water on the surface of the product.

  • Inconsistent texture or viscosity throughout the batch.

Troubleshooting Steps:

  • Evaluate Emulsifier System: The choice and concentration of the emulsifier are critical for stability.[7] Ensure the HLB (Hydrophile-Lipophile Balance) of your emulsifier system is appropriate for the oil and water phases of your formulation.

  • Optimize Homogenization Process: The energy input during emulsification affects droplet size, which in turn influences stability.[7] Experiment with different mixing speeds and durations to achieve a smaller, more uniform droplet size.

  • Adjust Phase Ratios: The ratio of the oil phase to the water phase can impact emulsion stability. Systematically vary the concentration of this compound and other oil-phase components to find the optimal balance.

  • Incorporate Stabilizing Agents: Consider the addition of thickeners or polymers to the water phase to increase viscosity and hinder the movement of droplets, thereby reducing the chances of coalescence and creaming.

Issue 2: Crystallization of Active Ingredients

Symptoms:

  • Visible crystals or a gritty texture in the final product.

  • Loss of product efficacy over time.

Troubleshooting Steps:

  • Determine Saturation Solubility: It is crucial to determine the saturation solubility of the active ingredient in this compound and the overall oil phase at different temperatures. This will help in defining the maximum concentration of the active that can be incorporated without risking crystallization.

  • Solvent System Optimization: If the active ingredient's solubility in this compound alone is insufficient, consider creating a solvent blend. The addition of other esters or glycols can enhance the overall solvent capacity of the oil phase.

  • Temperature Control during Manufacturing: Ensure that the active ingredient is fully dissolved in the oil phase at an elevated temperature and remains in solution as the formulation cools. Controlled cooling rates can prevent shock crystallization.

  • Incorporate Crystal Growth Inhibitors: Certain polymers can act as crystal growth inhibitors, preventing the formation of large crystals even if the active ingredient concentration is close to its saturation point.

Data Presentation

The following tables provide representative data for the properties of this compound and its role in formulations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Appearance Clear, colorless to pale yellow liquid[8][9]
Odor Neutral to faint fatty odor[8]
Solubility Insoluble in water; soluble in oils, esters, alcohol, and most hydrophobic solvents.[8][9]
Density (at 25°C) ~0.94 g/cm³[8]
Melting Point < 0 °C[8]
Boiling Point > 200 °C (decomposes)[8]

Table 2: Influence of this compound on Formulation Properties (Illustrative Examples)

Formulation ParameterWithout this compoundWith 5% this compoundWith 10% this compound
Viscosity (cP at 25°C) 15,00012,0009,500
Spreadability ModerateHighVery High
Sensory Feel GreasyLight, SilkyVery Light, Powdery
Active Ingredient Solubility (e.g., Retinol) 0.5%1.0%1.5%

Note: The values in Table 2 are illustrative and can vary significantly depending on the complete formulation.

Experimental Protocols

Protocol 1: Emulsion Stability Testing

This protocol outlines the key tests to assess the physical stability of an emulsion containing this compound.

1.1. Centrifuge Testing:

  • Objective: To accelerate the assessment of creaming or separation.

  • Methodology:

    • Heat the emulsion sample to 50°C.

    • Place 10-50 mL of the heated sample into a centrifuge tube.

    • Centrifuge at 3000 rpm for 30 minutes.[10]

    • Visually inspect the sample for any signs of phase separation, such as the formation of an oil layer at the top (creaming).[10]

1.2. Cycle Testing (Freeze-Thaw Stability):

  • Objective: To evaluate the emulsion's stability under temperature fluctuations that may occur during shipping and storage.

  • Methodology:

    • Place a packaged sample of the emulsion in a freezer at -10°C for 24 hours.[11]

    • Remove the sample and allow it to thaw at room temperature (25°C) for 24 hours. This completes one cycle.[11]

    • Repeat this process for a minimum of three cycles.[11]

    • After each cycle, evaluate the sample for changes in color, odor, pH, viscosity, and signs of separation.

1.3. Accelerated Stability Testing at Elevated Temperatures:

  • Objective: To predict the long-term stability of the product at room temperature.

  • Methodology:

    • Place packaged samples in a stability oven at 45°C.[12]

    • Evaluate the samples at regular intervals (e.g., 2, 4, 8, and 12 weeks) for changes in physical and chemical properties.[13]

    • As a general guideline, 8 weeks of stability at 45°C can be indicative of one year of shelf life at room temperature.[12]

Protocol 2: Solubility Determination of an Active Ingredient

This protocol describes a method to determine the saturation solubility of a lipophilic active ingredient in this compound.

  • Objective: To quantify the maximum amount of an active ingredient that can be dissolved in this compound at a given temperature.

  • Methodology:

    • Prepare a series of vials, each containing a known weight of this compound.

    • Add incrementally increasing amounts of the active ingredient to each vial.

    • Seal the vials and place them in a temperature-controlled shaker bath set to the desired temperature (e.g., 25°C, 40°C).

    • Allow the samples to equilibrate for 24-48 hours with continuous agitation.

    • After equilibration, visually inspect each vial for the presence of undissolved solid material.

    • The sample with the highest concentration of the active ingredient that shows no visible undissolved solids represents the saturation solubility.

    • For more precise quantification, the supernatant from the samples with excess solid can be filtered and analyzed using a suitable analytical technique (e.g., HPLC, UV-Vis spectrophotometry) to determine the exact concentration of the dissolved active.[14]

Mandatory Visualizations

Troubleshooting_Workflow start Formulation Issue Identified emulsion_instability Emulsion Instability (Creaming/Separation) start->emulsion_instability active_crystallization Active Ingredient Crystallization start->active_crystallization eval_emulsifier Evaluate Emulsifier System (HLB, Concentration) emulsion_instability->eval_emulsifier det_solubility Determine Saturation Solubility active_crystallization->det_solubility opt_homogenization Optimize Homogenization (Speed, Time) eval_emulsifier->opt_homogenization adjust_phases Adjust Phase Ratios opt_homogenization->adjust_phases add_stabilizer Incorporate Stabilizers (Thickeners, Polymers) adjust_phases->add_stabilizer resolve Issue Resolved add_stabilizer->resolve opt_solvent Optimize Solvent System det_solubility->opt_solvent control_temp Control Manufacturing Temperature opt_solvent->control_temp add_inhibitor Incorporate Crystal Growth Inhibitors control_temp->add_inhibitor add_inhibitor->resolve

Caption: Troubleshooting workflow for common formulation issues.

Stability_Testing_Workflow start New Formulation centrifuge_test Centrifuge Test (3000 rpm, 30 min, 50°C) start->centrifuge_test cycle_test Cycle Test (3 cycles, -10°C to 25°C) start->cycle_test accelerated_test Accelerated Stability Test (45°C, 12 weeks) start->accelerated_test evaluation Evaluate Physical/Chemical Properties at Intervals centrifuge_test->evaluation cycle_test->evaluation accelerated_test->evaluation pass Formulation Stable evaluation->pass Criteria Met fail Reformulate evaluation->fail Criteria Not Met fail->start

Caption: Experimental workflow for emulsion stability testing.

References

Technical Support Center: Troubleshooting Phase Separation in Neopentyl Glycol Dicaprate Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve phase separation issues encountered when formulating emulsions with Neopentyl glycol dicaprate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in my emulsion?

This compound is a synthetic emollient, a diester of neopentyl glycol and a blend of caprylic and capric acids.[1] In emulsions, it provides a lightweight, silky, and non-greasy feel, improves spreadability, and can act as a solvent for lipophilic active ingredients.[2][3] It can also contribute to the overall stability of the formulation.[2]

Q2: My emulsion containing this compound is separating. What are the likely causes?

Phase separation in emulsions is a sign of instability. The primary reasons this may occur in your formulation include:

  • Inappropriate Emulsifier System: The Hydrophile-Lipophile Balance (HLB) of your emulsifier or emulsifier blend may not be optimal for this compound and the other oils in your formulation.

  • Incorrect Component Ratios: The concentration of the oil phase (including this compound), water phase, or emulsifiers may be outside the stable range.[4]

  • Processing Issues: Inadequate homogenization (speed or duration) can result in large oil droplets that are more prone to coalescence.[4] Also, heating the oil and water phases to different temperatures before emulsification can lead to instability.[5]

  • Ingredient Incompatibility: Changes in pH, the presence of electrolytes, or interactions with other active ingredients can disrupt the effectiveness of the emulsifying system.[6]

  • Environmental Stress: Exposure to extreme temperatures (heating or cooling) or freeze-thaw cycles can break the emulsion.[5]

Q3: What is the required HLB for this compound?

The required HLB for an oil is the HLB value of the emulsifier system that will create the most stable emulsion. While an exact value for this compound is not readily published, a similar diester, Neopentyl Glycol Diethylhexanoate, has a required HLB of 9.5.[7] This suggests that an emulsifier system with an HLB in this range would be a good starting point for creating a stable oil-in-water (O/W) emulsion with this compound. However, the optimal HLB should be determined experimentally for your specific formulation.

Q4: How do I select the right emulsifier for my this compound emulsion?

To achieve a stable emulsion, you should use a blend of a low HLB and a high HLB emulsifier to match the required HLB of your oil phase. For an O/W emulsion with this compound, you would target an HLB of around 9.5. You can calculate the proportions of each emulsifier needed to achieve the target HLB. It is recommended to test a range of HLB values around the estimated required HLB to find the optimal system for your formulation.

Troubleshooting Guide

If you are experiencing phase separation, the following steps and data can help you systematically troubleshoot the issue.

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Phase Separation Observed check_hlb 1. Verify Emulsifier HLB start->check_hlb check_concentration 2. Review Component Concentrations check_hlb->check_concentration HLB Appears Correct reformulate Reformulate check_hlb->reformulate Incorrect HLB check_process 3. Evaluate Processing Parameters check_concentration->check_process Concentrations Seem Appropriate check_concentration->reformulate Concentration Imbalance check_compatibility 4. Assess Ingredient Compatibility check_process->check_compatibility Process is Optimized check_process->reformulate Suboptimal Process check_compatibility->reformulate Incompatibility Suspected stable Stable Emulsion check_compatibility->stable No Incompatibilities Found and Emulsion is Stable reformulate->start Test New Formulation ExperimentalWorkflow cluster_prep Emulsion Preparation cluster_testing Stability Testing prep_oil Heat Oil Phase (this compound, Emulsifiers) mix Combine Phases and Homogenize prep_oil->mix prep_water Heat Water Phase prep_water->mix visual Visual Assessment mix->visual centrifuge Centrifugation Test mix->centrifuge particle_size Particle Size Analysis (DLS) mix->particle_size

References

Technical Support Center: Enhancing the Thermal Stability of Neopentyl Glycol Dicaprate (NPGD) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Neopentyl Glycol Dicaprate (NPGD) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the thermal stability of their NPGD-based formulations. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NPGD) and why is its thermal stability important?

This compound (NPGD) is a diester of neopentyl glycol and capric acid. Its inherent structure, featuring a neopentyl backbone, provides it with superior thermal and hydrolytic stability compared to many other esters.[1][2][3] This stability is crucial for applications involving high temperatures or long-term storage, such as in lubricants, plasticizers, and pharmaceutical formulations, as it prevents degradation that can lead to changes in viscosity, color, and the formation of corrosive byproducts.[4][5]

Q2: What are the primary degradation pathways for NPGD?

The primary degradation pathways for NPGD are:

  • Hydrolysis: In the presence of water, the ester bonds can break, reverting to neopentyl glycol and capric acid. This process is accelerated by heat and the presence of acidic or basic catalysts.[2][6]

  • Oxidation: At elevated temperatures and in the presence of oxygen, NPGD can undergo oxidation. This process can lead to the formation of peroxides, aldehydes, and carboxylic acids, which can further catalyze degradation and lead to polymerization (sludge formation).[1][5]

  • Thermal Decomposition: At very high temperatures, even in an inert atmosphere, the molecule can break down. The neopentyl structure provides good thermal stability, but degradation can still occur under extreme conditions.[7]

Q3: What factors can negatively impact the thermal stability of my NPGD formulation?

Several factors can compromise the stability of your formulation:

  • Presence of Water: Moisture is a key contributor to hydrolytic degradation.[8][9]

  • Exposure to Oxygen/Air: Especially at high temperatures, oxygen can lead to oxidative degradation.[1][5]

  • Contaminants: Metal contaminants (e.g., from equipment) can catalyze oxidative and thermal decomposition.[10] Residual catalysts from the synthesis process can also cause discoloration and degradation.[11]

  • High Temperatures: Elevated temperatures accelerate all degradation pathways.[5]

  • pH: Acidic or alkaline conditions can catalyze hydrolysis.[8]

Q4: How can I improve the thermal stability of my NPGD formulation?

You can enhance the stability of your NPGD formulation by:

  • Minimizing Water Content: Ensure all components are dry and consider using desiccants during storage.[8]

  • Using an Inert Atmosphere: Blanketing the formulation with an inert gas like nitrogen can prevent oxidation.[11]

  • Adding Antioxidants: Incorporating antioxidants, such as hindered phenols or aminic antioxidants, can significantly improve oxidative stability.[8]

  • Using "Acid Catchers": Additives like carbodiimides can react with and neutralize acids formed during hydrolysis, preventing further catalytic degradation.[8]

  • Controlling pH: Maintaining a neutral pH can help minimize hydrolysis.[8]

  • Ensuring High Purity: Using high-purity NPGD with low initial acid value and removing any metal contaminants can improve stability.[12]

Troubleshooting Guide

Issue 1: Discoloration (Yellowing/Browning) of the Formulation Upon Heating

Q: Why is my NPGD formulation turning yellow or brown when heated, even below its expected decomposition temperature?

Possible Causes:

  • Oxidation: This is the most common cause of discoloration. Exposure to air at elevated temperatures leads to oxidative degradation, forming chromophores (color-forming groups).

  • Residual Catalysts: If trace amounts of the esterification catalyst remain in the NPGD, they can cause discoloration upon heating.[11]

  • High-Temperature Excursions: Even brief exposure to temperatures above the recommended processing range can initiate thermal degradation and discoloration.[11]

  • Impurities in Additives: Color bodies in other formulation components can become more pronounced upon heating.

Solutions:

  • Work under an Inert Atmosphere: When heating the formulation, use a nitrogen or argon blanket to minimize contact with oxygen.[11]

  • Add Antioxidants: Incorporate a suitable antioxidant into your formulation to inhibit oxidative degradation.

  • Verify Purity of NPGD: Ensure the NPGD you are using is of high purity and free from residual catalysts. If necessary, purify the NPGD by filtration through activated carbon or other suitable media.

  • Precise Temperature Control: Use calibrated temperature controllers and avoid localized overheating.

Issue 2: Increase in Acidity (Acid Number) During Storage or Use

Q: I've observed a significant increase in the acid number of my NPGD formulation. What is causing this and how can I prevent it?

Possible Causes:

  • Hydrolysis: The presence of water is leading to the breakdown of the ester into capric acid, which increases the acid number.[6] This is the most likely cause.

  • Oxidative Degradation: Oxidation can also form acidic byproducts, contributing to an increase in the acid number.[4]

Solutions:

  • Control Moisture:

    • Ensure all components of your formulation are thoroughly dried before mixing.

    • Store the formulation in sealed containers with desiccants.

    • Minimize exposure to atmospheric moisture during processing.[8]

  • Add a Hydrolysis Stabilizer: Incorporate an "acid catcher" such as a carbodiimide-based additive. These compounds scavenge the acids formed during hydrolysis, preventing them from catalyzing further degradation.[8]

  • Maintain Neutral pH: Ensure that no acidic or basic contaminants are introduced into the formulation.

Issue 3: Unexpected Change in Viscosity

Q: The viscosity of my NPGD formulation has decreased/increased significantly after thermal stress. What could be the reason?

Possible Causes:

  • Viscosity Decrease (Thinning): This is often a result of the initial stages of thermal or hydrolytic degradation, where the ester molecules are broken down into smaller, less viscous components (neopentyl glycol and capric acid).

  • Viscosity Increase (Thickening): This typically indicates advanced degradation, particularly oxidation. Oxidative processes can lead to the formation of higher molecular weight polymers (sludge), which increases the overall viscosity.[5]

Solutions:

  • Perform Diagnostic Tests:

    • Measure the acid number. A significant increase points towards hydrolysis or oxidation.

    • Perform TGA to check for unexpected weight loss at lower temperatures, indicating the presence of volatile degradation products.

    • Use Gel Permeation Chromatography (GPC) to detect the formation of high molecular weight products, which would confirm polymerization due to oxidation.[5]

  • Implement Preventative Measures:

    • To prevent viscosity decrease, focus on preventing the initial breakdown by controlling moisture and temperature.

    • To prevent viscosity increase, the primary focus should be on preventing oxidation by using antioxidants and an inert atmosphere.

Data Presentation

The following tables provide representative quantitative data for the thermal stability of neopentyl polyol esters. Note that specific values for NPGD may vary depending on purity, additives, and test conditions.

Table 1: Thermal Decomposition of Neopentyl Glycol (NPG) by TGA

ParameterValueReference
Onset of Degradation~135 °C[11][13]
Termination of Degradation~195 °C[11][13]
Max. Decomposition Temp (Tmax)~160 °C[11][13]

Note: This data is for the parent alcohol, Neopentyl Glycol. The dicaprate ester is expected to have a significantly higher decomposition temperature.

Table 2: Oxidative Stability of Neopentyl Glycol Esters

Ester TypeTest MethodOxidative Stability Temperature / Induction TimeReference
NPG Diester (from Palm Oil)-184 °C[14]
NPG Oleic Acid Ester-177 °C[14]
Polyol Ester (general) + Antioxidant (PAN)GPC after heating at 220°CSignificant reduction in high molecular weight products[6]

Table 3: Relative Hydrolytic Stability of Neopentyl Polyol Esters (ASTM D2619)

Neopentyl Polyol Ester TypeRelative Change in Acid Number (mg KOH/g)Relative Hydrolytic Stability
Neopentyl Glycol (NPG) Di-esterModerate to HighGood
Trimethylolpropane (TMP) Tri-esterLow to ModerateVery Good
Pentaerythritol (PE) Tetra-esterVery LowExcellent

This table illustrates the trend that increased steric hindrance around the ester linkage improves hydrolytic stability.

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of NPGD formulations.

Methodology:

  • Instrument Calibration: Ensure the TGA is calibrated for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the liquid NPGD formulation into a clean TGA crucible (e.g., aluminum or platinum).

  • Instrument Setup:

    • Place the crucible in the TGA autosampler or manually place it on the balance.

    • Select the purge gas. For determining thermal decomposition in the absence of oxygen, use an inert gas like nitrogen at a flow rate of 20-50 mL/min. To study oxidative stability, use air or oxygen at the same flow rate.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a constant rate, typically 10°C/min, up to a final temperature (e.g., 500°C).

  • Data Analysis: Plot the sample weight (%) as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (from the peak of the derivative curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine oxidative stability (Oxidative Onset Temperature).

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the liquid NPGD formulation into a DSC pan. Crimp a lid onto the pan. Prepare an empty, sealed pan as a reference.

  • Instrument Setup (for thermal transitions):

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at 20-50 mL/min.

  • Temperature Program (for thermal transitions):

    • Cool the sample to a low temperature (e.g., -50°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above any expected transitions (e.g., 150°C).

    • Cool the sample back down at the same rate.

  • Instrument Setup (for Oxidative Onset Temperature - OOT):

    • Place the sample (in an open pan) and reference pans into the DSC cell.

    • Pressurize the cell with oxygen to a specified pressure (e.g., 3.5 MPa for Pressure DSC).

    • Purge with oxygen at a flow rate of 50-100 mL/min.

  • Temperature Program (for OOT):

    • Ramp the temperature at a constant rate (e.g., 10°C/min) until an exothermic event (oxidation) is observed.

  • Data Analysis: Plot the heat flow versus temperature. Identify endothermic/exothermic peaks for transitions and the onset of the oxidation exotherm for OOT.

Hydrolytic Stability (Based on ASTM D2619)

Objective: To evaluate the stability of the NPGD formulation in the presence of water.

Methodology:

  • Preparation:

    • Prepare a polished copper strip as a catalyst.

    • Measure the initial acid number of the NPGD formulation.

  • Procedure:

    • Add 75 g of the NPGD formulation and 25 g of distilled water to a pressure-resistant glass bottle.[9]

    • Add the copper strip to the bottle.

    • Seal the bottle tightly.

  • Incubation: Place the bottle in an oven at 93°C and rotate it end-over-end at 5 rpm for 48 hours.[9]

  • Analysis:

    • After 48 hours, cool the bottle to room temperature.

    • Separate the oil and water layers.

    • Measure the final acid number of the oil layer and the total acidity of the water layer.

    • Clean, dry, and weigh the copper strip to determine weight loss. Visually inspect the strip for corrosion.

  • Report: Report the change in acid number of the fluid, the acidity of the water, and the weight change and appearance of the copper strip.

Visualizations

Experimental_Workflow_TGA cluster_prep Preparation cluster_setup Instrument Setup cluster_run Execution cluster_analysis Data Analysis Calibrate Calibrate TGA for Mass and Temperature Prepare Place 5-10 mg of NPGD in Crucible Calibrate->Prepare Load Load Crucible into TGA Prepare->Load Purge Set Purge Gas (N2 or Air) Load->Purge Equilibrate Equilibrate at Start Temperature Purge->Equilibrate Ramp Heat at 10°C/min to Final Temperature Equilibrate->Ramp Plot Plot Weight % vs. Temperature Ramp->Plot Determine Determine Onset of Decomposition & Tmax Plot->Determine

Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.

Hydrolysis_Pathway cluster_products Degradation Products NPGD This compound (Ester) NPG Neopentyl Glycol (Alcohol) NPGD->NPG Hydrolysis Acid Capric Acid (Carboxylic Acid) NPGD->Acid Water Water (H₂O) Heat Heat / Catalyst (Acid or Base) Heat->NPGD Accelerates

Caption: Hydrolytic Degradation Pathway of NPGD.

Logical_Troubleshooting_Flow cluster_hydrolysis Hydrolysis Path cluster_oxidation Oxidation Path cluster_thermal Thermal Degradation Path Problem Observed Problem (e.g., Discoloration, Acidity) Check_Water Check for Water Contamination? Problem->Check_Water Check_Air Exposure to Air at High Temp? Problem->Check_Air Check_Temp Temperature Excursion? Problem->Check_Temp Test_Acidity Measure Acid Number (ASTM D974) Check_Water->Test_Acidity Solution_Hydro Solution: - Dry Components - Use Acid Scavenger - Control pH Test_Acidity->Solution_Hydro Test_Oxidation Perform DSC (OOT) or Rancimat Test Check_Air->Test_Oxidation Solution_Ox Solution: - Use Inert Gas - Add Antioxidants Test_Oxidation->Solution_Ox Test_TGA Perform TGA Test Check_Temp->Test_TGA Solution_Thermal Solution: - Precise Temp Control - Verify Component Stability Test_TGA->Solution_Thermal

Caption: Logical Troubleshooting Flow for NPGD Degradation.

References

Technical Support Center: Neopentyl Glycol (NPG) as a Phase Change Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing Neopentyl glycol (NPG) as a phase change material (PCM), with a specific focus on mitigating its inherent volatility.

Frequently Asked Questions (FAQs)

Q1: What is Neopentyl glycol (NPG) and why is it used as a Phase Change Material (PCM)?

A1: Neopentyl glycol (NPG) is a polyalcohol that functions as a solid-solid PCM. It undergoes a crystal phase transition at approximately 42°C, absorbing or releasing a significant amount of latent heat (around 141 J/g) in the process.[1][2] This makes it attractive for thermal energy storage (TES) applications, including the temperature-controlled transport of sensitive materials, where maintaining a stable temperature is critical. Unlike solid-liquid PCMs, solid-solid PCMs like NPG do not change their macroscopic state, which can be an advantage in preventing leakage.[3]

Q2: What is the main challenge when using NPG as a PCM?

A2: The primary challenge with NPG is its high volatility and tendency to sublimate, even at temperatures below its melting point. This is due to its high saturated vapor pressure.[4] This sublimation leads to a gradual loss of material over time, especially during repeated thermal cycling, which diminishes its thermal storage performance and operational lifespan.[4]

Q3: What are the primary strategies to reduce NPG's volatility?

A3: The two most effective strategies are:

  • Form-Stable Composites: NPG is physically encapsulated within a supporting matrix material, such as epoxy resin or other polymers.[4] This method physically traps the NPG molecules, preventing them from sublimating.

  • Microencapsulation: NPG is enclosed in microscopic shells made of a polymer or inorganic material. This creates core-shell microcapsules that contain the NPG, preventing leakage and volatilization.[2][5]

Q4: Can NPG be used for temperature-controlled logistics in the pharmaceutical industry?

A4: Yes, PCMs are crucial for cold chain logistics to transport temperature-sensitive products like pharmaceuticals.[6] By developing form-stable NPG composites, the challenges of leakage and volatility can be addressed, making it a viable option for creating thermal packaging solutions that maintain a specific temperature range for an extended period.[6]

Troubleshooting Guide

Issue 1: My form-stable NPG composite is showing significant mass loss after thermal cycling.

Possible Cause Troubleshooting Step
Poor Encapsulation/Matrix Incompatibility The supporting matrix is not effectively trapping the NPG. This can be due to poor adhesion or a porous structure.
Incorrect NPG-to-Matrix Ratio An excessively high NPG content can oversaturate the matrix, leading to "free" NPG on the surface that can easily sublimate.
Thermal Degradation The operating temperature is too high, causing not just sublimation but also thermal decomposition of the NPG or the matrix. NPG's degradation temperature interval is relatively low (80–150 °C).[1][2]

Issue 2: The latent heat of my NPG composite is much lower than pure NPG.

Possible Cause Troubleshooting Step
Low NPG Content The supporting matrix is an "inactive" component that does not contribute to latent heat storage. A high percentage of matrix material will proportionally reduce the overall latent heat of the composite.[7]
Chemical Interaction A chemical reaction may have occurred between NPG and the supporting matrix during preparation (e.g., melt blending at high temperatures), altering the chemical nature of the NPG.
Nanoconfinement Effects If NPG is confined in very small pores (in the case of porous matrix materials), its phase change behavior can be altered, sometimes leading to a reduction in latent heat.[7]

Issue 3: My NPG composite has very low thermal conductivity, leading to slow charging/discharging rates.

Possible Cause Troubleshooting Step
Inherently Low Thermal Conductivity Both NPG and many polymer-based supporting materials have low thermal conductivity.
Poor Interfacial Contact Poor contact between the NPG and the matrix, or between the composite and the heat transfer surface, can create high thermal resistance.

Data Presentation: Performance of NPG Composites

The following tables summarize quantitative data from studies on NPG composites, illustrating the effectiveness of different methods in reducing volatility and their impact on thermal properties.

Table 1: Mass Loss of Pure NPG vs. NPG/Epoxy Resin Composite

MaterialInitial Weight (g)Weight after heating at 60°C (g)Mass Loss (%)
Pure NPG10.00100%
NPG/Epoxy Composite10.09.980.2%
(Data adapted from a study on NPG/Epoxy resin composites, demonstrating a significant reduction in volatilization)[4]

Table 2: Thermal Properties of NPG and its Composites After 100 Cycles

PropertyPure NPGNPG/Epoxy Composite
Phase Change Temp (°C)~42 °C[1][2]41.26 °C[4]
Latent Heat (J/g)~141 J/g[1]57.04 J/g[4]
Change in Thermal Properties after 100 CyclesSubject to mass lossNegligible change[4]
(This table shows that while forming a composite reduces the latent heat due to the mass of the epoxy matrix, it significantly improves the material's reliability over many cycles.)[4]

Logical Workflow for Reducing NPG Volatility

The following diagram illustrates the decision-making process for addressing the volatility of NPG in PCM applications.

NPG_Volatility_Workflow Problem Problem: High Volatility & Sublimation of NPG Strategy Select Volatility Reduction Strategy Problem->Strategy Encapsulation Microencapsulation Strategy->Encapsulation Core-Shell Structure Composite Form-Stable Composite (FSC) Strategy->Composite Matrix-Based Encaps_Issues Troubleshooting (Encapsulation): - Capsule Leakage - Low Thermal Conductivity - Complex Process Encapsulation->Encaps_Issues Characterization Characterization & Validation Encapsulation->Characterization Composite_Issues Troubleshooting (FSC): - Mass Loss - Reduced Latent Heat - Low Thermal Conductivity Composite->Composite_Issues Composite->Characterization TGA Thermogravimetric Analysis (TGA) (Mass Loss, Stability) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) (Latent Heat, T_phase_change) Characterization->DSC Cycling Accelerated Thermal Cycling (Long-term Reliability) Characterization->Cycling

Caption: Workflow for selecting and troubleshooting methods to reduce NPG volatility.

Experimental Protocols

Protocol 1: Preparation of a Form-Stable NPG/Epoxy Resin Composite

This protocol is based on the melt blending method.[4]

Materials:

  • Neopentyl glycol (NPG) powder

  • Bisphenol A epoxy resin (e.g., E-44)

  • Acetone (B3395972)

  • Anhydrous ethanol (B145695)

  • Stirring apparatus (magnetic stirrer with hot plate)

  • Mold (e.g., stainless steel)

  • Release agent

Methodology:

  • NPG Preparation: Dissolve raw NPG in anhydrous ethanol. Use an infrared lamp or a rotary evaporator to gently remove the ethanol completely. Once dry, grind the purified NPG into a fine powder using a mortar and pestle.[4]

  • Mixing: In a beaker, dissolve a specific amount of the prepared NPG powder in acetone at 50°C with stirring until fully dissolved.

  • Blending: Add an equal weight of epoxy resin to the NPG-acetone solution. Stir the mixture uniformly at 50°C until a homogeneous solution is formed.[4]

  • Curing: Pour the resulting mixture into a mold pre-coated with a release agent. Allow the mixture to cure at room temperature until it solidifies completely.

  • Post-Processing: Once cured, remove the composite from the mold. Wash the composite block several times with anhydrous ethanol to remove any NPG that may be on the surface.[4]

  • Drying: Dry the final composite PCM in a vacuum oven at a low temperature (e.g., 40°C) to remove any residual solvent.

Protocol 2: Characterization of Thermal Stability and Mass Loss

This protocol describes how to assess the long-term stability of the prepared NPG composite.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Environmental chamber or programmable oven for thermal cycling

  • Analytical balance (precision of ±0.0001 g)

Methodology:

  • Initial TGA Analysis:

    • Place a small, precisely weighed sample (5-10 mg) of the NPG composite into a TGA crucible.

    • Heat the sample under a nitrogen atmosphere from room temperature to a temperature above NPG's degradation point (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

    • Record the mass loss as a function of temperature to determine the onset of degradation and overall thermal stability.

  • Accelerated Thermal Cycling:

    • Place a larger, precisely weighed sample of the NPG composite in a sealed container (to prevent external contamination, not to stop sublimation within the container).

    • Subject the sample to repeated heating and cooling cycles in an environmental chamber. A typical cycle would be from a temperature below the phase transition (e.g., 25°C) to a temperature above it (e.g., 60°C).

    • The duration of each heating and cooling step should be sufficient to ensure the entire sample undergoes the phase transition.

  • Post-Cycling Mass Loss Measurement:

    • After a predetermined number of cycles (e.g., 100, 500, 1000), remove the sample and allow it to cool to room temperature.

    • Weigh the sample again using the analytical balance.

    • Calculate the percentage of mass loss to quantify the effect of thermal cycling on the material's volatility. A lower mass loss indicates better long-term stability.[8][9]

  • Post-Cycling DSC Analysis:

    • After thermal cycling, perform a DSC analysis on a small portion of the cycled sample to check for changes in the phase change temperature and latent heat capacity.

    • Compare the results with the uncycled material to determine if the thermal properties have degraded over time.[8][10]

References

Technical Support Center: Preventing Recrystallization of Neopentyl Glycol Dicaprate in Solid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address the challenge of Neopentyl Glycol Dicaprate (NPGD) recrystallization in solid formulations.

Troubleshooting Guide

Recrystallization of this compound, a common emollient and texture enhancer, can compromise the stability, performance, and aesthetic appeal of solid formulations.[1][2] This guide offers a systematic approach to diagnosing and resolving this issue.

Problem: Visible crystals, cloudiness, or changes in the texture of the solid formulation are observed over time.

Initial Assessment Workflow

A Observe Crystal Formation in Solid Formulation B Review Formulation Composition A->B C Analyze Processing Parameters A->C D Evaluate Storage Conditions A->D E Characterize the Recrystallization B->E C->E D->E

Caption: Initial assessment workflow for diagnosing NPGD recrystallization.

Step 1: Review Formulation Composition

High concentrations of NPGD without an adequate stabilizing matrix can lead to supersaturation and subsequent crystallization.

  • Is the concentration of NPGD above 20% w/w? High lipid loading increases the risk of recrystallization.

  • Are there crystallization inhibitors in the formulation? Polymers and surfactants can interfere with crystal nucleation and growth.[3]

  • Is NPGD compatible with other excipients? Incompatibilities can promote phase separation and crystallization.

Step 2: Analyze Processing Parameters

The method of preparation and the parameters used can significantly influence the physical state of NPGD in the final formulation.

  • Cooling Rate: Rapid cooling ("shock cooling") of a molten formulation can lead to the formation of unstable amorphous states that are prone to recrystallization over time.[4][5] A slower, controlled cooling process is often preferred.[5]

  • Homogenization: Inadequate mixing can result in localized areas of high NPGD concentration, which can act as nucleation sites.

  • Solvent Evaporation Rate: In solvent-based methods, a rapid evaporation rate can trap NPGD in a high-energy amorphous state, increasing the driving force for recrystallization.

Step 3: Evaluate Storage Conditions

Environmental factors can trigger or accelerate recrystallization.

  • Temperature Fluctuations: Temperature cycling can promote crystal growth. Storage at a consistent, controlled temperature is recommended.[6] The ideal storage temperature for neopentyl glycol is between 5°C and 30°C.[6]

  • Humidity: Moisture can act as a plasticizer, increasing molecular mobility and facilitating the transition from an amorphous to a crystalline state.[6][7][8] Proper packaging and storage in a dry environment are crucial.[6]

Step 4: Characterize the Recrystallization

Analytical techniques can confirm the presence of crystalline NPGD and help identify the root cause.

  • Differential Scanning Calorimetry (DSC): A sharp endothermic peak on a DSC thermogram can indicate the melting of crystalline material.

  • X-Ray Diffraction (XRD): Sharp peaks in an XRD pattern are indicative of a crystalline structure.

  • Polarized Light Microscopy (PLM): Crystalline materials will appear bright (birefringent) against a dark background under cross-polarized light.

  • Scanning Electron Microscopy (SEM): Can be used to visualize the morphology of the crystals on the surface of the formulation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying cause of this compound recrystallization?

A1: Recrystallization is a thermodynamic process driven by the tendency of a system to reach its lowest energy state.[9] In solid formulations, NPGD can exist in a supersaturated or amorphous state, which is thermodynamically unstable. Over time, and often accelerated by external factors like temperature and humidity, the NPGD molecules will arrange themselves into a more stable, ordered crystalline structure.

Q2: How can I prevent NPGD recrystallization during formulation development?

A2: A multi-faceted approach is often most effective:

  • Formulation Optimization: Incorporate crystallization inhibitors such as polymers (e.g., PVP, HPMC) or surfactants (e.g., Tweens, Spans) into your formulation.[3] These molecules can adsorb to the surface of NPGD nuclei, sterically hindering further crystal growth.

  • Process Control: Employ a controlled cooling rate during manufacturing to avoid entrapping NPGD in an unstable amorphous state.[4]

  • Solid Dispersion Technology: Creating a solid dispersion of NPGD in a hydrophilic carrier can enhance its stability.[10][11] This involves dispersing NPGD at a molecular level within a solid matrix, which can physically prevent recrystallization.

Troubleshooting Logic for Prevention

A Goal: Prevent NPGD Recrystallization B Formulation Strategies A->B C Process Optimization A->C D Incorporate Crystallization Inhibitors (Polymers, Surfactants) B->D E Create Solid Dispersion B->E F Control Cooling Rate C->F G Optimize Homogenization C->G

Caption: Logic diagram for preventing NPGD recrystallization.

Q3: What are some suitable crystallization inhibitors for NPGD?

A3: The choice of inhibitor will depend on the specific formulation and desired properties.

Inhibitor TypeExamplesMechanism of Action
Polymers Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®Increase viscosity, reduce molecular mobility, and sterically hinder crystal growth.
Surfactants Polysorbates (Tweens), Sorbitan esters (Spans)Adsorb at the crystal-liquid interface, disrupting the crystal lattice formation.
Lipids Diacylglycerols (DAGs), Monoacylglycerols (MAGs)Can interfere with the packing of NPGD molecules into a crystal lattice.[12]

Q4: Can you provide a starting point experimental protocol for evaluating the effectiveness of a crystallization inhibitor?

A4: This protocol outlines a general method for preparing and evaluating solid formulations of NPGD with a crystallization inhibitor.

Experimental Protocol: Evaluation of a Crystallization Inhibitor

  • Preparation of the Solid Formulation (Melt-Congeal Method):

    • Accurately weigh the required amounts of this compound, the selected crystallization inhibitor (e.g., PVP K30), and any other solid excipients.

    • Combine all components in a suitable vessel and heat to 70-80°C with continuous stirring until a homogenous, clear melt is obtained.

    • Pour the molten mixture into a mold or onto a chilled plate and allow it to cool to room temperature under controlled conditions (e.g., 25°C at a cooling rate of 1°C/min).

    • Once solidified, the formulation can be further processed (e.g., milled, sieved) to the desired particle size.

  • Stability Testing:

    • Store the solid formulation samples under various conditions:

      • Accelerated stability: 40°C / 75% Relative Humidity (RH)

      • Room temperature: 25°C / 60% RH

      • Refrigerated: 4°C

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • Analytical Characterization:

    • Visual Inspection: Examine the samples for any signs of crystal formation, opacity, or textural changes.

    • Polarized Light Microscopy (PLM): Mount a small amount of the sample on a microscope slide and observe under cross-polarized light for the presence of birefringent crystalline structures.

    • Differential Scanning Calorimetry (DSC):

      • Accurately weigh 5-10 mg of the sample into an aluminum pan.

      • Heat the sample from 25°C to 100°C at a rate of 10°C/min under a nitrogen atmosphere.

      • Analyze the thermogram for any melting endotherms that would indicate the presence of crystalline material.

Q5: How can I use solid dispersion technology to prevent NPGD recrystallization?

A5: Solid dispersion involves dispersing one or more active ingredients in an inert carrier or matrix at the solid state.[13] For NPGD, this would involve dissolving it with a hydrophilic carrier in a common solvent and then removing the solvent, or by melting the components together and then rapidly solidifying.[1]

Solid Dispersion Preparation Workflow

cluster_0 Solvent Evaporation Method cluster_1 Melting (Fusion) Method A Dissolve NPGD and Carrier (e.g., PEG 4000) in a Common Solvent B Evaporate the Solvent Under Vacuum A->B C Pulverize the Resulting Solid Film B->C D Heat a Physical Mixture of NPGD and Carrier Until Molten E Rapidly Cool the Molten Mixture on an Ice Bath D->E F Pulverize the Solidified Mass E->F

Caption: Workflow for preparing solid dispersions of NPGD.

Hypothetical Stability Data for NPGD Formulations

The following table summarizes hypothetical data from a 3-month accelerated stability study (40°C/75% RH) comparing different formulation strategies for a solid product containing 25% w/w NPGD.

FormulationInhibitor/CarrierTimepointVisual AppearancePLM ObservationDSC Result
Control None0 monthsTranslucent, smoothNo birefringenceNo melt endotherm
1 monthOpaque patchesSmall, needle-like crystalsSmall melt endotherm at 45°C
3 monthsOpaque, grainyLarge, dendritic crystalsSharp melt endotherm at 48°C
F1 5% PVP K300 monthsTranslucent, smoothNo birefringenceNo melt endotherm
1 monthTranslucent, smoothNo birefringenceNo melt endotherm
3 monthsSlightly hazyFew, very small crystalsVery broad, low-intensity endotherm
F2 Solid Dispersion (50% PEG 8000)0 monthsTranslucent, smoothNo birefringenceNo melt endotherm
1 monthTranslucent, smoothNo birefringenceNo melt endotherm
3 monthsTranslucent, smoothNo birefringenceNo melt endotherm

This data illustrates that both the incorporation of a polymeric inhibitor and the use of solid dispersion technology can significantly improve the physical stability of NPGD in a solid formulation compared to a control without these stabilizing elements.

References

Validation & Comparative

A Comparative Analysis of Neopentyl Glycol Dicaprate and Mineral Oil in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A fundamental understanding of the physicochemical properties of each emollient is crucial for predicting their behavior in an emulsion.

PropertyNeopentyl Glycol DicaprateMineral Oil (Cosmetic Grade)
INCI Name Neopentyl Glycol Dicaprylate/DicaprateParaffinum Liquidum
Chemical Nature Diester of neopentyl glycol with caprylic and capric acids.[1]A complex mixture of highly refined saturated hydrocarbons derived from petroleum.
Appearance Clear, colorless to pale yellow liquid.[1]Colorless, odorless, and tasteless liquid.[2]
Solubility Insoluble in water; soluble in oil.[1]Insoluble in water; soluble in oils.
Viscosity Low.[1]Varies by grade (light, medium, heavy); typically ranges from low to high viscosity (e.g., ~70 cSt).[2][3]
Sensory Profile Lightweight, non-greasy, silky feel.[1]Can be perceived as heavy and greasy depending on the grade and concentration.
Comedogenicity Non-comedogenic.[1]Cosmetic grades are considered non-comedogenic.[2]

Performance in Emulsions: A Comparative Overview

Based on their distinct chemical natures, this compound and Mineral Oil are expected to impart different characteristics to an emulsion.

This compound is a synthetic ester known for its elegant and light sensory profile.[1] Its low viscosity and good spreadability contribute to a smooth application and a non-greasy after-feel, making it a popular choice in modern cosmetic formulations.[1] It is often used to create emulsions with a matte finish.

Mineral Oil , a long-standing ingredient in skincare, is valued for its occlusive properties, which help to reduce transepidermal water loss (TEWL) and moisturize the skin.[2] The viscosity of mineral oil can be selected based on the desired thickness and emollience of the final product.[3] While effective, it can sometimes be associated with a heavier, more greasy skin feel.

Experimental Protocols for Comparative Analysis

To conduct a direct comparative analysis of these two emollients in an emulsion, the following experimental protocols are recommended.

Emulsion Preparation

A standardized base emulsion formulation should be used, with the only variable being the oil phase (this compound vs. Mineral Oil) at a fixed concentration. A typical oil-in-water (O/W) emulsion can be prepared as follows:

  • Oil Phase Preparation: Heat the chosen emollient (this compound or Mineral Oil) and an emulsifier (e.g., Cetearyl Alcohol and Ceteareth-20) to 75°C.

  • Aqueous Phase Preparation: Heat deionized water and any water-soluble ingredients (e.g., glycerin, preservatives) to 75°C.

  • Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a controlled speed (e.g., 5000 rpm) for a specified time (e.g., 5 minutes).

  • Cooling: Continue stirring at a lower speed until the emulsion cools to room temperature.

Droplet Size Analysis

The size of the oil droplets in the emulsion is a critical factor influencing stability and texture.

  • Method: Dynamic Light Scattering (DLS) is a common technique for measuring the particle size and size distribution of emulsified droplets.[4][5]

  • Procedure:

    • Dilute a small sample of the emulsion with deionized water to the appropriate concentration for the DLS instrument.

    • Place the diluted sample in a measurement cell and allow it to equilibrate to the instrument's temperature (typically 25°C).[6]

    • Perform the DLS measurement, which involves irradiating the sample with a laser and analyzing the fluctuations in the scattered light intensity caused by the Brownian motion of the droplets.[4][6]

    • The instrument's software calculates the average hydrodynamic diameter of the droplets and the polydispersity index (PDI), which indicates the breadth of the size distribution.[6]

  • Expected Outcome: Emulsions with smaller and more uniform droplet sizes are generally more stable.

Viscosity Measurement

Viscosity is a key parameter that affects the product's texture, feel, and stability.

  • Method: Rotational viscometry is a standard method for measuring the viscosity of semi-solid formulations like creams and lotions.[7][8]

  • Procedure:

    • Place a defined amount of the emulsion in the viscometer's sample cup.

    • Use a specified spindle (e.g., a disc or cylindrical spindle) and rotational speed.[7]

    • Allow the spindle to rotate for a set period to obtain a stable reading.[9]

    • Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).[7] Measurements can be taken at different shear rates to characterize the flow behavior (e.g., shear-thinning).

  • Expected Outcome: Mineral oil emulsions are generally expected to have a higher viscosity than those made with the less viscous this compound, assuming all other formulation components are identical.

Stability Testing

Emulsion stability is assessed to predict the product's shelf life and ensure its integrity under various conditions.

  • Methodology: A combination of accelerated stability tests is typically performed.[10][11][12]

    • Temperature Cycling: This test subjects the emulsion to alternating temperature extremes to simulate the stresses of shipping and storage.

      • Protocol: Place the emulsion samples at -10°C for 24 hours, followed by 24 hours at 25°C.[10] This constitutes one cycle. A product that remains stable after three to five cycles is considered to have good stability.[10]

    • Centrifugation: This method accelerates the separation of the oil and water phases to predict creaming or sedimentation.

      • Protocol: Heat the emulsion to 50°C and centrifuge at 3000 rpm for 30 minutes.[12] After centrifugation, visually inspect the sample for any signs of phase separation.[12]

  • Evaluation: At the end of the testing period, the emulsions are visually inspected for any signs of instability, such as creaming, coalescence, or phase separation. Physicochemical properties like pH, viscosity, and droplet size can also be re-measured and compared to the initial values.

Sensory Panel Evaluation

Instrumental measurements should be correlated with human sensory perception to fully understand the performance of the emollients.

  • Methodology: A trained sensory panel evaluates the emulsions based on a set of defined attributes.[13][14]

  • Procedure:

    • Provide panelists with coded samples of the two emulsions.

    • Ask them to evaluate attributes such as:

      • Appearance: Gloss, color.

      • Pickup: Firmness, ease of removal from the container.

      • Rub-out: Spreadability, slipperiness, absorption.

      • After-feel: Greasiness, stickiness, smoothness, residue.

    • Panelists rate each attribute on a predefined scale (e.g., a 9-point hedonic scale).[15]

  • Data Analysis: The results are statistically analyzed to identify significant differences in the sensory profiles of the two emulsions.[15]

Data Presentation

The following tables illustrate how quantitative data from these experiments should be structured for a clear comparison.

Table 1: Physicochemical Properties of Emulsions

ParameterEmulsion with this compoundEmulsion with Mineral Oil
pH (Measured Value)(Measured Value)
Droplet Size (DLS)
Mean Diameter (nm)(Measured Value)(Measured Value)
Polydispersity Index (PDI)(Measured Value)(Measured Value)
Viscosity (Rotational Viscometer)
Viscosity at 10 rpm (cP)(Measured Value)(Measured Value)

Table 2: Stability Testing Results

TestEmulsion with this compoundEmulsion with Mineral Oil
Temperature Cycling (3 cycles, -10°C to 25°C) Pass/Fail (with observations)Pass/Fail (with observations)
Centrifugation (3000 rpm, 30 min, 50°C) Pass/Fail (with observations)Pass/Fail (with observations)

Table 3: Sensory Panel Evaluation (Mean Scores on a 9-point scale)

AttributeEmulsion with this compoundEmulsion with Mineral Oil
Spreadability (Score)(Score)
Greasiness (Score)(Score)
Smoothness (Score)(Score)
Overall Preference (Score)(Score)

Visualizations

Experimental Workflow for Emulsion Comparison

G cluster_prep Emulsion Preparation cluster_analysis Comparative Analysis cluster_results Results A Formulation A: This compound C Droplet Size Analysis (DLS) A->C D Viscosity Measurement (Rotational Viscometry) A->D E Stability Testing (Cycling & Centrifugation) A->E F Sensory Panel Evaluation A->F B Formulation B: Mineral Oil B->C B->D B->E B->F G Quantitative Data Comparison (Tables) C->G D->G E->G F->G H Qualitative Performance Assessment G->H

Caption: Workflow for the comparative analysis of emulsions.

Logical Relationship of Emulsion Properties

G cluster_formulation Formulation cluster_properties Physicochemical Properties cluster_performance Product Performance Oil Oil Phase (e.g., this compound vs. Mineral Oil) DropletSize Droplet Size & Distribution Oil->DropletSize Viscosity Viscosity & Rheology Oil->Viscosity Emulsifier Emulsifier System Emulsifier->DropletSize Process Homogenization Process Process->DropletSize Stability Stability (Shelf Life) DropletSize->Stability Sensory Sensory Perception (Texture, Feel) DropletSize->Sensory Viscosity->Stability Viscosity->Sensory

Caption: Interplay of formulation, properties, and performance.

Conclusion

The selection between this compound and Mineral Oil in emulsion formulation will depend on the desired product attributes. For a lightweight, non-greasy product with a sophisticated sensory profile, this compound is an excellent choice. For a highly moisturizing and occlusive product where a richer texture is acceptable or desired, Mineral Oil remains a reliable and cost-effective option.

This guide provides the necessary framework for a comprehensive, data-driven comparison of these two emollients. By following the outlined experimental protocols, researchers and formulators can make informed decisions to optimize their emulsion-based products for stability, performance, and consumer appeal.

References

A Comparative Performance Analysis of Neopentyl Glycol Dicaprate and Other Common Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of Neopentyl glycol dicaprate in comparison to other widely used emollients: Isopropyl Palmitate, Caprylic/Capric Triglyceride, and Dimethicone. The selection of an appropriate emollient is a critical factor in the formulation of topical drug delivery systems and dermatological products, directly impacting stability, efficacy, and patient compliance. This document summarizes key performance indicators, supported by detailed experimental protocols and an exploration of the molecular pathways influenced by emollients in skin hydration.

Executive Summary

This compound is a synthetic ester known for its lightweight, non-greasy, and silky sensory profile.[1][2][3] It offers excellent spreadability and forms a breathable barrier on the skin to help retain moisture.[1][4] In comparison to other emollients, it provides a distinct sensory experience, often described as elegant and matte. While direct quantitative head-to-head data is limited in publicly available literature, this guide synthesizes available information to provide a comparative overview of key performance parameters.

Data Presentation: Emollient Performance Comparison

The following tables summarize the performance characteristics of this compound against Isopropyl Palmitate, Caprylic/Capric Triglyceride, and Dimethicone. Due to the limited availability of direct comparative quantitative data in published studies, some parameters are described qualitatively.

Table 1: Physicochemical and Sensory Properties

PropertyThis compoundIsopropyl PalmitateCaprylic/Capric TriglycerideDimethicone
Chemical Class DiesterMonoesterTriester (Triglyceride)Silicone Polymer
Sensory Feel Light, Silky, Powdery, Matte Finish[3][5]Light, Fast-spreading, Can feel slightly oilySmooth, Non-greasy, Good slip[6]Smooth, Silky, Protective
Spreadability High[1][4]HighMedium to HighHigh
Residue (After-feel) Low to None[1]Low to MediumLowLow
Occlusivity Moderate (Forms a breathable film)[4]Low to ModerateModerateHigh

Table 2: Functional Performance

Performance MetricThis compoundIsopropyl PalmitateCaprylic/Capric TriglycerideDimethicone
Moisturization (Corneometry) Data not available in direct comparisonExpected to show an increaseExpected to show a significant increaseExpected to show a significant increase
Barrier Function (TEWL Reduction) Expected to show a reductionExpected to show a slight reductionExpected to show a moderate reduction[6]Expected to show a significant reduction
Solubilizing Capacity Good solvent for active ingredients[4]Good solventGood solventLimited

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a clear understanding of the data.

Sensory Panel Evaluation

Objective: To assess and compare the subjective sensory characteristics of emollients upon application to the skin.

Methodology:

  • Panelists: A trained sensory panel of 10-15 individuals is selected. Panelists are screened for their sensory acuity and ability to discriminate between different textures.

  • Product Application: A standardized amount (e.g., 0.1 mL) of each emollient is applied to a designated area on the panelists' volar forearm in a randomized and blinded manner.

  • Sensory Attributes Evaluated: Panelists evaluate a comprehensive list of attributes at specific time points (e.g., immediately after application and after 5 minutes) to assess both initial feel and after-feel.[7][8] Key attributes include:

    • Spreadability: The ease of application and gliding on the skin.

    • Absorbency: The perceived speed at which the emollient is absorbed.

    • Greasiness/Oliness: The perception of an oily or fatty residue.

    • Tackiness/Stickiness: The degree of adhesive feel after application.

    • Smoothness/Softness: The perceived smoothness and suppleness of the skin.

  • Data Collection and Analysis: Panelists rate the intensity of each attribute on a structured scale (e.g., a 10-point or 100-point scale).[7] The data is then statistically analyzed using methods such as Analysis of Variance (ANOVA) to determine significant differences between the emollients.[9]

Instrumental Measurement of Spreadability

Objective: To objectively quantify the spreading properties of emollients.

Methodology:

  • Apparatus: A texture analyzer or a device that measures the area of spread under a defined force. A common method involves placing the emollient between two parallel plates.[10]

  • Procedure:

    • A standardized volume of the emollient is placed on a flat, non-porous surface (e.g., a glass plate or an artificial skin substitute).[11]

    • A known weight or force is applied to the emollient via a top plate for a specified duration.

    • The diameter of the resulting spread is measured.[10]

    • The process is repeated with increasing weights to generate a spreadability profile.

  • Data Analysis: The area of spread (in mm²) is calculated for each applied force (in N). The results are often presented as a graph of spread area versus applied force, allowing for a quantitative comparison of spreadability.[11]

In-Vivo Skin Hydration and Barrier Function Measurement

Objective: To quantitatively measure the effect of emollients on skin hydration and barrier function.

Methodology:

  • Instrumentation:

    • Corneometer®: Measures the electrical capacitance of the skin, which correlates with the hydration level of the stratum corneum.[12][13]

    • Tewameter®: Measures the Transepidermal Water Loss (TEWL), which indicates the integrity of the skin's barrier function.[13][14]

  • Procedure:

    • A panel of volunteers with normal to dry skin is selected.

    • Test areas are demarcated on the volar forearms.

    • Baseline Corneometer® and Tewameter® readings are taken after an acclimatization period in a controlled environment (temperature and humidity).[12]

    • A standardized amount (e.g., 2 mg/cm²) of each emollient is applied to the designated test areas.

    • Measurements are repeated at specified time intervals (e.g., 1, 2, 4, and 8 hours) after application.

  • Data Analysis:

    • Corneometry: The change in skin hydration is calculated as the percentage increase from the baseline reading.

    • TEWL: The percentage reduction in TEWL compared to baseline and an untreated control site indicates an improvement in skin barrier function.

Signaling Pathways and Mechanisms of Action

Emollients improve skin hydration and barrier function not just by forming a physical barrier, but also by influencing cellular signaling pathways within the epidermis. Two key pathways are the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and the ceramide synthesis pathway.

PPAR Signaling Pathway

Peroxisome Proliferator-Activated Receptors (PPARs) are transcription factors that play a crucial role in keratinocyte differentiation and the formation of the skin barrier.[15][16] Certain emollients, particularly those containing fatty acids, can act as ligands for PPARs.

PPAR_Signaling_Pathway Emollient Emollient (e.g., Fatty Acids) PPAR PPARα / PPARγ Emollient->PPAR Binds & Activates PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (PPAR Response Element) in DNA PPAR_RXR->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Regulates Proteins Increased Synthesis of: - Structural Proteins (Filaggrin, Loricrin) - Lipids (Ceramides, Cholesterol) Target_Genes->Proteins Barrier Improved Skin Barrier Function Proteins->Barrier

PPAR Signaling Pathway in Skin Barrier Formation.

As depicted in the diagram, the binding of emollient-derived fatty acids to PPARs leads to the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called PPAR Response Elements (PPREs), which in turn upregulates the transcription of genes involved in the synthesis of key structural proteins (like filaggrin and loricrin) and lipids (such as ceramides (B1148491) and cholesterol).[17] This ultimately enhances the integrity and function of the skin barrier.

Ceramide Synthesis Pathway

Ceramides are a major lipid component of the stratum corneum and are crucial for maintaining the skin's barrier function and water-holding capacity.[18][19] Emollients can contribute to ceramide synthesis, either by providing precursors or by creating an environment that supports the enzymatic processes involved.

Ceramide_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_SC Stratum Corneum Serine Serine + Palmitoyl-CoA SPT Serine Palmitoyltransferase (SPT) Serine->SPT Dihydrosphingosine Dihydrosphingosine SPT->Dihydrosphingosine CerS Ceramide Synthase (CerS) Dihydrosphingosine->CerS Dihydroceramide Dihydroceramide CerS->Dihydroceramide Fatty_Acids Fatty Acids (from Emollients) Fatty_Acids->CerS DES Dihydroceramide Desaturase (DES) Dihydroceramide->DES Ceramide Ceramide DES->Ceramide Barrier Lamellar Lipid Bilayer (Improved Barrier Function) Ceramide->Barrier Incorporation into

Simplified de novo Ceramide Synthesis Pathway.

The de novo synthesis pathway, occurring in the endoplasmic reticulum, is a key process for generating ceramides. As shown, it begins with the condensation of serine and palmitoyl-CoA. Subsequent enzymatic reactions, involving enzymes like ceramide synthase, lead to the formation of ceramides. Emollients can provide fatty acid precursors that are incorporated into the ceramide structure, thereby supporting the synthesis of these essential barrier lipids.[8]

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the comparative evaluation of emollient performance.

Experimental_Workflow Start Start: Emollient Selection Physicochemical Physicochemical Characterization (Viscosity, Surface Tension, etc.) Start->Physicochemical InVivo In-Vivo Human Panel Testing Start->InVivo InVitro In-Vitro Testing Physicochemical->InVitro Spreadability Instrumental Spreadability (e.g., Parallel Plate) InVitro->Spreadability Data Data Analysis & Comparison Spreadability->Data Sensory Sensory Panel Evaluation (Spreadability, Greasiness, After-feel) InVivo->Sensory Moisturization Moisturization & Barrier Function (Corneometry & TEWL) InVivo->Moisturization Sensory->Data Moisturization->Data Conclusion Conclusion: Performance Profile Data->Conclusion

General Workflow for Emollient Performance Evaluation.

This workflow outlines the key stages in a comprehensive emollient evaluation, from initial selection and physicochemical characterization to in-vitro and in-vivo performance testing, culminating in a comparative analysis of the collected data.

References

Neopentyl Glycol Dicaprate: A High-Performance, Non-Phthalate Plasticizer for Demanding Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Neopentyl Glycol Dicaprate with traditional and alternative plasticizers, offering researchers and drug development professionals a data-driven guide to making informed material selections.

In the quest for safer and more efficient materials, the scrutiny of plasticizers—essential components that impart flexibility to polymers—has intensified. Growing health and environmental concerns associated with traditional phthalate-based plasticizers, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP), have spurred the development of viable alternatives. Among these, this compound (NGD) is emerging as a compelling non-phthalate option, offering a unique combination of performance, stability, and a favorable safety profile.

This guide provides a comprehensive comparison of this compound with the widely used phthalate plasticizer DEHP, and two other common non-phthalate alternatives: Dioctyl Terephthalate (DOTP) and Acetyl Tributyl Citrate (ATBC). The information presented herein is supported by available experimental data and standardized testing protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate plasticizer for their specific applications.

Performance at a Glance: A Comparative Analysis

The selection of a plasticizer is a critical decision that influences the final properties and long-term stability of a polymer product. The following tables summarize the key performance indicators of this compound, DEHP, DOTP, and ATBC in a typical Polyvinyl Chloride (PVC) formulation.

It is important to note that while direct comparative data for this compound is limited in the context of industrial plasticizers, the data for other Neopentyl Glycol esters, such as Neopentyl Glycol Diacetate and a generic ester mixture, serve as a strong proxy for its performance.[1]

Table 1: Comparative Mechanical Properties of Plasticizers in PVC

PropertyNeopentyl Glycol Ester MixtureDEHP (Phthalate)DOTP (Non-Phthalate)ATBC (Non-Phthalate)Test Method
Tensile Strength (MPa) ~21.6~20.1~22.4~20.7ASTM D2284
100% Modulus (MPa) ~11.3~10.8~11.8~11.1ASTM D2284
Elongation at Break (%) ~380~360~350~370ASTM D2284
Hardness (Shore A) 85858684ASTM D2240

Data for Neopentyl Glycol Ester Mixture is used as a proxy for this compound.

Table 2: Comparative Permanence and Thermal Stability

PropertyNeopentyl Glycol Ester MixtureDEHP (Phthalate)DOTP (Non-Phthalate)ATBC (Non-Phthalate)Test Method
Volatility (% weight loss) ~0.5~0.6~0.4~0.8ASTM D1203
Migration (into hexane, % loss) Lower (qualitative)Higher (qualitative)Lower (qualitative)Moderate (qualitative)ASTM D1239
Thermal Stability (TGA, 5% weight loss, °C) ~230~215~235~220ASTM E1131
Static Heat Resistance (min) 60455550Internal Method

Data for Neopentyl Glycol Ester Mixture is used as a proxy for this compound.

Table 3: Toxicological Profile Summary

PlasticizerCarcinogenicityEndocrine DisruptionGeneral Toxicity
This compound Not classified as a carcinogen.[2]No evidence of endocrine disruption.Low acute and chronic toxicity.[3][4]
DEHP (Phthalate) Probable human carcinogen (IARC Group 2B).Known endocrine disruptor.Reproductive and developmental toxicity concerns.
DOTP (Non-Phthalate) Not classified as a carcinogen.Not considered an endocrine disruptor.Low toxicity profile.
ATBC (Non-Phthalate) Not classified as a carcinogen.No evidence of endocrine disruption.Generally recognized as safe (GRAS).

Delving into the Data: Experimental Protocols

To ensure a standardized and objective comparison of plasticizer performance, a suite of well-defined experimental protocols is employed. These methods, primarily established by organizations like ASTM International and the International Organization for Standardization (ISO), provide a framework for evaluating key characteristics.

Plasticizing Efficiency: Mechanical Properties

The primary function of a plasticizer is to enhance the flexibility and workability of a polymer. The efficiency of a plasticizer is determined by measuring the changes in the mechanical properties of the plasticized polymer.

Experimental Protocol: Tensile Properties (ASTM D2284)

  • Sample Preparation: PVC formulations are prepared with a specified concentration of the plasticizer. The mixture is then processed (e.g., milled and compression molded) into standardized dumbbell-shaped specimens.

  • Conditioning: The specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Testing: A universal testing machine is used to apply a tensile force to the specimen at a constant rate of crosshead movement until it fractures.

  • Data Acquisition: The tensile strength (the maximum stress the material can withstand), modulus of elasticity (a measure of stiffness), and elongation at break (the extent to which the material can stretch before breaking) are recorded.

Permanence: Migration and Volatility

A crucial aspect of plasticizer performance is its ability to remain within the polymer matrix over time and under various environmental conditions. Migration, the process by which a plasticizer leaches out of the material, can lead to a loss of flexibility and potential contamination of surrounding materials.

Experimental Protocol: Plasticizer Migration (ASTM D1239)

  • Sample Preparation: A disc of the plasticized PVC is prepared and its initial weight is recorded.

  • Exposure: The PVC disc is placed in contact with an absorbing medium (e.g., activated carbon or a specific solvent like hexane) in a sealed container.

  • Incubation: The assembly is maintained at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

  • Measurement: After incubation, the PVC disc is removed, cleaned, and reweighed. The weight loss is calculated and reported as the percentage of plasticizer that has migrated.

Thermal Stability

The thermal stability of a plasticizer is critical for both the processing of the polymer and the end-use application, especially in environments with elevated temperatures.

Experimental Protocol: Thermogravimetric Analysis (TGA) (ASTM E1131)

  • Sample Preparation: A small, precisely weighed sample of the plasticized PVC is placed in a TGA crucible.

  • Heating Program: The sample is heated in a controlled atmosphere (typically nitrogen or air) at a constant rate (e.g., 10°C/minute) over a specified temperature range.

  • Data Acquisition: The TGA instrument continuously measures the weight of the sample as a function of temperature.

  • Analysis: The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is determined, indicating the onset of thermal degradation.

Visualizing the Science: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Plasticization_Mechanism cluster_0 Rigid PVC cluster_1 Plasticized PVC PVC_Chains_Rigid Polymer Chains (Closely Packed) Plasticizer Neopentyl Glycol Dicaprate Molecules PVC_Chains_Rigid->Plasticizer Addition of Plasticizer PVC_Chains_Plasticized Polymer Chains (Increased Spacing) Plasticizer->PVC_Chains_Plasticized Intercalation

Mechanism of PVC Plasticization

Experimental_Workflow cluster_tests Performance Testing Start Start: Plasticizer Evaluation Formulation PVC Formulation with Test Plasticizer Start->Formulation Processing Milling and Compression Molding Formulation->Processing Sample_Prep Specimen Preparation (Dumbbells, Discs) Processing->Sample_Prep Conditioning Conditioning (23°C, 50% RH) Sample_Prep->Conditioning Mechanical_Testing Mechanical Properties (ASTM D2284) - Tensile Strength - Elongation - Hardness Conditioning->Mechanical_Testing Migration_Testing Migration Analysis (ASTM D1239) - Weight Loss Conditioning->Migration_Testing Thermal_Testing Thermal Stability (TGA - ASTM E1131) - Decomposition Temp. Conditioning->Thermal_Testing Data_Analysis Data Analysis and Comparison Mechanical_Testing->Data_Analysis Migration_Testing->Data_Analysis Thermal_Testing->Data_Analysis Conclusion Conclusion: Plasticizer Performance Data_Analysis->Conclusion

Experimental Workflow for Plasticizer Evaluation

Conclusion: A Promising Alternative for a Safer Future

The data and experimental evidence strongly suggest that this compound, and its ester analogues, represent a high-performance, non-phthalate alternative to traditional plasticizers. Exhibiting comparable, and in some cases superior, mechanical properties, permanence, and thermal stability to DEHP, Neopentyl Glycol esters offer a compelling choice for manufacturers and researchers.[1]

Furthermore, the favorable toxicological profile of this compound, characterized by low toxicity and the absence of endocrine-disrupting properties, addresses the key health concerns associated with phthalates.[3][4] This makes it a particularly suitable candidate for sensitive applications in the pharmaceutical and medical device industries, as well as in consumer products where safety is paramount.

As the demand for safer and more sustainable materials continues to grow, this compound stands out as a scientifically sound and responsible choice, enabling the development of flexible, durable, and safe products for a wide range of applications.

References

The Untapped Potential of Neopentyl Glycol Esters in Transdermal Drug Delivery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective and safe penetration enhancers is a critical endeavor in the advancement of transdermal drug delivery systems (TDDS). While established enhancers have been extensively studied, emerging candidates like Neopentyl glycol (NPG) esters warrant investigation. This guide provides a comparative analysis of NPG esters against commonly used penetration enhancers, supported by experimental data and detailed protocols, to elucidate their potential role in next-generation TDDS.

Neopentyl glycol esters, such as Neopentyl glycol diheptanoate, are primarily recognized in the cosmetics industry for their emollient and texture-enhancing properties.[1][2][3] They are known to form a non-occlusive, protective layer on the skin, retaining moisture and providing a smooth, non-greasy feel.[1] While direct quantitative data on their efficacy as drug penetration enhancers is not yet available in published literature, their chemical structure as esters suggests a potential mechanism of action similar to other ester-type enhancers.

Comparative Performance of Penetration Enhancers

To contextualize the potential of NPG esters, it is essential to compare their theoretical properties with the established performance of widely used penetration enhancers. The following tables summarize key permeation parameters for various enhancers from in vitro studies, providing a benchmark for future investigations into NPG esters.

Table 1: Comparative Permeation Data of Selected Penetration Enhancers

Penetration EnhancerDrugVehicle/FormulationSkin ModelFlux (Jss) (μg/cm²/h)Permeability Coefficient (Kp) (cm/h)Enhancement Ratio (ER)Reference(s)
Terpenes
d-Limonene (5%)BufalinNot specifiedNot specifiedNot specifiedNot specified22.2[4]
1,8-Cineole (5%)BufalinNot specifiedNot specifiedNot specifiedNot specified17.1[4]
l-Menthol (5%)BufalinNot specifiedNot specifiedNot specifiedNot specified15.3[4]
CineolEthinylestradiol & Medroxyprogesterone acetateHPMC patchCellophane membrane847.398.53Not specified[5]
CineolAliskiren hemifumarateMethocel K 15 M patchCellophane membrane729.088.32Not specified[6][7]
Fatty Acids
Oleic Acid (10%)Lumiracoxib25% Poloxamer gelPorcine ear skin~6.5 times higher than controlNot specified~6.5[8]
Oleic AcidLamotrigine (B1674446)Eudragit®RS100 patchNot specified0.916 mg/cm²hNot specified3.55[9]
Oleic AcidAliskiren hemifumaratePGH patchCellophane membrane281.615.82Not specified[6][7]
Glycols
Propylene (B89431) GlycolLoperamide (B1203769) HCl12% gelHuman skinDose-dependentNot specifiedNot specified[10]
Propylene GlycolPropofol (B549288)Not specifiedRat skinShowed highest enhancing effect among co-solventsNot specifiedNot specified[11]
Propylene GlycolLamotrigineEudragit®RS100 patchNot specifiedNot specifiedNot specifiedNot specified[9]

Note: The experimental conditions, including the specific drug, formulation, and skin model, significantly influence the permeation parameters. Therefore, direct comparison across different studies should be made with caution.

Mechanisms of Skin Penetration Enhancement

Chemical penetration enhancers primarily work by reversibly disrupting the highly ordered structure of the stratum corneum, the outermost layer of the skin and the main barrier to drug absorption.[12] The proposed mechanisms can be broadly categorized as:

  • Disruption of Intercellular Lipids: Enhancers can fluidize the lipid bilayers, altering their packing and increasing the diffusion coefficient of the drug through this pathway.[13]

  • Interaction with Intracellular Proteins: Some enhancers can interact with keratin (B1170402) within the corneocytes, leading to a change in protein conformation and increased permeability.

  • Improved Partitioning: Enhancers can increase the solubility of the drug within the stratum corneum, thereby improving its partitioning from the formulation into the skin.[12]

Esters, as a class of penetration enhancers, are thought to function primarily by partitioning into the lipid bilayers and disrupting their ordered domains. It is hypothesized that Neopentyl glycol esters could act through a similar mechanism.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

The in vitro skin permeation study is a crucial experiment for evaluating the efficacy of penetration enhancers. The Franz diffusion cell is the most commonly used apparatus for this purpose.

Objective: To determine the rate and extent of drug permeation across a skin membrane from a topical or transdermal formulation.

Materials and Methods:

  • Skin Membrane Preparation: Full-thickness or dermatomed skin from a suitable model (e.g., human cadaver, porcine ear, rat abdomen) is excised and mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Franz Diffusion Cell Assembly: The receptor compartment is filled with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4) to maintain sink conditions. The system is maintained at a constant temperature, typically 32°C, to mimic skin surface temperature.

  • Formulation Application: A precise amount of the formulation containing the drug and the penetration enhancer is applied to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor medium.

  • Sample Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss), permeability coefficient (Kp), and enhancement ratio (ER) are calculated from this plot.

Visualizing the Process: Diagrams

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis & Dermis cluster_3 Systemic Circulation Formulation Drug + NPG Ester in Vehicle SC Disruption of Lipid Bilayers Formulation->SC Partitioning Dermis Drug Diffusion SC->Dermis Enhanced Permeation Proteins Interaction with Intracellular Proteins Proteins->Dermis Blood Systemic Absorption Dermis->Blood

Caption: Proposed mechanism of Neopentyl glycol esters in enhancing transdermal drug delivery.

G start Start prep_skin Excise and Prepare Skin Membrane start->prep_skin mount_skin Mount Skin on Franz Diffusion Cell prep_skin->mount_skin fill_receptor Fill Receptor Compartment with Medium mount_skin->fill_receptor equilibrate Equilibrate System (32°C) fill_receptor->equilibrate apply_formulation Apply Formulation to Donor Compartment equilibrate->apply_formulation sample Withdraw Samples at Timed Intervals apply_formulation->sample analyze Analyze Drug Concentration (HPLC/UV-Vis) sample->analyze Repeat calculate Calculate Permeation Parameters (Flux, Kp, ER) analyze->calculate end End calculate->end

Caption: Experimental workflow for an in vitro skin permeation study using Franz diffusion cells.

Conclusion and Future Directions

While Neopentyl glycol esters present an intriguing possibility as novel penetration enhancers due to their favorable physicochemical properties and established safety in cosmetic applications, their efficacy in transdermal drug delivery remains to be experimentally validated. The lack of direct comparative data highlights a significant research gap.

Future studies should focus on conducting comprehensive in vitro and in vivo permeation experiments to quantify the enhancement potential of various NPG esters for a range of drug molecules with different physicochemical properties. A thorough investigation into their mechanism of action and potential for skin irritation will be crucial for their development as safe and effective components in advanced transdermal drug delivery systems. The data and protocols presented in this guide offer a foundational framework for such investigations.

References

A Comparative Guide to the Validation of Analytical Methods for Neopentyl Glycol Dicaprate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for cosmetic and pharmaceutical raw materials is paramount to ensuring product quality, safety, and efficacy. Neopentyl glycol dicaprate, a widely used emollient and skin conditioning agent, is no exception. This guide provides a comparative overview of two common analytical techniques for assessing the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD).

This document outlines the experimental protocols and presents representative validation data for these methods. The quantitative data provided is based on studies of analogous ester compounds and serves as a robust guideline for the validation of analytical methods for this compound.

Method Comparison: GC-FID vs. HPLC-ELSD

Both GC-FID and HPLC-ELSD are powerful techniques for the analysis of semi-volatile and non-volatile compounds like this compound. The choice between the two often depends on the specific requirements of the analysis, including the potential impurities to be quantified and the available instrumentation.

  • Gas Chromatography with Flame Ionization Detection (GC-FID) is a well-established and robust technique for the analysis of volatile and semi-volatile compounds. It offers high resolution and sensitivity for many organic molecules.

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is particularly useful for non-volatile compounds and those that lack a UV chromophore, such as this compound. The ELSD is a universal detector that responds to the mass of the analyte.

The following sections provide detailed experimental protocols and a summary of key validation parameters for each method.

Experimental Protocols

Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is a representative method for the purity determination of diesters, adaptable for this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Split/Splitless Inlet

  • Capillary Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium or Nitrogen at a constant flow rate

  • Data Acquisition System

Chromatographic Conditions:

ParameterValue
Inlet Temperature280 °C
Injection Volume1 µL
Split Ratio50:1
Carrier Gas Flow1.0 mL/min
Oven Temperature ProgramInitial 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 10 min
Detector Temperature300 °C
Makeup Gas Flow25 mL/min (Nitrogen)
Hydrogen Flow30 mL/min
Air Flow300 mL/min

Sample Preparation:

Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of a suitable solvent such as isopropanol (B130326) or hexane (B92381) to obtain a concentration of 5 mg/mL.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This protocol outlines a general-purpose HPLC-ELSD method suitable for the analysis of non-volatile esters like this compound.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column Oven

  • Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data Acquisition System

Chromatographic Conditions:

ParameterValue
Mobile Phase AAcetonitrile
Mobile Phase BWater
Gradient90% A to 100% A over 15 minutes, hold at 100% A for 5 minutes
Flow Rate1.0 mL/min
Column Temperature40 °C
Injection Volume10 µL
ELSD Nebulizer Temperature40 °C
ELSD Evaporator Temperature60 °C
ELSD Gas Flow (Nitrogen)1.5 SLM (Standard Liters per Minute)

Sample Preparation:

Accurately weigh approximately 50 mg of this compound and dissolve in 10 mL of the initial mobile phase composition (90:10 Acetonitrile:Water) to obtain a concentration of 5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Validation Summary

The following tables summarize the typical performance characteristics for the GC-FID and HPLC-ELSD methods based on the analysis of analogous ester compounds. These values serve as a benchmark for the validation of a method for this compound.

Table 1: GC-FID Method Validation Parameters (Representative Data)

Validation ParameterAcceptance CriteriaRepresentative Performance Data
Linearity (R²) ≥ 0.9950.9992
Range 50% - 150% of target concentration2.5 - 7.5 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision≤ 3.0%1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.05 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.15 mg/mL
Specificity No interference at the retention time of the main peakPeak purity confirmed by mass spectrometry (if available)

Table 2: HPLC-ELSD Method Validation Parameters (Representative Data)

Validation ParameterAcceptance CriteriaRepresentative Performance Data
Linearity (R²) ≥ 0.99 (often requires logarithmic or quadratic fit)0.9975 (log-log fit)
Range 50% - 150% of target concentration2.5 - 7.5 mg/mL
Accuracy (% Recovery) 97.0% - 103.0%98.2% - 102.5%
Precision (RSD%)
- Repeatability (n=6)≤ 3.0%1.2%
- Intermediate Precision≤ 5.0%2.8%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.1 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.3 mg/mL
Specificity No interference at the retention time of the main peakBaseline resolution from potential impurities

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical method validation process and the signaling pathway for data analysis.

analytical_method_validation_workflow cluster_planning 1. Planning Phase cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Analytical Method Purpose (e.g., Purity Assay) set_acceptance_criteria Set Acceptance Criteria for Validation Parameters define_purpose->set_acceptance_criteria specificity Specificity/ Selectivity set_acceptance_criteria->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Experimental Data robustness->data_analysis compare_criteria Compare Results with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report data_analysis_pathway cluster_input Data Input cluster_processing Statistical Processing cluster_output Validation Results raw_data Raw Chromatographic Data (Peak Areas, Retention Times) linearity_calc Linear Regression (R², Slope, Intercept) raw_data->linearity_calc accuracy_calc Calculate % Recovery raw_data->accuracy_calc precision_calc Calculate Mean, SD, and %RSD raw_data->precision_calc lod_loq_calc Determine S/N Ratio raw_data->lod_loq_calc linearity_result Linearity Confirmed linearity_calc->linearity_result accuracy_result Accuracy Established accuracy_calc->accuracy_result precision_result Precision Determined precision_calc->precision_result sensitivity_result LOD & LOQ Established lod_loq_calc->sensitivity_result

Neopentyl Glycol Dicaprate: A Comparative Guide to Migration from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Neopentyl Glycol Dicaprate and Polymer Migration

This compound is a diester that serves as a plasticizer, emollient, and solvent in various formulations, including those in the cosmetic and pharmaceutical industries.[1] Its branched chemical structure, derived from neopentyl glycol, imparts properties such as high thermal stability and low volatility, which are advantageous in reducing migration from polymer matrices.[2]

Migration is the transfer of substances from a packaging material or polymer matrix into the product it contains.[3] This phenomenon is a critical consideration in the safety and efficacy of pharmaceuticals and consumer products, as migrated substances can be impurities that may pose health risks. The extent of migration is influenced by several factors, including the type of polymer, the nature of the migrating substance, contact time, and temperature.[4]

Comparison with Alternative Plasticizers

Neopentyl glycol-based plasticizers are often positioned as safer alternatives to traditional phthalate (B1215562) plasticizers, which have faced scrutiny due to potential endocrine-disrupting properties.[5] While specific comparative migration data for this compound is scarce, the general advantages of neopentyl glycol derivatives suggest lower migration potential compared to many conventional plasticizers.

Key Comparative Aspects:

  • Volatility: Neopentyl glycol esters generally exhibit lower volatility than phthalates, which can lead to reduced migration through evaporation.[2]

  • Thermal Stability: The high thermal stability of neopentyl glycol-based compounds suggests they are less likely to degrade and migrate at elevated temperatures.[2]

  • Molecular Structure: The branched structure of this compound may influence its interaction with polymer chains, potentially leading to lower diffusion rates compared to some linear plasticizers.[2]

Quantitative Data on Migration

Despite extensive searches, specific quantitative data comparing the migration of this compound from various polymer matrices against other plasticizers is not publicly available in the literature or technical data sheets. The following table summarizes the typical conditions for migration testing as mandated by regulatory bodies, which would be applicable for generating such data.

ParameterTypical ConditionsRegulation/Standard Reference
Food Simulants - 10% Ethanol (Simulant A) - 3% Acetic Acid (Simulant B) - 20% Ethanol (Simulant C) - 50% Ethanol (Simulant D1) - Vegetable Oil (Simulant D2)Commission Regulation (EU) No 10/2011[6]
Test Duration 10 daysCommission Regulation (EU) No 10/2011[6]
Test Temperature 40°C (for long-term storage at room temperature)Commission Regulation (EU) No 10/2011[6]
Analytical Methods - Gas Chromatography-Mass Spectrometry (GC-MS) - Liquid Chromatography-Mass Spectrometry (LC-MS)[7][8]
Migration Limits Specific Migration Limits (SMLs) are set for individual substances based on toxicological data.Commission Regulation (EU) No 10/2011[3]

Experimental Protocols for Migration Testing

The following protocols outline the general methodologies for conducting migration studies to assess the transfer of substances like this compound from polymer matrices.

Overall Migration Testing

This test determines the total amount of non-volatile substances that migrate from the food contact material into a food simulant.

Methodology:

  • Sample Preparation: A defined surface area of the polymer material is cleaned and prepared.

  • Exposure: The sample is immersed in a selected food simulant within a migration cell.

  • Incubation: The migration cell is stored at a specified temperature and for a defined duration (e.g., 10 days at 40°C).

  • Analysis: The food simulant is evaporated, and the residue is weighed to determine the total migrated mass.

  • Expression of Results: Results are typically expressed in mg of migrated substance per dm² of the surface area of the material (mg/dm²) or mg of migrated substance per kg of food simulant (mg/kg).

Specific Migration Testing

This test quantifies the amount of a specific substance of interest (e.g., this compound) that migrates into a food simulant.

Methodology:

  • Sample Preparation and Exposure: Follows the same procedure as for overall migration testing.

  • Sample Extraction: After the incubation period, an aliquot of the food simulant is taken. For fatty food simulants like olive oil, a liquid-liquid extraction may be necessary to isolate the analyte.

  • Analytical Quantification: The concentration of the specific migrant in the extract is determined using a suitable analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Calibration: A calibration curve is generated using standards of the pure substance of interest to ensure accurate quantification.

  • Expression of Results: The specific migration is expressed in mg of the substance per kg of food simulant (mg/kg).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for specific migration testing.

G cluster_prep Sample Preparation cluster_exposure Migration Exposure cluster_analysis Analytical Phase cluster_results Data Interpretation Prep Prepare Polymer Sample (Defined Surface Area) Exposure Immerse in Food Simulant in Migration Cell Prep->Exposure Incubation Incubate at Controlled Temperature and Time Exposure->Incubation Extraction Extract Analyte from Simulant Incubation->Extraction Analysis Quantify Migrant (e.g., GC-MS, LC-MS) Extraction->Analysis Quantification Calculate Specific Migration (mg/kg) Analysis->Quantification Comparison Compare with Regulatory Limits (SML) Quantification->Comparison

Specific Migration Testing Workflow

Signaling Pathways and Toxicological Profile

No specific signaling pathways associated with the migration of this compound have been identified in the reviewed literature. However, toxicological information indicates that neopentyl glycol dicaprylate/dicaprate is considered a safe and non-toxic ingredient, suitable for various skin types, and does not cause irritation or sensitivity.[1]

Conclusion

This compound presents a promising alternative to traditional plasticizers, with inherent properties that suggest a favorable migration profile. However, a significant data gap exists in the public domain regarding direct, quantitative comparisons of its migration from various polymer matrices against other plasticizers. The experimental protocols and regulatory frameworks outlined in this guide provide a foundation for researchers and drug development professionals to conduct their own comparative studies to make informed decisions on material selection for their specific applications. The generation of such data would be a valuable contribution to the scientific community.

References

A Head-to-Head Comparison of Neopentyl Glycol Dicaprate and Triglycerides as Solvents in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact the stability, efficacy, and delivery of active pharmaceutical ingredients (APIs). This guide provides a comprehensive head-to-head comparison of two commonly utilized non-aqueous solvents: Neopentyl Glycol Dicaprylate/Dicaprate and Triglycerides (specifically Medium-Chain Triglycerides).

This comparison delves into their physicochemical properties, solvency performance, and safety profiles, supported by experimental data and detailed methodologies to aid in informed solvent selection.

Physicochemical Properties: A Quantitative Comparison

A clear understanding of the fundamental physicochemical properties of a solvent is paramount. The following table summarizes the key quantitative data for Neopentyl Glycol Dicaprylate/Dicaprate and Medium-Chain Triglycerides (MCT) oil, a common type of triglyceride used in pharmaceutical formulations.

PropertyNeopentyl Glycol Dicaprylate/DicaprateMedium-Chain Triglycerides (MCT) Oil
Appearance Clear, colorless to pale yellow liquid[1]Clear, colorless liquid
Viscosity Low (qualitative)[1][2]27 - 33 cP at 20°C
Boiling Point >250 °C[3]>220 °C
Polarity (Dielectric Constant) Data not readily available~3.93[4]
Solubility in Water Insoluble[1]<0.001 g/L at 20°C
Molecular Weight ~412.65 g/mol [5]Varies depending on fatty acid composition

Solvency Performance

The primary function of a solvent is to dissolve the API to create a stable and bioavailable formulation.

Neopentyl Glycol Dicaprylate/Dicaprate is recognized for its excellent emollient properties and its ability to act as a solvent for active ingredients, improving their dispersion and effectiveness.[1] It is particularly valued in topical and cosmetic formulations for its light, non-greasy feel and good spreadability.[1] Its non-comedogenic nature makes it suitable for a wide range of skin types.[1]

Triglycerides , particularly MCT oil, are widely used as lipid-based solvents in oral, parenteral, and topical drug delivery systems.[6] Their solvency for APIs is influenced by the chain length and degree of saturation of their fatty acid components. Shorter chain lengths and higher saturation can enhance the solubility of certain drugs. They are favored for their biocompatibility and ability to enhance the oral bioavailability of poorly water-soluble drugs.

Safety and Regulatory Profile

Both Neopentyl Glycol Dicaprylate/Dicaprate and Triglycerides generally have a favorable safety profile.

Neopentyl Glycol Dicaprylate/Dicaprate is considered a safe and non-toxic ingredient for use in cosmetics and personal care products.[1]

Medium-Chain Triglycerides are generally recognized as safe (GRAS) by the FDA for use in food and pharmaceutical applications. They are readily metabolized and have a long history of safe use.

Experimental Protocols

To ensure accurate and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize and compare solvent performance.

Determination of Solute Solubility via High-Performance Liquid Chromatography (HPLC)

This protocol outlines the equilibrium solubility measurement of an API in a solvent.

Objective: To quantify the maximum concentration of an API that can be dissolved in the solvent at a specific temperature.

Materials:

  • API powder

  • Solvent (Neopentyl Glycol Dicaprylate/Dicaprate or Triglyceride)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Vortex mixer

  • Shaking incubator or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Autosampler vials

  • Appropriate mobile phase and column for the API

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API to a known volume of the solvent in a sealed vial. The amount of API should be sufficient to ensure that undissolved solids remain after equilibration.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator or water bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The required time should be determined experimentally.

  • Sample Preparation for HPLC Analysis:

    • After equilibration, allow the samples to stand undisturbed for a sufficient time to allow undissolved API to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into an autosampler vial. This step is crucial to remove any undissolved particles that could interfere with the HPLC analysis.

    • Dilute the filtered sample with a suitable solvent (compatible with the mobile phase) to a concentration within the linear range of the calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of the API of known concentrations to construct a calibration curve.

    • Inject the prepared samples and standards into the HPLC system.

    • Record the peak area of the API for each sample.

  • Calculation:

    • Using the calibration curve, determine the concentration of the API in the diluted samples.

    • Calculate the equilibrium solubility of the API in the original solvent, taking into account the dilution factor.

Measurement of Viscosity using a Rotational Viscometer

This protocol is based on the principles outlined in ASTM D445 for measuring the viscosity of transparent and opaque liquids.[7][8][9][10][11]

Objective: To determine the dynamic viscosity of the solvent at a controlled temperature.

Materials:

  • Rotational viscometer with appropriate spindles

  • Temperature-controlled water bath or sample chamber

  • Solvent sample

  • Cleaning solvents

Procedure:

  • Instrument Setup and Calibration:

    • Select the appropriate spindle and rotational speed based on the expected viscosity of the sample. The instrument manual will provide guidance on selection.

    • Ensure the viscometer is level and calibrated according to the manufacturer's instructions.

  • Sample Preparation and Loading:

    • Place the solvent sample in the sample cup or beaker.

    • Allow the sample to equilibrate to the desired temperature in the temperature-controlled bath or chamber.

  • Measurement:

    • Immerse the selected spindle into the sample to the marked immersion depth.

    • Start the spindle rotation at the chosen speed.

    • Allow the reading to stabilize. The time required for stabilization will vary depending on the sample.

    • Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Cleaning:

    • Thoroughly clean the spindle and sample cup with an appropriate solvent after each measurement.

Visualizing Key Processes and Relationships

To further aid in the understanding of solvent selection and performance, the following diagrams, generated using the DOT language, illustrate critical workflows and conceptual relationships.

SolventSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Physicochemical Characterization cluster_2 Phase 3: Formulation & Performance A Define API Properties (Solubility, Stability) B Identify Potential Solvents (Neopentyl Glycol Dicaprate, Triglycerides, etc.) A->B C Preliminary Solubility Studies (Small Scale) B->C D Quantitative Solubility Analysis (HPLC) C->D E Viscosity Measurement D->E F Polarity Assessment E->F G Stability Studies (API in Solvent) F->G H Formulation Development G->H I In Vitro / In Vivo Studies H->I J Final Solvent Selection I->J SolventPropertiesPerformance cluster_Properties Solvent Physicochemical Properties cluster_Performance Drug Delivery Performance Polarity Polarity Solubility API Solubility Polarity->Solubility influences Viscosity Viscosity Stability Formulation Stability Viscosity->Stability impacts Spreadability Spreadability (Topical) Viscosity->Spreadability affects MolecularSize Molecular Size/Structure Bioavailability Bioavailability MolecularSize->Bioavailability can affect Solubility->Bioavailability directly impacts

References

Navigating the Thermal Landscape: A Comparative Guide to Neopentyl Glycol Dicaprate and Alternative Phase Change Materials for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking efficient thermal energy storage (TES) solutions, this guide provides a comprehensive comparison of Neopentyl glycol dicaprate (NPGD) and its alternatives. We delve into the thermophysical properties, experimental data, and performance metrics of NPGD, its parent compound Neopentyl glycol (NPG), and other common organic phase change materials (PCMs) like paraffin (B1166041) waxes and fatty acids.

This compound, an ester of Neopentyl glycol, has emerged as a promising candidate for latent heat thermal energy storage. Its tailored phase change temperatures and enhanced thermal stability address some of the limitations of its precursor, NPG. This guide will objectively evaluate its efficacy against established and alternative materials, providing the necessary data for informed selection in various TES applications.

At a Glance: Key Thermal Properties

The following table summarizes the key thermophysical properties of this compound and its alternatives. These values are critical for evaluating the energy storage capacity and heat transfer characteristics of each material.

MaterialMelting Point (°C)Latent Heat of Fusion (J/g)Thermal Conductivity (W/m·K)Specific Heat Capacity (J/g·K)
This compound Analogues (NPG-Esters) 11 - 35[1][2][3]98 - 124[1][2][3]~0.15 - 0.48 (with enhancements)[2]Data not readily available
Neopentyl Glycol (NPG) 41.9 (solid-solid)[1][3]141.91[1][3]~0.56 (with enhancements)1.76 (solid, at 25°C)[4]
Paraffin Wax (C16-C18) 23 - 67[5]180 - 230[5]~0.15 (solid)[6]~2.1[5]
Capric Acid 30.92 - 31.38[2]156.4 - 215.7[7]~0.15[2]Data not readily available
Lauric Acid 43 - 46[8]183.23 - 190[8][9]Data not readily availableData not readily available

Note: The properties of this compound are represented by its fatty acid ester analogues as specific data for the dicaprate form is limited in publicly available literature. Thermal conductivity values for PCMs are often enhanced with additives.

In-Depth Comparison

This compound (and its Analogues)

Esters of Neopentyl glycol, such as the conceptual this compound, are synthesized to overcome the primary drawback of pure NPG: a low degradation temperature that is close to its solid-liquid phase change temperature.[1][3] While NPG undergoes a solid-solid phase transition with a high latent heat, its practical application is limited.[1][3] The esterification with fatty acids, like capric acid, results in solid-liquid PCMs with a more suitable operating temperature range for applications such as building energy conservation and smart textiles.[1][3]

Advantages:

  • Tunable Melting Point: The choice of fatty acid allows for the tuning of the melting point to a specific application's needs.[1][3]

  • Improved Thermal Stability: NPG esters exhibit higher decomposition temperatures compared to NPG, enhancing their long-term performance and safety.[1][3]

  • Good Thermal Reliability: Studies on NPG-fatty acid esters have shown good thermal reliability and chemical stability over repeated thermal cycles.[1][3]

Disadvantages:

  • Lower Latent Heat: Compared to NPG's solid-solid transition, the solid-liquid latent heat of its esters is generally lower.[1][3]

  • Limited Data: Specific thermophysical data for this compound is not as readily available as for more common PCMs.

Neopentyl Glycol (NPG)

NPG is a well-known solid-solid PCM, meaning it undergoes a phase transition in its crystalline structure without melting.[1][3] This property is advantageous as it avoids the leakage issues associated with solid-liquid PCMs.

Advantages:

  • High Latent Heat of Solid-Solid Transition: NPG possesses a significant latent heat of transition, making it an effective energy storage material.[1][3]

  • No Leakage: As a solid-solid PCM, it does not liquefy, simplifying its containment and integration into systems.

Disadvantages:

  • Low Degradation Temperature: The proximity of its degradation temperature to its phase transition temperature is a major limitation for many applications.[1][3]

  • Sublimation: NPG can be prone to sublimation, leading to material loss over time if not properly encapsulated.

Paraffin Waxes

Paraffin waxes are a family of saturated hydrocarbons and are among the most widely used organic PCMs due to their availability, low cost, and well-characterized properties.[5]

Advantages:

  • High Latent Heat of Fusion: Paraffins typically exhibit a high latent heat of fusion, allowing for significant energy storage.[5]

  • Chemical Inertness: They are chemically inert and compatible with most materials.[10]

  • Wide Range of Melting Points: Paraffin waxes are available with a wide variety of melting points.[5]

Disadvantages:

  • Low Thermal Conductivity: Like most organic PCMs, paraffins have low thermal conductivity, which can hinder heat transfer rates.[6]

  • Flammability: Paraffin waxes are flammable, which can be a safety concern in certain applications.

Fatty Acids (Capric Acid and Lauric Acid)

Fatty acids are another important class of organic PCMs, derived from renewable resources. Capric acid and lauric acid are saturated fatty acids with melting points suitable for low to medium temperature thermal energy storage.

Advantages:

  • High Latent Heat: They possess high latent heats of fusion, comparable to paraffin waxes.[2][8][9]

  • Renewable Source: Being derived from natural fats and oils, they are a more sustainable option.

  • Congruent Melting: They melt and freeze congruently without phase segregation.

Disadvantages:

  • Corrosiveness: Fatty acids can be corrosive to some metals, requiring careful material selection for containment.

  • Odor: Some fatty acids can have a distinct odor, which may be a consideration for certain applications.

Experimental Protocols

To ensure the accurate and reproducible characterization of these thermal energy storage materials, standardized experimental protocols are essential. Below are detailed methodologies for two key analytical techniques.

Differential Scanning Calorimetry (DSC) for Thermal Properties

Differential Scanning Calorimetry is a fundamental technique used to determine the melting point and latent heat of fusion of PCMs.

Methodology:

  • Sample Preparation: A small, homogeneous sample of the PCM (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.[11][12] An empty sealed pan is used as a reference.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium) across the temperature range of interest.

  • Thermal Program: The sample is subjected to a controlled heating and cooling cycle under an inert nitrogen atmosphere (flow rate of ~50 mL/min).[13]

    • Heating Ramp: The sample is heated at a constant rate (e.g., 2-10 °C/min) through its melting transition. A lower heating rate (e.g., 0.5 K/min) can yield more precise onset and peak temperatures.[14][15]

    • Isothermal Hold: The sample is held at a temperature above its melting point for a sufficient time (e.g., 5 minutes) to ensure complete melting.[15]

    • Cooling Ramp: The sample is then cooled at a controlled rate (e.g., 2-10 °C/min) to observe its crystallization behavior.

  • Data Analysis: The melting temperature is typically determined as the onset or peak temperature of the endothermic melting peak. The latent heat of fusion is calculated by integrating the area of the melting peak.[13]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of PCM seal Seal in Aluminum Pan weigh->seal program Set Thermal Program (Heating/Cooling Rates) seal->program run Run DSC under Nitrogen Atmosphere program->run analyze Analyze Thermogram run->analyze determine Determine Melting Point & Latent Heat analyze->determine

DSC Experimental Workflow
Transient Plane Source (TPS) Method for Thermal Conductivity

The Transient Plane Source (TPS) method is a versatile technique for measuring the thermal conductivity of solids and liquids.

Methodology:

  • Sensor Selection: A TPS sensor of an appropriate size is chosen based on the sample dimensions and expected thermal properties. The sensor consists of a thin, electrically conductive nickel spiral encased in an insulating layer.

  • Sample Setup: The sensor is placed between two identical flat pieces of the solid PCM sample, ensuring good thermal contact. For liquid samples, the sensor is immersed in the liquid.

  • Measurement Principle: A short pulse of electrical current is passed through the sensor, causing a slight increase in its temperature. The sensor simultaneously acts as a temperature monitor, recording its temperature rise over time.

  • Data Acquisition: The temperature versus time response of the sensor is recorded by the instrument's software.

  • Calculation: The thermal conductivity of the material is calculated from the temperature transient response using a theoretical model that describes the heat flow from the sensor into the sample.[16][17] The method can also determine thermal diffusivity and specific heat capacity.

TPS_Workflow cluster_setup Sample Setup cluster_measurement Measurement cluster_calculation Calculation place_sensor Place TPS Sensor between two PCM samples ensure_contact Ensure Good Thermal Contact place_sensor->ensure_contact apply_pulse Apply Electrical Pulse to Sensor ensure_contact->apply_pulse record_temp Record Temperature vs. Time apply_pulse->record_temp analyze_response Analyze Transient Temperature Response record_temp->analyze_response calculate_k Calculate Thermal Conductivity (k) analyze_response->calculate_k

TPS Measurement Workflow

Conclusion

The selection of an appropriate phase change material is a critical decision in the design of efficient thermal energy storage systems. This compound and its analogues present a compelling option, particularly when enhanced thermal stability and a specific melting temperature are required. They offer a viable alternative to their parent compound, Neopentyl glycol, by mitigating its primary limitation of a low degradation temperature.

However, established organic PCMs like paraffin waxes and fatty acids remain strong contenders due to their high latent heat storage capacities and well-documented performance. The choice ultimately depends on the specific requirements of the application, including the desired operating temperature, cost constraints, safety considerations, and the importance of long-term thermal stability. This guide provides the foundational data and experimental context to aid researchers and professionals in making an informed decision for their thermal management needs.

References

Comparative Analysis of In Vivo Skin Irritation Potential: Neopentyl Glycol Dicaprate and Alternative Emollients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo skin irritation potential of Neopentyl Glycol Dicaprate (NPGD) against other commonly used emollients. The information is compiled from available safety assessments and scientific literature. It is important to note that while historical in vivo data exists for some older ingredients, the cosmetics industry is progressively transitioning towards in vitro and other alternative testing methods to evaluate skin irritation, in line with ethical considerations and regulatory shifts.

Executive Summary

This compound is a synthetic emollient widely used in cosmetic and personal care products for its favorable sensory properties and good safety profile. Based on available data, NPGD is considered to be non-irritating to the skin. In contrast, some other emollients, particularly older, less refined ingredients, may have a higher potential for skin irritation. This guide will delve into the available data, testing methodologies, and a comparative assessment.

Comparative Data on Skin Irritation Potential

Due to the shift away from animal testing, recent quantitative in vivo skin irritation data for cosmetic ingredients is limited. The following table summarizes the available information on the skin irritation potential of this compound and selected alternative emollients based on qualitative assessments and the results of in vitro studies.

IngredientTypePrimary FunctionReported Skin Irritation PotentialSupporting Data/Remarks
This compound Synthetic EsterEmollient, Skin Conditioning AgentVery Low Generally considered safe and non-irritating in cosmetic formulations.[1][2] A Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) assay, an in vitro method, predicted practically no irritation potential.[3]
Mineral Oil HydrocarbonEmollient, OcclusiveVery Low Cosmetic-grade mineral oil is highly refined and has a long history of safe use with a very low risk of skin irritation.
Petrolatum HydrocarbonEmollient, OcclusiveVery Low Considered a safe and effective skin protectant with minimal irritation potential.
Propylene (B89431) Glycol GlycolHumectant, Solvent, EmollientLow to Moderate Can be irritating to some individuals, especially at high concentrations or under occlusion.[4]
Lanolin Natural EsterEmollient, OcclusiveLow While an effective emollient, it can sometimes be associated with allergic contact dermatitis in sensitized individuals.
Isopropyl Myristate Synthetic EsterEmollient, ThickenerLow to Moderate Known to be comedogenic and can be irritating for some skin types.
Aqueous Cream (with Sodium Lauryl Sulfate) Mixed FormulationEmollientModerate to High The presence of Sodium Lauryl Sulfate (SLS) can lead to skin irritation, particularly with repeated use.[5]

Experimental Protocols for Skin Irritation Testing

The assessment of skin irritation has historically relied on in vivo animal tests, primarily the Draize test. However, there is a significant and ongoing shift towards validated in vitro methods using reconstructed human epidermis models.

In Vivo Method: The Draize Skin Irritation Test (Historical Context)

The Draize test, developed in 1944, was a standard method for assessing the skin irritation and corrosion potential of substances.[6] While its use is now largely phased out in the cosmetics industry for ethical reasons, it is important to understand the methodology as much of the historical data on older ingredients is based on this test.[7][8]

Principle: The test involves the application of a test substance to the shaved skin of an animal, typically an albino rabbit, and the subsequent observation of skin reactions.

General Procedure:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Skin Preparation: Approximately 24 hours before the test, the fur on the back of the rabbit is clipped to expose a sufficient area of skin. Care is taken to avoid abrading the skin.

  • Substance Application: A small amount (e.g., 0.5 ml of a liquid or 0.5 g of a solid) of the test substance is applied to a small patch of the shaved skin. The application site is then covered with a gauze patch.

  • Observation: The patches are removed after a set period (historically up to 24 hours, but later modified to 4 hours) and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific time points (e.g., 1, 24, 48, and 72 hours after patch removal).

  • Scoring: The reactions are scored on a numerical scale (typically 0-4 for both erythema and edema). The scores are then used to calculate a primary irritation index.

In Vitro Method: Reconstructed Human Epidermis (RhE) Test (e.g., EpiDerm™ Skin Irritation Test)

This is a validated and widely accepted in vitro alternative to the Draize test for skin irritation testing.[9][10]

Principle: The test uses a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin. The irritant potential of a chemical is assessed by its effect on the viability of the epidermal cells.

General Procedure:

  • Tissue Culture: Reconstructed human epidermis tissues are cultured at the air-liquid interface.

  • Substance Application: The test substance is applied topically to the surface of the tissue.

  • Incubation: The treated tissues are incubated for a specific period (e.g., 60 minutes).

  • Viability Assessment: After incubation, the tissues are rinsed and transferred to a medium containing a viability dye, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells convert the MTT into a blue formazan (B1609692) salt.

  • Measurement: The amount of formazan produced is measured spectrophotometrically, which is directly proportional to the percentage of viable cells.

  • Classification: A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to negative controls.

Visualizations

Experimental_Workflow_Draize_Test cluster_prep Preparation cluster_application Application cluster_observation Observation & Scoring Animal_Selection Select Albino Rabbits Skin_Prep Clip Fur on Back Animal_Selection->Skin_Prep Apply_Substance Apply 0.5ml/0.5g of Test Substance Skin_Prep->Apply_Substance Cover_Site Cover with Gauze Patch Apply_Substance->Cover_Site Remove_Patch Remove Patch after 4h Cover_Site->Remove_Patch Observe_Skin Observe Erythema & Edema at 1, 24, 48, 72h Remove_Patch->Observe_Skin Score_Reaction Score Reactions (0-4 scale) Observe_Skin->Score_Reaction Final_Assessment Calculate Primary Irritation Index Score_Reaction->Final_Assessment

Caption: Workflow of the historical in vivo Draize skin irritation test.

Experimental_Workflow_RhE_Test cluster_prep Preparation cluster_application Application & Incubation cluster_assessment Viability Assessment Culture_Tissue Culture Reconstructed Human Epidermis Apply_Substance Apply Test Substance Topically Culture_Tissue->Apply_Substance Incubate Incubate for 60 minutes Apply_Substance->Incubate Rinse_Tissue Rinse Tissue Incubate->Rinse_Tissue Add_MTT Add MTT Reagent Rinse_Tissue->Add_MTT Measure_Formazan Measure Formazan Spectrophotometrically Add_MTT->Measure_Formazan Classification Classify as Irritant if Viability <= 50% Measure_Formazan->Classification

Caption: Workflow of the in vitro Reconstructed Human Epidermis (RhE) skin irritation test.

Conclusion

The available evidence strongly supports that this compound has a very low potential for skin irritation, making it a favorable choice for a wide range of cosmetic and personal care applications. While direct comparative in vivo data with other emollients is scarce due to the move towards alternative testing methods, qualitative assessments and in vitro studies consistently demonstrate its safety. In contrast, some other emollients, such as propylene glycol and formulations containing detergents like SLS, have a recognized potential for causing skin irritation. The future of skin irritation testing lies in validated in vitro methods, which offer a more ethical and often more mechanistically relevant approach to assessing the safety of cosmetic ingredients.

References

The Interplay of Sensation and Flow: Correlating Sensory Panel Testing with Rheological Data for Neopentyl Glycol Dicaprate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the tactile experience of a topical formulation is as crucial as its clinical efficacy. The sensory profile—how a product feels on the skin—directly impacts patient compliance and consumer acceptance. Neopentyl glycol dicaprate, a widely used emollient, is prized for its light, silky feel.[1][2] This guide provides a comparative analysis of formulations containing this compound against common alternatives, correlating subjective sensory panel data with objective rheological measurements.

This document delves into the methodologies for quantifying the sensory experience and correlating it with the physical properties of a formulation. By understanding these relationships, formulators can more efficiently design products with desired sensory characteristics.

Comparative Analysis of Emollients

The selection of an emollient is a critical factor influencing the final sensory and rheological properties of a topical formulation.[3][4] While this compound is known for its light, non-greasy feel, other emollients offer a different range of tactile experiences.[2][5] Below is a comparative summary of sensory and rheological data for formulations containing this compound and two common alternatives: Caprylic/Capric Triglyceride and Isohexadecane.

Sensory Panel Data Summary

Sensory panels are instrumental in defining the tactile properties of a formulation.[3][6] Trained panelists evaluate products based on a set of standardized sensory attributes. The following table summarizes typical sensory profiles for emulsions formulated with the respective emollients.

Sensory AttributeFormulation with this compoundFormulation with Caprylic/Capric TriglycerideFormulation with Isohexadecane
Initial Feel Light, Silky[1][2]Medium, CushionyLight, Powdery
Spreadability Easy, Glides Smoothly[2]ModerateVery Easy, High Slip
Playtime/Rub-in Short to MediumMedium to LongShort
Absorption Fast[5]ModerateVery Fast
After-feel Non-greasy, Smooth[2]Slightly Oily, MoisturizingDry, Matte Finish
Greasiness LowModerateVery Low
Tackiness LowLow to ModerateLow
Rheological Data Summary

Rheology, the study of the flow of matter, provides quantitative measurements that can be correlated with sensory perceptions.[7] Key rheological parameters for topical formulations include viscosity, yield stress, and viscoelastic moduli (G' and G'').

Rheological ParameterFormulation with this compoundFormulation with Caprylic/Capric TriglycerideFormulation with Isohexadecane
Viscosity (at low shear) ModerateHighLow
Viscosity (at high shear) LowModerateVery Low
Yield Stress Low to ModerateModerate to HighLow
Storage Modulus (G') ModerateHighLow
Loss Modulus (G'') Low to ModerateModerateLow
Thixotropy ModerateHighLow

Note: The data presented in these tables is a synthesis of typical findings and may vary depending on the complete formulation, including the emulsifier system, thickeners, and other active ingredients.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and reproducible sensory and rheological data.

Sensory Panel Testing Protocol

This protocol outlines a descriptive analysis approach for evaluating the sensory properties of topical formulations.

1. Panelist Selection and Training:

  • A panel of 10-15 trained assessors is selected.

  • Panelists undergo training to familiarize themselves with the standardized terminology and evaluation techniques for skin feel attributes.

2. Product Evaluation Procedure:

  • A standardized amount of the product (e.g., 0.5 mL) is applied to a designated area on the forearm.

  • Panelists evaluate the product based on a predefined set of sensory attributes during different phases of application:

    • Phase 1: Pick-up: Initial feel on the fingertip.

    • Phase 2: Rub-out (1-3 cycles): Spreadability and glide.

    • Phase 3: Rub-out (until absorption): Playtime, absorption, and any changes in texture.

    • Phase 4: After-feel (1 minute after application): Greasiness, tackiness, and smoothness.

  • Each attribute is rated on a structured scale (e.g., 0-100).

3. Data Analysis:

  • The data is statistically analyzed using techniques such as Analysis of Variance (ANOVA) to determine significant differences between formulations.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between different sensory attributes and formulations.[8]

Rheological Measurement Protocol

This protocol describes the use of a rotational rheometer to characterize the flow behavior of topical formulations.

1. Instrumentation:

  • A controlled-stress or controlled-strain rheometer equipped with a parallel plate or cone-and-plate geometry is used.

  • Temperature is maintained at a constant, relevant temperature (e.g., 25°C).

2. Measurement Procedures:

  • Flow Curve (Viscosity vs. Shear Rate): The shear rate is ramped up from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) and then back down. This provides information on shear-thinning behavior and thixotropy.

  • Oscillatory Measurement (Frequency Sweep): A small, oscillating stress is applied to the sample at varying frequencies. This determines the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.

  • Yield Stress Measurement: A gradually increasing stress is applied to the sample until it begins to flow. The yield stress is the minimum stress required to initiate flow.

3. Data Analysis:

  • The collected data is plotted and analyzed to extract key rheological parameters.

  • Models such as the Herschel-Bulkley model can be fitted to the flow curve to quantify yield stress and consistency.

Visualizing the Correlation Workflow

The following diagrams illustrate the logical flow of correlating sensory and rheological data.

experimental_workflow cluster_formulation Formulation cluster_testing Experimental Testing cluster_data Data Acquisition cluster_analysis Data Analysis and Correlation cluster_outcome Outcome F1 Formulation A (this compound) SP Sensory Panel Testing F1->SP RM Rheological Measurements F1->RM F2 Formulation B (Alternative Emollient 1) F2->SP F2->RM F3 Formulation C (Alternative Emollient 2) F3->SP F3->RM SD Sensory Data (e.g., Spreadability, Greasiness) SP->SD RD Rheological Data (e.g., Viscosity, Yield Stress) RM->RD Corr Multivariate Analysis (e.g., PCA, PLS) SD->Corr RD->Corr Result Sensory-Rheology Correlation Model Corr->Result

Caption: Experimental workflow for correlating sensory and rheological data.

logical_relationship cluster_input Formulation Components cluster_properties Physicochemical Properties cluster_perception Sensory Perception cluster_outcome Overall Performance Emollient Emollient Type (e.g., this compound) Rheology Rheological Properties (Viscosity, Yield Stress, G', G'') Emollient->Rheology Thickener Thickener System Thickener->Rheology Emulsifier Emulsifier System Emulsifier->Rheology ParticleSize Droplet Size Distribution Emulsifier->ParticleSize Sensory Sensory Attributes (Spreadability, Greasiness, Absorption) Rheology->Sensory ParticleSize->Sensory Performance Product Performance & Consumer Acceptance Sensory->Performance

References

Safety Operating Guide

Proper Disposal of Neopentyl Glycol Dicaprate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of neopentyl glycol dicaprate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for meeting regulatory requirements and fostering a culture of safety.

Immediate Safety and Handling Protocols

Before handling this compound for disposal, it is crucial to be aware of its potential hazards and to use appropriate personal protective equipment (PPE).

Hazard Profile

This compound is classified with the following hazards:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

Required Personal Protective Equipment (PPE)

To mitigate risks of exposure, the following PPE must be worn:

  • Eye/Face Protection: Use safety glasses with side-shields or a face shield, approved under government standards such as NIOSH (US) or EN 166 (EU)[1][2].

  • Hand Protection: Handle with chemically resistant gloves. Gloves must be inspected prior to use, and proper removal techniques should be employed to avoid skin contact[1][2]. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[1][2].

  • Body Protection: Wear a complete suit protecting against chemicals or a lab coat[1]. Work clothes should be laundered separately[3].

  • Respiratory Protection: In case of insufficient ventilation or the formation of dust/aerosols, use an approved respirator[1].

Summary of Regulatory and Hazard Data

All disposal activities must comply with federal, state, and local regulations. The primary federal regulation in the United States governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).

Identifier Classification/Regulation Description Reference
GHS Signal Word WarningIndicates a potential hazard that is less severe.[1]
GHS Hazard Statements H302, H315, H319, H335Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1]
Primary Regulation (U.S.) Resource Conservation and Recovery Act (RCRA)Establishes the framework for the proper management of hazardous waste.[4][5][4][5][6]
Enforcing Agency (U.S.) Environmental Protection Agency (EPA)Regulates the generation, transportation, treatment, storage, and disposal of hazardous waste.[5][6][7]
Generator Status Very Small (VSQG), Small (SQG), Large (LQG)Facility status is based on the quantity of hazardous waste generated per month.[5][7][5][7]
On-Site Accumulation Satellite Accumulation Area (SAA)Designated areas at or near the point of generation where waste can be collected.[4][5][4][5]

Step-by-Step Disposal Protocol

Follow this procedural workflow for the collection, storage, and disposal of this compound waste.

Step 1: Waste Characterization and Segregation
  • Identify Waste: Characterize the waste stream. This includes pure, unused this compound and any materials contaminated with it (e.g., gloves, absorbent pads, glassware).

  • Segregate Waste: Do not mix this compound with other incompatible chemical wastes[4]. Keep it separate from oxidizing agents[3].

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Collect the waste in a container that is chemically compatible, free from damage, and has a secure, leak-proof closure[4][6]. Leave chemicals in their original containers if possible[2].

  • Properly Label the Container: The container must be clearly labeled.[5] The label should include:

    • The words "Hazardous Waste "[5].

    • The full chemical name: "This compound ".

    • A clear indication of the associated hazards (e.g., "Irritant," "Harmful if Swallowed") or appropriate hazard pictograms[5].

Step 3: Accumulation and Storage
  • Collect at Source: Accumulate waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[4][5].

  • Container Management: Keep the waste container closed at all times except when adding waste. Do not fill containers beyond 90% capacity to allow for expansion[6].

  • Storage Location: The storage area should be well-ventilated[4]. Ensure secondary containment is used to prevent spills from reaching drains[4][6]. Do not let the product enter drains[1][2].

Step 4: Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Clear the area of all personnel and move upwind[3]. Remove all ignition sources[3].

  • Control and Contain: Wear appropriate PPE. Contain the spill with an inert absorbent material such as sand, earth, or vermiculite[3].

  • Clean Up: Sweep or shovel the absorbed material into a suitable, labeled container for disposal[1][2]. Avoid creating dust[1][2].

  • Decontaminate: Wash the spill area and decontaminate all protective clothing and equipment before reuse[3].

Step 5: Final Disposal
  • Engage Professionals: Arrange for the disposal of the waste through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company[2].

  • Regulatory Compliance: Waste must be handled in accordance with all local, state, and federal regulations[3]. It is prohibited to dispose of this chemical in the regular trash or sewer system[4][8].

  • Treatment Options: Licensed disposal facilities will typically use methods such as chemical incineration equipped with an afterburner and scrubber[2].

Operational Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_label Container Management cluster_storage On-Site Storage cluster_disposal Final Disposal gen Waste Generation (Unused chemical or contaminated materials) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe collect Step 2: Collect Waste in Compatible Container ppe->collect labeling Step 3: Label Container - 'Hazardous Waste' - Chemical Name - Hazard Information collect->labeling secure Step 4: Securely Close Container (Fill to <90% capacity) labeling->secure store Step 5: Store in Designated Satellite Accumulation Area (SAA) secure->store inspect Regularly Inspect Container for Leaks or Damage store->inspect contact_ehs Step 6: Contact EH&S for Pickup inspect->contact_ehs disposal Step 7: Disposal by Licensed Hazardous Waste Contractor contact_ehs->disposal

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistics for Handling Neopentyl Glycol Dicaprate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Neopentyl glycol dicaprate. It outlines the necessary personal protective equipment (PPE), procedural guidance for safe handling, and appropriate disposal methods.

Hazard Summary

This compound is classified with the following hazards:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound. It is essential to inspect all PPE before use and to follow proper removal techniques to avoid skin contact.[1][2]

Body PartPPE RecommendationStandards and Specifications
Eyes/Face Face shield and safety glassesUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]
Skin Chemical resistant gloves (e.g., Nitrile, Neoprene)Gloves must be inspected prior to use. Follow manufacturer's guidance for chemical resistance and breakthrough times. Dispose of contaminated gloves after use.[1][3][4]
Complete protective suitA complete suit protecting against chemicals is recommended.[1]
Lab coatA lab coat should be worn to protect street clothing.
Respiratory Particle respirator or higher-level respiratorFor nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Experimental Protocols: Handling and Storage

Adherence to proper handling and storage protocols is critical to ensure a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][5] Use appropriate exhaust ventilation, such as a chemical fume hood, at places where dust or aerosols may be formed.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1] Do not breathe in dust, vapors, mist, or gas.[1][2]

  • Hygiene Practices: Practice good industrial hygiene. Wash hands thoroughly before breaks and at the end of the workday.[1][2] Do not eat, drink, or smoke in areas where the chemical is handled.[6]

  • Spill Management:

    • Minor Spills: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite), then sweep or shovel into a suitable, labeled, and closed container for disposal.[1][6]

    • Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation.[6] Wear full protective clothing and a self-contained breathing apparatus.[6] Contain the spill and prevent it from entering drains.[1][6] Collect the material for disposal in labeled containers.[6]

Storage Procedures:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Conditions: Store in a cool place.[2] Avoid exposure to extreme temperatures, direct sunlight, and moisture.[7][8] The ideal storage temperature range for similar compounds like neopentyl glycol is between 5°C and 30°C.[8]

  • Incompatibilities: Store away from oxidizing agents to prevent degradation.[8]

Disposal Plan

Proper disposal of this compound and its contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

Disposal Procedures:

  • Waste Collection: Collect surplus and non-recyclable solutions in suitable, closed containers that are clearly labeled for waste disposal.[1][2] Do not mix with other waste.[9]

  • Disposal Method: Offer the waste material to a licensed professional waste disposal company.[1][2] Disposal must be in accordance with all applicable local, state, and federal regulations.[6]

  • Contaminated PPE: Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with laboratory and institutional guidelines.[1][2]

  • Environmental Protection: Do not allow the product to enter drains or waterways.[1][2]

Operational Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Assess Risks & Review SDS B Select & Inspect PPE A->B C Ensure Proper Ventilation B->C D Handle in Ventilated Area C->D E Avoid Contact & Inhalation D->E F Perform Experiment E->F G Segregate Waste F->G J Decontaminate Work Area F->J H Label Waste Containers G->H I Dispose via Licensed Contractor H->I K Remove & Dispose of PPE J->K L Wash Hands Thoroughly K->L

Workflow for Safe Handling and Disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.